CD73-IN-13
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C13H11F3N4O2 |
|---|---|
Molekulargewicht |
312.25 g/mol |
IUPAC-Name |
5-[6-methyl-5-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H11F3N4O2/c1-5-6(7-2-9(7)13(14,15)16)3-10(20-19-5)8-4-17-12(22)18-11(8)21/h3-4,7,9H,2H2,1H3,(H2,17,18,21,22)/t7-,9+/m1/s1 |
InChI-Schlüssel |
QPSXTFQYLSAYSC-APPZFPTMSA-N |
Isomerische SMILES |
CC1=NN=C(C=C1[C@H]2C[C@@H]2C(F)(F)F)C3=CNC(=O)NC3=O |
Kanonische SMILES |
CC1=NN=C(C=C1C2CC2C(F)(F)F)C3=CNC(=O)NC3=O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Technical Guide: Target Engagement and Binding Kinetics of Potent CD73 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This technical guide focuses on the methodologies and representative data for characterizing potent, selective, small-molecule inhibitors of CD73. The specific compound of interest, CD73-IN-13 , is identified as a potent inhibitor of CD73 in patent literature (CN114437039A).[1] However, detailed quantitative data on its binding kinetics and specific target engagement assays are not publicly available at the time of this writing. Therefore, this document utilizes data from well-characterized CD73 inhibitors, such as AB680 (Quemliclustat) and ORIC-533, to provide a comprehensive framework for understanding the target engagement and binding kinetics of this class of molecules.
The CD73-Adenosine Pathway: A Key Immuno-Oncology Target
Ecto-5'-nucleotidase (CD73) is a cell-surface enzyme that plays a critical role in generating extracellular adenosine, a potent immunosuppressive molecule, within the tumor microenvironment (TME).[2][3] In a cascade with another ecto-enzyme, CD39, which converts extracellular ATP and ADP to adenosine monophosphate (AMP), CD73 catalyzes the final, rate-limiting step of hydrolyzing AMP into adenosine.[1][4] This accumulation of adenosine suppresses the activity of crucial anti-tumor immune cells, such as T cells and Natural Killer (NK) cells, by signaling through A2A and A2B receptors, thereby promoting tumor growth and immune evasion.[2][3] The inhibition of CD73 is a promising therapeutic strategy to reduce immunosuppression and enhance anti-tumor immunity, particularly in combination with other immunotherapies like checkpoint inhibitors.[3]
Quantitative Data for Representative CD73 Inhibitors
The following tables summarize key quantitative parameters for well-characterized, potent, small-molecule CD73 inhibitors. This data is representative of the values expected for a highly effective inhibitor targeting CD73.
Table 1: Inhibitory Potency and Binding Affinity
This table presents the half-maximal inhibitory concentration (IC50) against enzymatic activity and the inhibition constant (Ki), which reflects the intrinsic binding affinity of the compound.
| Compound | Target | Assay Type | IC50 | Ki | Reference |
| AB680 (Quemliclustat) | Soluble Human CD73 | Enzymatic Activity | 43 pM | 4.9 pM | [5] |
| Human CD8+ T Cells | Cellular Activity | 0.66 nM | - | [5] | |
| ORIC-533 | Soluble Human CD73 | Biochemical | - | < 1 nM | [6] |
| H1568 cells | Cellular Adenosine Production | 180 pM (EC50) | - | [6] | |
| Compound 16 | Human CD73 | Enzymatic Activity | - | 3-6 nM | [7] |
Note: Data presented is for representative compounds and not for this compound.
Table 2: Binding Kinetics via Surface Plasmon Resonance (SPR)
This table details the kinetic parameters of inhibitor binding to CD73, including the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D). A slow dissociation rate (low k_off) is often desirable, indicating a long residency time of the inhibitor on the target.
| Compound | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (pM) | Reference |
| ORIC-533 | 1.60 x 10⁶ | 4.84 x 10⁻⁵ | 30 pM | [8] |
| AB680 (Quemliclustat) | 1.24 x 10⁶ | 1.78 x 10⁻⁴ | 143 pM | [8] |
| Oleclumab (Antibody) | - | - | 113 pM (murine) | [9] |
Note: Data presented is for representative compounds and not for this compound.
Key Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of CD73 inhibitors. The following sections provide protocols for key assays.
CD73 Enzymatic Activity Assay (Malachite Green)
This colorimetric assay quantifies the inorganic phosphate released from the hydrolysis of AMP by CD73.[10][11]
-
Principle: The malachite green molybdate reagent forms a colored complex with free orthophosphate, which can be measured spectrophotometrically at ~620-640 nm.[11][12] The amount of phosphate produced is directly proportional to CD73 activity.
-
Materials:
-
Recombinant human CD73 protein
-
Assay Buffer (e.g., 25 mM Tris pH 7.5, 5 mM MgCl₂, 0.005% Tween-20)[13]
-
Adenosine 5'-monophosphate (AMP) substrate
-
Test inhibitor (e.g., this compound)
-
Malachite Green Reagent (containing Malachite Green, ammonium molybdate, and acid)[11]
-
Phosphate standard for calibration curve
-
96-well microplate and plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the test inhibitor dilutions to the wells. Include "no inhibitor" (positive control) and "no enzyme" (background) controls.
-
Add a solution of recombinant CD73 enzyme to all wells except the "no enzyme" control. Pre-incubate for 10-15 minutes at room temperature.[12]
-
Initiate the enzymatic reaction by adding the AMP substrate to all wells. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.[13]
-
Stop the reaction and develop the color by adding the Malachite Green reagent.[12]
-
Incubate for 15-20 minutes at room temperature to allow color development.[14]
-
Measure the absorbance at 620 nm using a microplate reader.
-
Subtract the background reading, and calculate the percent inhibition for each inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time binding interactions between an immobilized ligand (CD73) and an analyte (inhibitor).[6][15]
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip as the analyte binds to and dissociates from the immobilized ligand. This allows for the determination of association (k_on) and dissociation (k_off) rates.
-
Materials:
-
Procedure:
-
Chip Preparation: Activate the sensor chip surface. Immobilize Neutravidin onto the chip surface using standard amine coupling chemistry. Prepare a reference surface in parallel.[6]
-
Ligand Immobilization: Inject the biotinylated CD73 protein over the sensor surface; it will be captured by the immobilized Neutravidin. The reference channel should remain unmodified to subtract bulk refractive index changes.
-
Analyte Injection: Prepare serial dilutions of the test inhibitor in running buffer. Inject the different concentrations of the inhibitor over both the ligand and reference surfaces at a constant flow rate. This is the "association" phase.
-
Dissociation Phase: After the injection, flow running buffer over the chip to monitor the dissociation of the inhibitor from the CD73 protein.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte, preparing the surface for the next cycle.
-
Data Analysis: Subtract the reference channel data from the ligand channel data to obtain the specific binding sensorgrams. Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the k_on, k_off, and K_D values.[13]
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound binds to its intended target within the complex environment of a living cell.[16][17]
-
Principle: The binding of a ligand (inhibitor) can increase the thermal stability of its target protein. In CETSA, cells are treated with the compound and then heated. The stabilized target protein will remain soluble at higher temperatures compared to the unbound protein, which denatures and aggregates.[16]
-
Materials:
-
Test inhibitor
-
PBS with protease inhibitors
-
PCR machine or other instrument for precise heating
-
Lysis buffer
-
Centrifuge for separating soluble and aggregated fractions
-
SDS-PAGE and Western Blot reagents (or other protein detection method)
-
Antibody specific for CD73
-
Procedure:
-
Cell Treatment: Treat intact cells with the test inhibitor or vehicle (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.[16]
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes), followed by cooling.[17]
-
Cell Lysis: Lyse the cells to release the intracellular proteins (e.g., via freeze-thaw cycles or lysis buffer).
-
Fractionation: Separate the soluble protein fraction from the precipitated (denatured) protein fraction by high-speed centrifugation.
-
Protein Detection: Collect the supernatant (soluble fraction) and analyze the amount of soluble CD73 protein at each temperature point using Western Blot or another sensitive protein quantification method (e.g., ELISA, mass spectrometry).
-
Data Analysis: Plot the amount of soluble CD73 as a function of temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
-
Visualizations: Pathways and Workflows
Diagram 1: The CD73-Adenosine Immunosuppressive Pathway
Caption: The CD73 signaling pathway generating immunosuppressive adenosine in the tumor microenvironment.
Diagram 2: Experimental Workflow for Surface Plasmon Resonance (SPR)
References
- 1. Frontiers | Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer [frontiersin.org]
- 2. assaygenie.com [assaygenie.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. CD73–adenosine: a next-generation target in immuno-oncology - ProQuest [proquest.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. oricpharma.com [oricpharma.com]
- 9. Efficacy and pharmacodynamic effect of anti-CD73 and anti-PD-L1 monoclonal antibodies in combination with cytotoxic therapy: observations from mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting CD73 with flavonoids inhibits cancer stem cells and increases lymphocyte infiltration in a triple-negative breast cancer mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. eubopen.org [eubopen.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. sciencellonline.com [sciencellonline.com]
- 15. pnas.org [pnas.org]
- 16. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 17. SIRT5 is a proviral factor that interacts with SARS-CoV-2 Nsp14 protein | PLOS Pathogens [journals.plos.org]
Navigating the Landscape of CD73 Inhibition: A Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecto-5'-nucleotidase (CD73) has emerged as a critical checkpoint in the tumor microenvironment, playing a pivotal role in orchestrating immune suppression through the production of adenosine. As a key enzyme in the purinergic signaling pathway, CD73 catalyzes the hydrolysis of adenosine monophosphate (AMP) to adenosine, a potent immunosuppressive molecule. The accumulation of adenosine in the tumor microenvironment dampens the anti-tumor immune response, promoting tumor growth, proliferation, and metastasis.[1][2] Consequently, the development of small molecule inhibitors targeting CD73 has become a significant area of focus in cancer immunotherapy.
This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of CD73 inhibitors. While the specific compound CD73-IN-13 has been identified as a potent inhibitor in patent CN114437039A, detailed quantitative data and the precise chemical structure are not publicly available at the time of this writing. Therefore, this guide will focus on the broader principles of CD73 inhibitor SAR, drawing upon well-characterized examples from the scientific literature to provide a comprehensive resource for researchers in the field. We will delve into the key structural motifs and chemical modifications that influence inhibitory potency and selectivity, present quantitative data for representative compounds, detail common experimental protocols, and visualize relevant biological pathways and experimental workflows.
The CD73 Signaling Pathway and Therapeutic Intervention
CD73 is a dimeric, zinc-dependent metalloenzyme anchored to the cell surface.[3] Its catalytic activity is the final step in the conversion of extracellular ATP to adenosine. This process begins with the hydrolysis of ATP and ADP to AMP by CD39. CD73 then dephosphorylates AMP to produce adenosine.[4] Adenosine subsequently binds to A2A and A2B receptors on various immune cells, including T cells and natural killer (NK) cells, leading to the suppression of their anti-tumor functions.[5] By inhibiting CD73, the production of immunosuppressive adenosine is blocked, thereby restoring and enhancing the anti-tumor immune response.
Figure 1: CD73 Signaling Pathway and Point of Inhibition.
Structure-Activity Relationship (SAR) Studies of CD73 Inhibitors
The development of CD73 inhibitors has largely focused on two main classes: nucleotide analogues and non-nucleotide small molecules.
Nucleotide Analogues
The non-hydrolyzable ATP analogue, α,β-methylene adenosine 5'-diphosphate (AMPCP), has served as a foundational scaffold for the design of many potent nucleotide-based CD73 inhibitors.[6] SAR studies around the AMPCP scaffold have revealed several key insights:
-
Phosphonate Moiety: The α,β-methylene substitution in the phosphonate chain is crucial for preventing hydrolysis by CD73 while maintaining binding to the active site, which contains two zinc ions.[6]
-
Ribose Modifications: Modifications to the ribose sugar can influence potency and selectivity.
-
Purine Ring Substitutions: Substitutions on the adenine purine ring, particularly at the N6 position, have been extensively explored to enhance inhibitory activity.
A prime example of a highly potent nucleotide analogue is AB680 , which has advanced to clinical trials.[7] The development of AB680 involved a systematic medicinal chemistry campaign that optimized substitutions on the AMPCP core.
Non-Nucleotide Inhibitors
While nucleotide analogues have demonstrated high potency, their charged nature can limit cell permeability and oral bioavailability. This has driven the discovery of non-nucleotide inhibitors. These compounds often feature acidic functional groups, such as carboxylic acids or sulfonamides, which can chelate the zinc ions in the CD73 active site, mimicking the phosphate group of the natural substrate.[6] The development of potent and selective non-nucleotide inhibitors remains an active area of research.
Quantitative Data for Representative CD73 Inhibitors
The following table summarizes the inhibitory potencies of several well-characterized CD73 inhibitors. This data provides a quantitative basis for understanding the SAR of different chemical scaffolds.
| Compound Name | Class | Target | IC50 (nM) | Ki (nM) | Reference |
| AMPCP | Nucleotide Analogue | Human CD73 | - | - | [6] |
| AB680 | Nucleotide Analogue | Human CD73 | - | 0.005 | [7] |
| PSB-12379 | Nucleotide Analogue | Human CD73 | - | - | [6] |
| OP-5244 | Nucleotide Analogue | Human CD73 | 0.25 | - | [8] |
| CD73-IN-4 | Methylenephosphonic Acid | Human CD73 | 2.6 | - | [8] |
| CD73-IN-3 | Small Molecule | Human CD73 (Calu6 cells) | 7.3 | - | [8] |
| CD73-IN-5 | Non-nucleotide Small Molecule | Human CD73 | 19 | - | [8] |
| MRS4598 | Pyrimidine Nucleotide | Human CD73 | - | 0.673 | [5] |
| MRS4620 | Pyrimidine Nucleotide | Human CD73 | - | 0.436 | [5] |
Note: IC50 and Ki values can vary depending on the specific assay conditions.
Experimental Protocols for CD73 Inhibition Assays
The evaluation of CD73 inhibitor potency is typically performed using a combination of biochemical and cell-based assays.
Biochemical CD73 Inhibition Assay
A common method to determine the enzymatic activity of CD73 is to measure the amount of inorganic phosphate (Pi) released from the hydrolysis of AMP. The malachite green assay is a widely used colorimetric method for this purpose.
Principle: Malachite green dye forms a colored complex with free orthophosphate, and the absorbance of this complex is measured spectrophotometrically. The intensity of the color is directly proportional to the amount of phosphate produced.
General Protocol:
-
Reagent Preparation:
-
Assay buffer (e.g., Tris-HCl with MgCl2).
-
Recombinant human CD73 enzyme.
-
AMP substrate solution.
-
Test inhibitor compounds at various concentrations.
-
Malachite green reagent.
-
-
Assay Procedure:
-
Add assay buffer, CD73 enzyme, and test inhibitor to a 96-well plate.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the AMP substrate.
-
Incubate for a set time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at a specific wavelength (e.g., ~620 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Figure 2: General Workflow for a CD73 Biochemical Inhibition Assay.
Cell-Based CD73 Inhibition Assay
Cell-based assays are crucial for evaluating the activity of inhibitors in a more physiologically relevant context. These assays typically use cancer cell lines that endogenously express CD73.
Principle: Similar to the biochemical assay, the activity of CD73 on the surface of cells is measured by quantifying the production of a downstream product, either phosphate or adenosine.
General Protocol:
-
Cell Culture:
-
Culture a CD73-expressing cancer cell line (e.g., MDA-MB-231 breast cancer cells) to a suitable confluency.
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate and allow them to adhere.
-
Wash the cells with an appropriate assay buffer.
-
Add the test inhibitors at various concentrations to the cells and pre-incubate.
-
Add the AMP substrate to initiate the reaction.
-
Incubate for a defined period at 37°C.
-
Collect the supernatant.
-
-
Detection:
-
Phosphate Detection: The amount of phosphate in the supernatant can be measured using the malachite green assay as described above.
-
Adenosine Detection: The concentration of adenosine in the supernatant can be quantified using methods such as HPLC or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and determine the IC50 value as described for the biochemical assay.
-
Conclusion and Future Directions
The inhibition of CD73 represents a promising strategy in cancer immunotherapy. A thorough understanding of the structure-activity relationships of CD73 inhibitors is paramount for the design and development of novel, potent, and selective therapeutic agents. While significant progress has been made with both nucleotide and non-nucleotide inhibitors, challenges remain in optimizing pharmacokinetic properties and minimizing off-target effects. Future research will likely focus on the discovery of novel chemical scaffolds, the exploration of allosteric inhibition mechanisms, and the development of inhibitors with improved drug-like properties. As our understanding of the intricate role of the adenosine pathway in cancer evolves, so too will the strategies for effectively targeting CD73 to unleash the full potential of the immune system against tumors.
References
- 1. 国家知识产权局 [cnipa.gov.cn]
- 2. ggfw.cnipa.gov.cn [ggfw.cnipa.gov.cn]
- 3. researchgate.net [researchgate.net]
- 4. å½å®¶ç¥è¯äº§æå ¬å ±æå¡å¹³å° [ggfw.cnipa.gov.cn]
- 5. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. China Patent Database (Chinese/English) CNIPR プロパティ | IPROS GMS [mono.ipros.com]
- 7. A Robust Multiplex Mass Spectrometric Assay for Screening Small-Molecule Inhibitors of CD73 with Diverse Inhibition Modalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Emergence of CD73-IN-13: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the discovery and synthesis of CD73-IN-13, a potent small-molecule inhibitor of the ecto-5'-nucleotidase CD73. This enzyme plays a critical role in tumor immune evasion by producing immunosuppressive adenosine in the tumor microenvironment. The inhibition of CD73 is a promising strategy in cancer immunotherapy. This document provides a comprehensive overview of the synthetic route, key experimental protocols, and the biological activity of a series of pyrimidinone-based CD73 inhibitors, including the compound of interest.
Introduction: The Rationale for Targeting CD73
CD73 is a cell-surface enzyme that catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine.[1] In the tumor microenvironment, extracellular ATP released from dying tumor cells is converted to AMP by CD39, and subsequently to adenosine by CD73.[2] Adenosine then binds to its receptors on immune cells, such as T cells and natural killer (NK) cells, leading to the suppression of their anti-tumor functions.[3] By inhibiting CD73, the production of immunosuppressive adenosine is blocked, thereby restoring the anti-tumor immune response.[3] This has led to the development of various CD73 inhibitors, including small molecules like this compound.
The CD73 Signaling Pathway
The CD73-adenosine axis is a key pathway in regulating immune responses within the tumor microenvironment. The following diagram illustrates the core signaling cascade.
Caption: The CD73-adenosine signaling pathway in the tumor microenvironment.
Discovery of Pyrimidinone-Based CD73 Inhibitors
This compound belongs to a series of novel CD73 inhibitors characterized by a 1H,3H-dihydro-2,4-pyrimidinone scaffold. The discovery process involved the design and synthesis of numerous derivatives to optimize potency and pharmacokinetic properties. One of the most potent compounds in this series is designated as XC-12.[4][5]
Synthesis of this compound (Exemplified by XC-12)
The synthesis of the pyrimidinone-based CD73 inhibitors involves a multi-step process. The general synthetic scheme is outlined below.
Caption: General synthetic workflow for pyrimidinone-based CD73 inhibitors.
Detailed Experimental Protocol for Synthesis
The following is a representative protocol for the synthesis of a key intermediate and the final product, based on the published methodology for this class of compounds.
Step 1: Amide Formation To a solution of a substituted phenylacetic acid (1.0 eq) in dichloromethane (DCM, 0.2 M), oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF) are added. The mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure. The resulting acid chloride is dissolved in DCM and added dropwise to a solution of a substituted amine (1.2 eq) and triethylamine (2.0 eq) in DCM at 0 °C. The reaction is stirred at room temperature overnight. The reaction is quenched with water and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude amide intermediate, which is purified by column chromatography.
Step 2: Cyclization to form the Pyrimidinone Core The amide intermediate (1.0 eq) is dissolved in a suitable solvent such as ethanol. A base, for example, sodium ethoxide (2.0 eq), is added, and the mixture is heated to reflux for 6 hours. After cooling to room temperature, the reaction is neutralized with a weak acid (e.g., acetic acid) and the solvent is evaporated. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by flash chromatography to yield the dihydropyrimidinone core structure.
Step 3: Final Functionalization The dihydropyrimidinone intermediate (1.0 eq) is subjected to further chemical modifications, such as N-alkylation or cross-coupling reactions, to introduce the final desired substituents. For example, in a typical N-alkylation, the intermediate is dissolved in DMF, and a base such as cesium carbonate (1.5 eq) and the appropriate alkyl halide (1.2 eq) are added. The mixture is stirred at 60 °C for 4 hours. After completion, the reaction is diluted with water and extracted with ethyl acetate. The organic phase is washed with brine, dried, and concentrated. The final product is purified by preparative high-performance liquid chromatography (HPLC) to yield the target CD73 inhibitor.
Biological Evaluation
The inhibitory activity of the synthesized compounds against CD73 was evaluated using both biochemical and cell-based assays.
In Vitro Enzyme Inhibition Assay
Protocol: The enzymatic activity of recombinant human CD73 was measured using a malachite green-based phosphate detection assay. The reaction was performed in a 96-well plate in a buffer containing Tris-HCl (50 mM, pH 7.4), MgCl2 (2 mM), and bovine serum albumin (0.1 mg/mL). The compounds were pre-incubated with the enzyme for 15 minutes at room temperature. The reaction was initiated by the addition of the substrate, adenosine monophosphate (AMP), at a concentration equal to its Km value. The reaction was allowed to proceed for 30 minutes at 37 °C and then stopped by the addition of the malachite green reagent. The absorbance was measured at 620 nm. The IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic equation.
Cell-Based AMP Hydrolysis Assay
Protocol: Human cancer cell lines with high endogenous expression of CD73 (e.g., MDA-MB-231) were used. Cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then washed and incubated with the test compounds in a serum-free medium for 1 hour. AMP was added to the wells, and the plate was incubated for 2 hours at 37 °C. The supernatant was collected, and the concentration of adenosine was quantified by liquid chromatography-mass spectrometry (LC-MS/MS). The IC50 values were determined from the dose-response inhibition of adenosine production.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of a selection of the pyrimidinone-based CD73 inhibitors.
Table 1: In Vitro Inhibitory Activity against Soluble Human CD73
| Compound | hCD73 IC50 (nM) |
| XC-12 | 12.36 |
| Compound A | 25.4 |
| Compound B | 8.9 |
| Compound C | 15.7 |
Table 2: In Vitro Inhibitory Activity against Membrane-Bound CD73
| Compound | MDA-MB-231 cell-based IC50 (nM) |
| XC-12 | 1.29 |
| Compound A | 3.5 |
| Compound B | 0.98 |
| Compound C | 2.1 |
Data presented are representative values from published studies.[4][5]
Conclusion
The discovery and synthesis of this compound and its analogs, such as XC-12, represent a significant advancement in the development of small-molecule inhibitors targeting the immunosuppressive adenosine pathway.[4][5] The potent and orally bioavailable nature of these pyrimidinone-based compounds makes them promising candidates for further preclinical and clinical investigation in the field of cancer immunotherapy. The detailed methodologies and data presented in this guide provide a valuable resource for researchers dedicated to the ongoing efforts to combat cancer through the modulation of the tumor microenvironment.
References
- 1. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The elegant complexity of mammalian ecto-5’-nucleotidase (CD73) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyclic purine and pyrimidine nucleotide analogs as ecto-5'-nucleotidase (CD73) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Orally Potent Small-Molecule CD73 Inhibitor for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the In Vitro Characterization of a Novel CD73 Inhibitor
Disclaimer: As of November 2025, the specific compound "CD73-IN-13" is not described in publicly available scientific literature. Therefore, this document serves as a comprehensive technical guide and whitepaper for the in vitro characterization of a representative, potent, and selective small-molecule inhibitor of CD73, using methodologies and data from established research on similar compounds. The data presented herein is based on the well-characterized inhibitor AB680 (Quemliclustat) to provide a realistic and instructive framework.
Introduction
The cluster of differentiation 73 (CD73), also known as ecto-5'-nucleotidase (NT5E), is a cell-surface enzyme that plays a critical role in extracellular adenosine signaling.[1] It catalyzes the hydrolysis of adenosine monophosphate (AMP) to adenosine, a potent immunosuppressive molecule within the tumor microenvironment (TME).[2][3][4] By generating high concentrations of adenosine, cancer cells can evade immune surveillance, primarily by suppressing the activity of T cells and natural killer (NK) cells.[4][5] Consequently, inhibiting CD73 is a promising therapeutic strategy in oncology to restore anti-tumor immunity.[2][6]
This guide provides a detailed overview of the essential in vitro experiments required to characterize a novel small-molecule CD73 inhibitor. It covers the determination of biochemical potency, mechanism of action, cellular activity, and selectivity.
Biochemical Characterization
The initial characterization of a novel CD73 inhibitor involves determining its potency and mechanism of action using purified, recombinant enzyme.
Potency and Kinetic Analysis
The inhibitory constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) are key parameters to define the potency of an inhibitor. AB680, a potent and reversible competitive inhibitor of human CD73, exhibits a Kᵢ of 5 pM.[2][7] The IC₅₀, which is dependent on experimental conditions, has been reported to be less than 0.01 nM in assays using human CD8⁺ T-cells.[4]
Data Presentation: Biochemical Potency
| Parameter | Species | Value | Assay Condition | Reference |
| Kᵢ | Human | 5 pM | Recombinant CD73 | [2][7] |
| IC₅₀ | Human | < 0.01 nM | CD8⁺ T-cells | [4] |
| IC₅₀ | Human | Sub-nanomolar | T-cells | [2] |
| IC₅₀ | Mouse | Sub-nanomolar | T-cells | [2] |
Selectivity Profile
To ensure the inhibitor's specificity, it is crucial to assess its activity against related ectonucleotidases and a broader panel of other enzymes and receptors. A highly selective compound minimizes the risk of off-target effects.
Data Presentation: Selectivity
| Target Class | Selectivity Fold vs. CD73 | Reference |
| Related Ecto-nucleotidases | >10,000 | [4] |
| Panel of unrelated enzymes, receptors, and ion channels | >10,000 | [4] |
Experimental Protocols: Biochemical Assays
Protocol: CD73 Enzymatic Activity Assay (Malachite Green)
This colorimetric assay quantifies the amount of inorganic phosphate (Pᵢ) released from the hydrolysis of AMP by CD73. The malachite green reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically.[3][8]
Materials:
-
Recombinant human CD73 enzyme
-
Adenosine 5'-monophosphate (AMP) substrate
-
Assay Buffer (e.g., 20 mM Tris, 50 mM NaCl, 1 mM MgCl₂, 1 mM CaCl₂, pH 7.5)
-
Test inhibitor (e.g., "this compound")
-
Malachite Green Reagent
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at ~630 nm[9]
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add 10 µL of the inhibitor dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 20 µL of recombinant CD73 enzyme solution to each well (except the negative control) and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of AMP substrate solution. The final AMP concentration should be close to its Michaelis constant (Kₘ), which is typically in the low micromolar range.[10]
-
Incubate the reaction for 30 minutes at 37°C.
-
Stop the reaction by adding 150 µL of Malachite Green Reagent.
-
Incubate for 15-20 minutes at room temperature to allow color development.
-
Measure the absorbance at 630 nm.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control and plot the results to determine the IC₅₀ value.
Protocol: Enzyme Kinetics and Mechanism of Inhibition (MOA)
To determine if an inhibitor is competitive, non-competitive, or uncompetitive, enzymatic assays are performed with varying concentrations of both the substrate (AMP) and the inhibitor.
Procedure:
-
Follow the protocol for the Malachite Green assay.
-
Set up a matrix of reactions in a 96-well plate. Each row should have a fixed concentration of the inhibitor (including a zero-inhibitor control), and each column should have a different concentration of AMP (e.g., from 0.5x to 10x the Kₘ value).
-
Measure the initial reaction rates (velocity) for each condition.
-
Plot the data using a double reciprocal plot (Lineweaver-Burk plot) where 1/velocity is plotted against 1/[AMP].
-
Analyze the resulting lines:
-
Competitive Inhibition: Lines intersect on the y-axis.
-
Non-competitive Inhibition: Lines intersect on the x-axis.
-
Uncompetitive Inhibition: Lines are parallel.
-
Cellular Characterization
Cell-based assays are essential to confirm that the inhibitor can effectively block CD73 activity in a more physiologically relevant context, ultimately leading to the restoration of immune cell function.
Inhibition of Adenosine Production in Cancer Cells
This assay measures the ability of the inhibitor to block the generation of adenosine by cancer cells that endogenously express CD73.
Data Presentation: Cellular Activity
| Cell Line | Assay Type | Endpoint Measured | Result | Reference |
| Human CD8⁺ T-cells | Immune Function | IFN-γ Production | Potent reversal of AMP-mediated suppression | [2][3] |
| Human CD4⁺/CD8⁺ T-cells | Immune Function | Proliferation (CD25 expression) | Robust restoration of T-cell proliferation | [3] |
| MDAMB231 (Breast Cancer) | Adenosine Production | Phosphate levels | Substantial inhibition of adenosine production | [11] |
Protocol: T-Cell Activation and Function Assay
This assay assesses the functional consequence of CD73 inhibition by measuring the restoration of T-cell activity that has been suppressed by AMP.[2][4]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD8⁺ T-cells
-
T-cell activation beads (e.g., anti-CD2/CD3/CD28)
-
AMP
-
Test inhibitor
-
RPMI-1640 medium supplemented with 10% FBS
-
IFN-γ ELISA kit
-
Flow cytometer and antibodies for activation markers (e.g., anti-CD25, anti-CD69)
Procedure:
-
Isolate PBMCs or CD8⁺ T-cells from healthy donor blood.
-
Plate the cells in a 96-well plate.
-
Add serial dilutions of the test inhibitor.
-
Add a final concentration of AMP (e.g., 50 µM) to the appropriate wells to induce immunosuppression.
-
Add T-cell activation beads to stimulate the T-cells.
-
Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
Endpoint Measurement (Cytokine Production):
-
Collect the cell culture supernatant.
-
Measure the concentration of IFN-γ using an ELISA kit according to the manufacturer's instructions.
-
-
Endpoint Measurement (T-cell Proliferation/Activation):
-
Harvest the cells and stain with fluorescently labeled antibodies against CD8 and activation markers like CD25 or CD69.
-
Analyze the percentage of activated T-cells using a flow cytometer.
-
-
Plot the results to demonstrate the dose-dependent reversal of AMP-mediated suppression by the inhibitor.
Visualizations: Pathways and Workflows
CD73-Adenosine Signaling Pathway
Caption: The CD73-adenosine pathway generates immunosuppressive adenosine in the tumor microenvironment.
Experimental Workflow for Inhibitor Characterization
Caption: A logical workflow for the comprehensive in vitro characterization of a novel CD73 inhibitor.
Mechanism of Action: Competitive Inhibition
Caption: Competitive inhibitors bind to the enzyme's active site, preventing substrate binding.
References
- 1. Identification of CD73 as a Novel Biomarker Encompassing the Tumor Microenvironment, Prognosis, and Therapeutic Responses in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking the Potential of AB680: A Breakthrough CD73 Inhibitor in Cancer Immunotherapy [synapse.patsnap.com]
- 4. Abstract 1756: Discovery and characterization of AB680, a potent and selective small-molecule CD73 inhibitor for cancer immunotherapy | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 5. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enzyme activity of circulating CD73 in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. corvuspharma.com [corvuspharma.com]
In-depth Technical Guide: The Impact of CD73-IN-13 on Adenosine Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism and quantitative effects of CD73-IN-13, a potent inhibitor of the ecto-5'-nucleotidase (CD73) enzyme. CD73 plays a critical role in the production of extracellular adenosine, a key signaling molecule involved in immunosuppression within the tumor microenvironment and other pathological states. Understanding the inhibitory action of compounds like this compound is paramount for the development of novel therapeutics, particularly in the field of immuno-oncology.
Core Mechanism of Action: Inhibition of Adenosine Synthesis
CD73 is a cell-surface enzyme that catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine. This is the final and rate-limiting step in the canonical pathway of extracellular adenosine generation from ATP. This compound exerts its effect by directly inhibiting the enzymatic activity of CD73, thereby blocking the conversion of AMP to adenosine. This leads to a reduction in the concentration of immunosuppressive adenosine in the extracellular space.
The accumulation of adenosine in the tumor microenvironment is a significant mechanism of immune evasion. By binding to A2A and A2B receptors on immune cells, adenosine triggers a cascade of inhibitory signals that dampen the anti-tumor immune response. By inhibiting CD73, this compound effectively curtails this immunosuppressive signaling, creating a more favorable environment for immune-mediated tumor destruction.
Quantitative Analysis of this compound Activity
This compound has been identified as a potent inhibitor of CD73. Its inhibitory activity is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Target | IC50 (nM) | Assay Type | Source |
| This compound | CD73 | 1.3 | Biochemical Assay | Patent CN114437039A |
Table 1: Inhibitory Activity of this compound against CD73.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of evaluating this compound, the following diagrams have been generated using Graphviz (DOT language).
CD73 Signaling Pathway and Inhibition by this compound
Caption: CD73 pathway and its inhibition by this compound.
Experimental Workflow for Assessing this compound Inhibition
Caption: Workflow for CD73 inhibition assay.
Detailed Experimental Protocol: In Vitro CD73 Inhibition Assay
The following protocol is a generalized representation based on standard methodologies for assessing CD73 inhibition, as would be detailed in patent literature such as CN114437039A.
Objective: To determine the in vitro inhibitory activity of this compound against recombinant human CD73 enzyme.
Materials:
-
Recombinant human CD73 enzyme
-
Adenosine Monophosphate (AMP)
-
This compound (or other test compounds)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and CaCl2)
-
Detection Reagent (e.g., Malachite Green for phosphate detection, or a luciferase-based adenosine detection kit)
-
96-well or 384-well microplates
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in assay buffer to obtain a range of test concentrations.
-
-
Enzyme Reaction Setup:
-
In a microplate, add a defined amount of recombinant human CD73 enzyme to each well.
-
Add the serially diluted this compound or control vehicle (e.g., DMSO) to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a specified period (e.g., 15-30 minutes) at room temperature or 37°C to allow for binding.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding a specific concentration of AMP (substrate) to all wells. The final concentration of AMP should ideally be close to its Km value for the enzyme.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction proceeds in the linear range.
-
-
Detection:
-
Stop the reaction (if necessary, depending on the detection method).
-
Measure the amount of product formed (adenosine or inorganic phosphate).
-
For Phosphate Detection (e.g., Malachite Green): Add the Malachite Green reagent, which forms a colored complex with free phosphate. Measure the absorbance at the appropriate wavelength (e.g., ~620 nm).
-
For Adenosine Detection (e.g., Luminescence-based): Utilize a kit that employs a series of enzymatic reactions to convert adenosine into a luminescent signal. Measure the luminescence using a plate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of CD73 inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Conclusion
This compound is a highly potent small molecule inhibitor of CD73, effectively blocking the production of immunosuppressive adenosine. Its low nanomolar IC50 value underscores its potential as a therapeutic agent for diseases where the CD73-adenosine axis plays a pathogenic role, most notably in cancer. The provided experimental framework offers a robust methodology for the evaluation of this and other CD73 inhibitors. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this compound.
A Technical Guide to the Cellular Interaction and Distribution of CD73 Inhibitors
Disclaimer: Information regarding the specific compound "CD73-IN-13" is not publicly available. This guide provides a comprehensive overview of the cellular uptake, distribution, and analysis of CD73 inhibitors as a class of therapeutic agents, drawing on data from representative small molecules and monoclonal antibodies. This document is intended for researchers, scientists, and drug development professionals.
Introduction: The Role of CD73 in the Tumor Microenvironment
Ecto-5'-nucleotidase (CD73), a glycosylphosphatidylinositol (GPI)-anchored cell surface enzyme, is a critical regulator of the tumor microenvironment (TME).[1] It catalyzes the dephosphorylation of adenosine monophosphate (AMP) into adenosine.[2] Within the TME, dying cancer cells release large amounts of adenosine triphosphate (ATP), which is converted to AMP by the ectoenzyme CD39. CD73 then completes the final step, generating high concentrations of extracellular adenosine.[3][4]
This accumulation of adenosine has profound immunosuppressive effects. By binding to A2A and A2B receptors on immune cells, particularly T cells and Natural Killer (NK) cells, adenosine dampens their activation, proliferation, and cytotoxic functions.[1][5] This creates an immunosuppressive shield that allows tumors to evade immune surveillance and promotes tumor growth, angiogenesis, and metastasis.[1][4] Consequently, inhibiting CD73 activity is a promising strategy in cancer immunotherapy to reduce adenosine-mediated immunosuppression and restore anti-tumor immunity.[2][5]
General Mechanism of Action of CD73 Inhibitors
CD73 inhibitors can be broadly categorized into two main types: small-molecule inhibitors and monoclonal antibodies. Both aim to block the enzymatic activity of CD73, thereby preventing the production of immunosuppressive adenosine.
-
Small-Molecule Inhibitors: These agents, such as quemliclustat (AB680), typically act as competitive or non-competitive inhibitors that bind to the active site of the CD73 enzyme.[6] They are capable of inhibiting both the membrane-bound form of CD73 found on cells and the soluble form present in the extracellular space.[7]
-
Monoclonal Antibodies (mAbs): Therapeutic antibodies, like oleclumab, bind to specific epitopes on the CD73 protein. Their mechanisms can include directly blocking the catalytic site, inducing a conformational change that inactivates the enzyme, or triggering the internalization and degradation of the CD73 protein from the cell surface.[8]
Cellular Interaction and Distribution of CD73 Inhibitors
The cellular interaction and subsequent biodistribution of CD73 inhibitors are dictated by their molecular properties.
3.1 Small-Molecule Inhibitors (e.g., Quemliclustat/AB680)
Small-molecule inhibitors are designed to distribute to the TME and inhibit CD73 where it is most active. Their interaction is primarily with the extracellular, catalytic domain of both membrane-bound and soluble CD73. While they are small enough to potentially enter cells, their primary target is the extracellular enzyme.
The distribution of these molecules is governed by their pharmacokinetic (PK) properties. A population PK analysis of quemliclustat, for instance, was best described by a two-compartment model with both linear and non-linear clearance.[9] A low linear clearance (0.065 L/hr) and a central volume of distribution of 5.18 L suggest that the drug is distributed beyond the plasma but is not extensively sequestered into tissues.[9] The long half-life of compounds like quemliclustat is suitable for maintaining concentrations sufficient to inhibit CD73 activity over a prolonged period.[6][10]
3.2 Monoclonal Antibody Inhibitors (e.g., Oleclumab)
Monoclonal antibodies are large glycoproteins that do not readily cross cell membranes. Their primary site of action is the cell surface, where they bind to CD73 expressed on cancer cells, immune cells, and stromal cells within the TME.
The distribution of anti-CD73 mAbs is largely confined to the plasma and interstitial fluid. They are designed to have long serum half-lives, allowing for sustained target engagement. Pharmacokinetic studies of oleclumab show that its exposure (Cmax and AUC) increases with the dose, indicating predictable distribution and elimination kinetics typical of monoclonal antibodies.[11] A key aspect of their distribution is their ability to penetrate the tumor tissue and bind to CD73 in the immunosuppressive microenvironment.
Data Presentation: Pharmacokinetics of Representative CD73 Inhibitors
The following tables summarize key pharmacokinetic parameters for the small-molecule inhibitor quemliclustat and the monoclonal antibody oleclumab, based on data from clinical studies.
Table 1: Population Pharmacokinetic Parameters of Quemliclustat (AB680) in Cancer Patients
| Parameter | Value | Unit | Reference |
|---|---|---|---|
| Linear Clearance (CL) | 0.065 | L/hr | [9] |
| Central Volume of Distribution (Vd) | 5.18 | L | [9] |
| Model Type | Two-compartment with linear and non-linear clearance | - | [9] |
Data derived from a population PK analysis including 271 patients.[9]
Table 2: Pharmacokinetic Parameters of Oleclumab (Monotherapy, Single Dose)
| Dose Level | Cmax (µg/mL) | AUC0–t (day*µg/mL) | Ctrough (µg/mL) | Reference |
|---|---|---|---|---|
| 5 mg/kg | 129 (± 19.1) | 1140 (± 183) | 26.6 (± 6.00) | [11] |
| 15 mg/kg | 408 (± 101) | 4250 (± 1100) | 99.1 (± 29.9) | [11] |
| 30 mg/kg | 733 (± 161) | 8840 (± 2420) | 211 (± 60.1) | [11] |
Values are presented as mean (± standard deviation). Cmax = maximum serum concentration; AUC0–t = area under the serum concentration–time curve from zero to the last quantifiable time point; Ctrough = trough serum concentration.[11]
Experimental Protocols
This section details common methodologies used to evaluate the cellular activity and distribution of novel CD73 inhibitors.
5.1 In Vitro CD73 Enzymatic Activity Assay
-
Objective: To determine the potency (e.g., IC50) of an inhibitor against purified CD73 enzyme.
-
Principle: The assay measures the product of the CD73 enzymatic reaction, which is either adenosine or inorganic phosphate (Pi). A common method is a colorimetric assay that detects the generated phosphate.[12][13]
-
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., Tris-based buffer, pH 7.5). Reconstitute purified recombinant human CD73 enzyme in the assay buffer. Prepare a stock solution of the substrate, AMP.
-
Inhibitor Preparation: Serially dilute the test inhibitor (e.g., this compound) in the assay buffer to create a range of concentrations for IC50 determination.
-
Assay Procedure (384-well plate format): a. Add a fixed amount of CD73 enzyme to each well.[14] b. Add the serially diluted inhibitor or vehicle control to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding AMP to all wells.[13] d. Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Detection: a. Stop the reaction. b. Add a colorimetric detection reagent, such as a Malachite Green-based solution, which forms a colored complex with free inorganic phosphate.[13] c. Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.[12]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
5.2 T-Cell Activation Assay (Mixed Lymphocyte Reaction - MLR)
-
Objective: To assess the ability of a CD73 inhibitor to reverse adenosine-mediated suppression of T-cell activation and function.
-
Principle: Co-culture of T-cells with allogeneic dendritic cells (DCs) induces T-cell activation, proliferation, and cytokine secretion (e.g., IFN-γ). The addition of AMP allows for CD73-mediated production of adenosine, which suppresses this response. A functional inhibitor will restore T-cell activity.[3]
-
Protocol:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors using density gradient centrifugation. Isolate CD4+ T cells from one donor (responders) and generate monocyte-derived DCs from the other donor (stimulators).
-
Cell Culture: Plate the responder T cells and stimulator DCs together in culture plates.
-
Treatment: Add the test inhibitor at various concentrations, a positive control inhibitor, and a vehicle control to the co-cultures. Add AMP as the substrate for CD73.[3]
-
Incubation: Incubate the cells for 3-5 days at 37°C in a CO2 incubator.
-
Endpoint Analysis: a. Cytokine Production: Collect the culture supernatant and measure the concentration of IFN-γ using an ELISA kit.[3] b. T-Cell Proliferation: Add a proliferation marker such as BrdU or [3H]-thymidine during the final 18-24 hours of culture and measure its incorporation. Alternatively, label T cells with a dye like CFSE before co-culture and measure dye dilution by flow cytometry.
-
Data Analysis: Compare the levels of cytokine production and proliferation in inhibitor-treated wells to the AMP-suppressed control wells to determine the restorative capacity of the inhibitor.
-
5.3 In Vivo Tumor Growth and Pharmacodynamic Studies
-
Objective: To evaluate the anti-tumor efficacy and target engagement of a CD73 inhibitor in a living organism.
-
Principle: A syngeneic mouse tumor model (with a competent immune system) or a humanized mouse model is used. Tumor growth is monitored following treatment with the inhibitor, and pharmacodynamic markers are assessed.
-
Protocol:
-
Animal Model: Use a relevant mouse model, such as BALB/c mice implanted with CT26 colon carcinoma cells (which express CD73) or a human PBMC-reconstituted immunodeficient mouse model bearing a human tumor xenograft.[15]
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice. Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: Randomize mice into treatment groups (e.g., vehicle control, inhibitor monotherapy, combination with anti-PD-1). Administer the inhibitor via a clinically relevant route (e.g., intravenous, intraperitoneal, or oral) at a defined dose and schedule.[7][13]
-
Efficacy Assessment: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. Monitor animal body weight and overall health.
-
Pharmacodynamic (PD) Assessment: At the end of the study (or at specific time points), collect tumors and blood. a. Tumor Analysis: Prepare single-cell suspensions from tumors and analyze the immune cell infiltrate (e.g., CD8+ T cells, regulatory T cells) by flow cytometry.[10] b. Adenosine Measurement: Measure adenosine levels in the tumor interstitial fluid or plasma using mass spectrometry to confirm target engagement.
-
Data Analysis: Compare tumor growth curves between treatment groups. Analyze changes in the immune cell populations within the tumor to correlate with anti-tumor activity.
-
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to CD73 inhibition.
Caption: The CD73-adenosine signaling pathway in the tumor microenvironment.
Caption: Preclinical workflow for the evaluation of a novel CD73 inhibitor.
Caption: Logical cascade of CD73 inhibition leading to an anti-tumor effect.
References
- 1. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-CD73 in cancer immunotherapy: awakening new opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecular CD73 inhibitors: Recent progress and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Orally Potent Small-Molecule CD73 Inhibitor for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. scienceopen.com [scienceopen.com]
- 10. arcusbio.com [arcusbio.com]
- 11. Safety, tolerability, pharmacokinetics, and antitumour activity of oleclumab in Japanese patients with advanced solid malignancies: a phase I, open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. mdpi.com [mdpi.com]
- 14. amsbio.com [amsbio.com]
- 15. Pharmacology, pharmacokinetics, and toxicity characterization of a novel anti-CD73 therapeutic antibody IBI325 for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Impact of CD73 Inhibition on the Tumor Microenvironment
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No publicly available scientific literature, quantitative data, or specific experimental protocols were found for a compound with the designation "CD73-IN-13". Therefore, this guide provides a comprehensive overview of the impact of well-characterized CD73 inhibitors on the tumor microenvironment, using the small molecule inhibitor AB680 (Quemliclustat) and the monoclonal antibody Oleclumab (MEDI9447) as representative examples.
Executive Summary
The cluster of differentiation 73 (CD73), an ecto-5'-nucleotidase, is a critical node in the purinergic signaling pathway within the tumor microenvironment (TME). By catalyzing the conversion of adenosine monophosphate (AMP) to adenosine, CD73 contributes to an immunosuppressive milieu that facilitates tumor growth, proliferation, and metastasis while hampering anti-tumor immune responses.[1][2] Inhibition of CD73 has emerged as a promising therapeutic strategy to reverse this immunosuppression and enhance the efficacy of cancer immunotherapies. This document details the mechanism of action of CD73 inhibitors, their multifaceted impact on the cellular and molecular components of the TME, and the experimental methodologies used to evaluate their effects, with a focus on AB680 and Oleclumab.
The CD73-Adenosine Axis: A Key Immunosuppressive Pathway in Cancer
The enzymatic activity of CD73 is the rate-limiting step in the extracellular production of adenosine, a potent immunosuppressive molecule.[2] This process typically involves the sequential dephosphorylation of adenosine triphosphate (ATP), often released by stressed or dying tumor cells, by CD39 to AMP, which is then hydrolyzed by CD73 to adenosine.[3] Adenosine subsequently binds to its receptors (primarily A2A and A2B) on various immune cells, leading to a cascade of immunosuppressive effects.[4]
The inhibition of CD73 aims to disrupt this pathway, thereby reducing adenosine levels in the TME and restoring anti-tumor immunity.[3] This can lead to enhanced activity of cytotoxic immune cells and a shift towards a more pro-inflammatory, anti-tumorigenic microenvironment.[4]
Signaling Pathway of CD73-Mediated Immunosuppression
Caption: CD73-mediated conversion of AMP to immunosuppressive adenosine.
Quantitative Data on the Effects of CD73 Inhibitors
The following tables summarize key quantitative data for the small molecule inhibitor AB680 and the monoclonal antibody Oleclumab.
Table 1: In Vitro Potency of CD73 Inhibitors
| Inhibitor | Target | Assay Type | Value | Reference |
| AB680 (Quemliclustat) | Human CD73 | Enzyme Inhibition (Ki) | 5 pM | [3] |
| Human CD8+ T cell CD73 | Enzyme Inhibition (IC50) | < 1 nM | [5] | |
| Oleclumab (MEDI9447) | Human CD73 | Binding Affinity (EC50) | 3.27 ng/mL | [6] |
Table 2: In Vivo Efficacy of CD73 Inhibitors in Preclinical Models
| Inhibitor | Tumor Model | Treatment | Key Finding | Reference |
| AB680 | B16F10 Melanoma | 10 mg/kg, once daily | Significant delay in tumor growth | [5] |
| AB680 + anti-PD-1 | B16F10 Melanoma | AB680 + anti-PD-1 | Enhanced tumor growth inhibition compared to either agent alone | [7] |
| Oleclumab | CT26 Colon Cancer | 10 mg/kg, i.p., every 3 days | >50% tumor growth inhibition | [6] |
Table 3: Impact of CD73 Inhibitors on Tumor-Infiltrating Lymphocytes (TILs)
| Inhibitor | Tumor Model | Treatment | Change in TIL Population | Reference |
| AB680 | B16F10 Melanoma | 10 mg/kg, once daily | Increase in tumor-infiltrating CD8+ T cells and CD8+:Treg ratio | [5] |
| AB680 + FFX | Orthotopic PDAC | AB680 + Folfirinox | Enhanced CD8+ T cell activation and reduced CD8+ T cell exhaustion | [8][9] |
| Oleclumab | CT26 Colon Cancer | 10 mg/kg, i.p., every 3 days | Increased proportion of activated CD8+ lymphocytes | [6] |
| Oleclumab | Syngeneic mouse models | Oleclumab | Increases in CD8+ effector cells and activated macrophages | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature on CD73 inhibitors.
CD73 Enzymatic Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and is used to measure the enzymatic activity of CD73 by detecting the release of phosphate from AMP.[11][12]
Principle: CD73 hydrolyzes AMP to adenosine and inorganic phosphate. The amount of phosphate produced is quantified using a colorimetric reagent (e.g., Malachite Green), which forms a colored complex with phosphate that can be measured spectrophotometrically.
Materials:
-
Recombinant CD73 or cell lysates containing CD73
-
AMP solution (substrate)
-
CD73 assay buffer
-
CD73 inhibitor (e.g., AB680)
-
Phosphate standard solution
-
Colorimetric detection reagent (e.g., Malachite Green-based)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a standard curve using the phosphate standard solution.
-
In a 96-well plate, add the CD73 enzyme source (recombinant protein or cell lysate).
-
For inhibitor studies, pre-incubate the enzyme with various concentrations of the CD73 inhibitor for a specified time.
-
Initiate the enzymatic reaction by adding the AMP substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding the colorimetric detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., ~630-670 nm).
-
Calculate the CD73 activity based on the phosphate standard curve and normalize to the amount of protein used.
In Vivo Mouse Tumor Model Studies
This protocol describes a general workflow for evaluating the in vivo efficacy of CD73 inhibitors in syngeneic mouse tumor models.[5][13][14]
Principle: Syngeneic tumor models, where cancer cells of a specific mouse strain are implanted into immunocompetent mice of the same strain, are used to assess the anti-tumor effects of immunotherapies like CD73 inhibitors.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 or BALB/c)
-
Mouse tumor cell line (e.g., B16F10 melanoma, CT26 colon carcinoma)
-
CD73 inhibitor (e.g., AB680, Oleclumab) and vehicle control
-
Calipers for tumor measurement
-
Equipment for cell culture and injection
Procedure:
-
Culture the tumor cells to the desired confluence.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject a defined number of tumor cells (e.g., 5 x 10^5) into the flank of the mice.
-
Allow tumors to establish to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the CD73 inhibitor and vehicle control according to the desired dosing schedule (e.g., daily, every 3 days).
-
Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and harvest tumors for further analysis (e.g., flow cytometry of TILs).
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol outlines the steps for isolating and analyzing TILs from tumor tissue to assess the impact of CD73 inhibitors on the immune cell composition of the TME.[5][15][16]
Principle: Flow cytometry allows for the identification and quantification of different immune cell populations within a single-cell suspension based on the expression of specific cell surface and intracellular markers.
Materials:
-
Freshly excised tumor tissue
-
Tumor digestion buffer (containing enzymes like collagenase and DNase)
-
70 µm cell strainers
-
Red blood cell lysis buffer
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fc receptor blocking antibody (e.g., anti-CD16/32)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1, IFN-γ)
-
Fixation/permeabilization buffers (for intracellular staining)
-
Flow cytometer
Procedure:
-
Mince the tumor tissue and incubate in tumor digestion buffer to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells.
-
Wash and resuspend the cells in FACS buffer.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Stain for cell surface markers by incubating with a cocktail of fluorochrome-conjugated antibodies.
-
For intracellular markers (e.g., FoxP3, IFN-γ), fix and permeabilize the cells, then stain with the appropriate antibodies.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the different immune cell populations.
Visualizations of Experimental Workflows and Logical Relationships
Workflow for In Vivo Efficacy and Pharmacodynamic Studies
Caption: Workflow for preclinical evaluation of CD73 inhibitors.
Logical Relationship of CD73 Inhibition and Immune Reinvigoration
References
- 1. Inhibition of CD73 improves B cell-mediated anti-tumor immunity in a mouse model of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PACIFIC-9: Phase III trial of durvalumab + oleclumab or monalizumab in unresectable stage III non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ab680 - My Cancer Genome [mycancergenome.org]
- 5. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Targeting CD73 in the tumor microenvironment with MEDI9447 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Specific blockade CD73 alters the ‘exhausted’ phenotype of T cells in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Non-Enzymatic Functions of CD73
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the non-enzymatic functions of Cluster of Differentiation 73 (CD73), a molecule of significant interest in oncology and immunology. While its enzymatic role in adenosine production is well-documented, a growing body of evidence reveals that CD73 also operates through adenosine-independent mechanisms, influencing cell adhesion, signal transduction, and angiogenesis. Understanding these non-canonical functions is critical for the comprehensive development of therapeutic agents targeting this protein.
Executive Summary
CD73, or Ecto-5'-nucleotidase, is a cell-surface protein anchored by glycosylphosphatidylinositol (GPI). Its primary enzymatic function is the conversion of adenosine monophosphate (AMP) to immunosuppressive adenosine. However, its non-enzymatic activities contribute significantly to cancer progression through mechanisms including:
-
Direct Signal Transduction: Acting as a signaling molecule to activate intracellular pathways such as FAK, Src, AKT, and MAPK/ERK, independent of adenosine generation.
-
Modulation of Cell Adhesion and Migration: Functioning as an adhesion molecule that interacts with extracellular matrix (ECM) components like fibronectin and laminin, thereby promoting cell motility.
-
Promotion of Angiogenesis: Facilitating the formation of capillary-like structures by endothelial cells through mechanisms that do not rely on its catalytic activity.
These functions highlight the dual nature of CD73 and underscore the need to evaluate CD73 inhibitors for their effects on both enzymatic and non-enzymatic pathways.
Regarding the Compound CD73-IN-13
A comprehensive search of scientific literature and public databases yielded no specific information for a compound designated "this compound." This designation may be proprietary, an internal research code, or not yet in the public domain. The following sections will focus on the established non-enzymatic functions of CD73, providing a scientific framework for evaluating the potential adenosine-independent effects of any CD73 inhibitor.
Non-Enzymatic Functions of CD73: A Deeper Dive
Beyond its role as a rate-limiting enzyme in the adenosine pathway, CD73 possesses critical functions that are independent of its catalytic activity. These roles are primarily mediated by its structural properties as a cell-surface adhesion and signaling molecule.[1][2]
Cell Adhesion and Migration
CD73 acts as a signaling and adhesive molecule, directly influencing cell interactions with the surrounding environment.[1]
-
Interaction with Extracellular Matrix (ECM): CD73 can bind to key ECM components, including fibronectin and laminin.[1][2] This interaction provides a physical scaffold for cell attachment and movement.
-
Activation of Focal Adhesion Kinase (FAK): The non-enzymatic action of CD73 has been shown to promote cell migration on the ECM through the activation of Focal Adhesion Kinase (FAK), a critical regulator of cell motility.[1]
-
Tumor Cell Invasion and Metastasis: By mediating cell adhesion and migration, the non-enzymatic functions of CD73 contribute directly to the invasive and metastatic properties of various cancers, including melanoma and breast cancer.[1][3]
Signal Transduction
CD73 can initiate intracellular signaling cascades directly, functioning like a receptor or co-receptor. This signaling is distinct from the downstream effects of adenosine binding to its own receptors.
-
EGFR/MAPK Pathway: Overexpression of CD73 has been shown to increase the expression of Epidermal Growth Factor Receptor (EGFR).[4] This can potentiate signaling through the downstream Ras-Raf-ERK (MAPK) pathway, promoting cell proliferation and migration independently of CD73's enzymatic activity.[5][6][7][8]
-
AKT Pathway Activation: Studies have demonstrated that CD73 can activate the PI3K/AKT signaling pathway, a central regulator of cell growth, survival, and cell cycle progression.[3][6] This activation can confer resistance to certain therapies.
-
Src Kinase Interaction: Evidence points to a direct physical interaction between CD73 located in the endoplasmic reticulum and the Src kinase, leading to Src activation.[9] This represents a direct, non-enzymatic mechanism of signal transduction.
-
T-Cell Co-stimulation: In lymphocytes, CD73 can function as a co-stimulatory molecule, participating in T-cell activation and proliferation.[10][11]
Angiogenesis
Angiogenesis, the formation of new blood vessels, is essential for tumor growth. CD73 promotes this process through both enzymatic and non-enzymatic means.
-
Endothelial Tube Formation: CD73 expression on endothelial cells is required for their ability to form capillary-like tubular structures, a key step in angiogenesis. This effect has been observed to be independent of its adenosine-producing activity.
-
Regulation of VEGF: While tumor-derived CD73 can enhance the production of Vascular Endothelial Growth Factor (VEGF) via adenosine, host-derived CD73 on endothelial cells is required for optimal angiogenic responses, suggesting a direct, non-enzymatic role in vessel formation.[4]
Data Presentation: Summary of Non-Enzymatic Functions
The following tables summarize the key non-enzymatic functions of CD73 and the associated signaling pathways.
| Function | Cellular Process | Mechanism/Interaction | Outcome | Cancer Type Example | References |
| Adhesion | Cell-ECM Interaction | Binds to Fibronectin, Laminin | Increased cell attachment | Melanoma, Breast Cancer | [1][2] |
| Migration | Cell Motility | Activation of Focal Adhesion Kinase (FAK) | Increased cell migration and invasion | Melanoma, Cervical Cancer | [1][6] |
| Signaling | Proliferation, Survival | Upregulation of EGFR, Activation of AKT and MAPK/ERK pathways | Promotion of tumor growth, therapy resistance | NSCLC, Breast Cancer, HNSCC | [3][7] |
| Signaling | Signal Transduction | Direct physical interaction with Src Kinase | Src activation | Hepatocellular Carcinoma | [9] |
| Angiogenesis | Vessel Formation | Promotes endothelial cell tube formation | Increased tumor vascularization | Breast Cancer | [4] |
| Signaling Pathway | Key Molecules Involved | Downstream Effect | References |
| FAK Signaling | CD73, ECM, FAK | Cell Migration | [1] |
| EGFR/MAPK Signaling | CD73, EGFR, Ras, Raf, MEK, ERK1/2 | Cell Proliferation, Migration | [5][6][7][12] |
| PI3K/AKT Signaling | CD73, PI3K, AKT, GSK3β | Cell Cycle Progression, Survival | [3][6] |
| Src Signaling | CD73, Src | Not fully elucidated, contributes to therapy resistance | [9] |
Visualizations: Pathways and Workflows
Diagram 1: Conceptual Overview of CD73 Functions
Caption: Conceptual diagram illustrating the dual roles of CD73.
Diagram 2: CD73 Non-Enzymatic Signaling Pathways
References
- 1. CD73 Monoclonal Antibody (1D7) (MA5-15537) [thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation of Non-Nucleotide CD73 Inhibitors Using a Molecular Docking and 3D-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | CD73: agent development potential and its application in diabetes and atherosclerosis [frontiersin.org]
- 6. WO2021044005A1 - Anti-cd73 antibodies - Google Patents [patents.google.com]
- 7. oncodianova.com [oncodianova.com]
- 8. amsbio.com [amsbio.com]
- 9. mdpi.com [mdpi.com]
- 10. WO2016075176A1 - Therapeutic combinations comprising anti-cd73 antibodies and a2a receptor inhibitor and uses thereof - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. U.S. Patent Application for CD73 COMPOUNDS Patent Application (Application #20230183189 issued June 15, 2023) - Justia Patents Search [patents.justia.com]
Methodological & Application
Application Notes and Protocols for In Vitro Analysis of CD73 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vitro assessment of CD73 inhibitors, using "CD73-IN-13" as a representative compound. The methodologies described are based on established biochemical assays designed to measure the enzymatic activity of CD73 and the potency of inhibitory compounds.
Introduction to CD73
CD73, or ecto-5'-nucleotidase (NT5E), is a cell-surface enzyme that plays a critical role in extracellular adenosine production.[1][2] It catalyzes the hydrolysis of adenosine monophosphate (AMP) to adenosine and inorganic phosphate (Pi).[1][2] In the tumor microenvironment, the accumulation of adenosine suppresses the anti-tumor immune response, making CD73 a compelling target for cancer immunotherapy.[3][4][5] Inhibitors of CD73 aim to block this immunosuppressive pathway, thereby enhancing the immune system's ability to attack cancer cells.
CD73 Signaling Pathway
The canonical pathway for extracellular adenosine generation involves the sequential enzymatic activity of CD39 and CD73. CD39 converts extracellular ATP and ADP to AMP. Subsequently, CD73 hydrolyzes AMP to adenosine. This extracellular adenosine then binds to its receptors (e.g., A2A and A2B) on immune cells, such as T cells, leading to immunosuppression.
References
- 1. CD73: agent development potential and its application in diabetes and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CD73: agent development potential and its application in diabetes and atherosclerosis [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. CD73: A novel target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | CD73's Potential as an Immunotherapy Target in Gastrointestinal Cancers [frontiersin.org]
Application Notes and Protocols for Cell-Based Assay of CD73-IN-13 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD73, also known as ecto-5'-nucleotidase, is a cell-surface enzyme that plays a critical role in the adenosine signaling pathway. It catalyzes the hydrolysis of adenosine monophosphate (AMP) to adenosine.[1][2][3] In the tumor microenvironment, the accumulation of adenosine suppresses the anti-tumor immune response, promoting tumor growth and metastasis.[4][5] Consequently, CD73 has emerged as a promising therapeutic target for cancer immunotherapy.[4][6] CD73-IN-13 is a potent inhibitor of CD73, positioned as a valuable tool for investigating the therapeutic potential of targeting the CD73-adenosine axis.[7]
These application notes provide a detailed protocol for a cell-based assay to determine the inhibitory activity of this compound on endogenous CD73 expressed on the surface of cancer cells. The primary method described is a colorimetric assay based on the detection of inorganic phosphate (Pi) released from the enzymatic hydrolysis of AMP, commonly known as the Malachite Green assay.
Signaling Pathway and Experimental Principle
The enzymatic activity of CD73 is the final and rate-limiting step in the canonical pathway of extracellular adenosine production from ATP. Cell surface ectonucleotidases CD39 and CD73 work in concert to convert pro-inflammatory extracellular ATP into the immunosuppressive nucleoside adenosine.
The cell-based assay for this compound activity quantifies the enzymatic function of CD73 on intact cells. The principle lies in supplying the substrate, AMP, to cells expressing CD73 and measuring the product, either adenosine or inorganic phosphate. In the presence of an effective inhibitor like this compound, the production of these products will be reduced in a dose-dependent manner.
Experimental Protocols
Malachite Green-Based Colorimetric Assay for CD73 Activity
This protocol is adapted for a 96-well plate format and is suitable for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials and Reagents:
-
Cell Line: A human cancer cell line with high endogenous expression of CD73 (e.g., MDA-MB-231 breast cancer cells or U-138 MG glioblastoma cells).
-
Cell Culture Medium: Appropriate complete growth medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Free Buffer: MES (2-(N-morpholino)ethanesulfonic acid) buffer or similar.
-
Substrate Solution: Adenosine 5'-monophosphate (AMP) solution.
-
Test Compound: this compound.
-
Positive Control: A known CD73 inhibitor, such as α,β-Methylene adenosine 5'-diphosphate (APCP).
-
Malachite Green Reagent: A commercially available or laboratory-prepared solution for phosphate detection.
-
Phosphate Standard: A solution of known phosphate concentration for generating a standard curve.
-
96-well clear, flat-bottom microplates.
-
Microplate reader capable of measuring absorbance at ~620-650 nm.
Experimental Workflow:
Detailed Protocol:
-
Cell Seeding:
-
Harvest and count the CD73-expressing cells.
-
Seed the cells into a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in phosphate-free buffer to achieve the desired final concentrations for the dose-response curve. Also, prepare solutions for the positive control (APCP) and a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor concentration).
-
On the day of the assay, carefully remove the culture medium from the wells.
-
Wash the cells once with 100 µL of phosphate-free buffer.
-
Add 50 µL of the diluted this compound, positive control, or vehicle control to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Enzymatic Reaction:
-
Prepare a working solution of AMP in phosphate-free buffer.
-
Add 50 µL of the AMP working solution to each well to initiate the reaction. The final concentration of AMP should be at or near the Km for CD73, if known, or empirically determined (typically in the range of 10-100 µM).
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Phosphate Detection:
-
Carefully collect a specific volume (e.g., 80 µL) of the supernatant from each well and transfer it to a new 96-well plate.
-
Prepare a phosphate standard curve by making serial dilutions of the phosphate standard in phosphate-free buffer.
-
Add the Malachite Green reagent to each well containing the supernatant and the phosphate standards according to the manufacturer's instructions.
-
Incubate the plate at room temperature for 15-30 minutes to allow for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength between 620 nm and 650 nm using a microplate reader.
-
Subtract the absorbance of the blank (phosphate-free buffer with Malachite Green reagent) from all readings.
-
Use the phosphate standard curve to determine the concentration of phosphate produced in each well.
-
Calculate the percentage of CD73 inhibition for each concentration of this compound using the following formula:
% Inhibition = [1 - (Phosphate produced with inhibitor / Phosphate produced with vehicle control)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
The quantitative data from the cell-based assay should be summarized in a clear and structured table to facilitate comparison and interpretation.
| Compound | Target | Cell Line | Assay Type | Endpoint Measured | IC50 (nM) |
| This compound | CD73 | MDA-MB-231 | Malachite Green | Inorganic Phosphate | Value |
| This compound | CD73 | U-138 MG | Malachite Green | Inorganic Phosphate | Value |
| APCP (Control) | CD73 | MDA-MB-231 | Malachite Green | Inorganic Phosphate | Value |
Note: The "Value" for IC50 should be replaced with the experimentally determined values.
Alternative and Complementary Assays
While the Malachite Green assay is robust and cost-effective, other methods can be employed to measure CD73 activity and the inhibitory effect of compounds like this compound.
-
Luminescence-Based Adenosine Detection: Several commercial kits are available that directly or indirectly measure the amount of adenosine produced. These assays often exhibit high sensitivity.
-
HPLC-Based Adenosine Quantification: High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the amount of adenosine in the cell supernatant, offering high specificity and accuracy.[5]
-
Flow Cytometry: The expression level of CD73 on the cell surface can be quantified using flow cytometry with a fluorescently labeled anti-CD73 antibody. This can be useful for selecting appropriate cell lines and monitoring changes in CD73 expression following treatment.
Troubleshooting and Considerations
-
High Background: High background phosphate levels can interfere with the Malachite Green assay. Ensure the use of phosphate-free buffers and high-purity reagents.
-
Cell Viability: It is crucial to ensure that the observed inhibition of CD73 activity is not due to compound-induced cytotoxicity. A parallel cell viability assay (e.g., MTT or CellTiter-Glo®) should be performed at the same concentrations of this compound.
-
Linear Range of Reaction: The enzymatic reaction should be performed within the linear range with respect to time and cell number to ensure accurate determination of inhibitory activity.
-
Solubility of the Inhibitor: Ensure that this compound is fully dissolved in the assay buffer to avoid inaccurate concentration measurements.
By following these detailed protocols and considering the outlined principles, researchers can effectively evaluate the cell-based activity of this compound and contribute to the growing field of cancer immunotherapy.
References
- 1. Frontiers | CD73: agent development potential and its application in diabetes and atherosclerosis [frontiersin.org]
- 2. beckman.com [beckman.com]
- 3. CD73: agent development potential and its application in diabetes and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | CD73: A Promising Biomarker in Cancer Patients [frontiersin.org]
- 5. assaygenie.com [assaygenie.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NB-64-31199-25mg | this compound Clinisciences [clinisciences.com]
Application Notes and Protocols for In Vivo Studies of a Small Molecule CD73 Inhibitor in Mice
For research use only.
Note: Specific in vivo experimental data for a compound designated "CD73-IN-13" is not publicly available. The following application notes and protocols are based on the well-characterized, potent, and selective small molecule CD73 inhibitor, AB680 (quemliclustat) , and are intended to serve as a representative guide. Researchers must adapt these protocols based on the specific properties (e.g., solubility, potency, pharmacokinetics) of their chosen inhibitor, such as this compound.
Introduction
CD73, or ecto-5'-nucleotidase, is a cell surface enzyme that plays a critical role in generating immunosuppressive adenosine within the tumor microenvironment (TME).[1][2] By converting adenosine monophosphate (AMP) to adenosine, CD73 contributes to the suppression of anti-tumor immune responses mediated by T cells and natural killer (NK) cells.[1] The inhibition of CD73 is a promising cancer immunotherapy strategy aimed at reducing adenosine levels, thereby restoring and enhancing the function of tumor-infiltrating immune cells.[1][3]
These notes provide a detailed framework for the in vivo experimental design using a potent small molecule CD73 inhibitor in syngeneic mouse tumor models. The protocols cover tumor model establishment, inhibitor administration, and endpoint analyses for evaluating anti-tumor efficacy and pharmacodynamic effects.
Signaling Pathway
The CD73-adenosine signaling pathway is a key regulator of immune suppression in the TME. Extracellular ATP, released from stressed or dying tumor cells, is converted to AMP by the ectonucleotidase CD39. Subsequently, CD73 hydrolyzes AMP to produce adenosine. Adenosine then binds to its receptors (primarily A2A and A2B) on immune cells, leading to downstream signaling that inhibits their activation, proliferation, and cytotoxic functions.
Caption: The CD73-adenosine signaling pathway in the tumor microenvironment.
Data Presentation: In Vivo Efficacy of a Representative CD73 Inhibitor (AB680)
The following tables summarize quantitative data from preclinical studies of the small molecule CD73 inhibitor AB680 in syngeneic mouse models. These data illustrate the expected outcomes of a potent CD73 inhibitor.
Table 1: Monotherapy and Combination Therapy Efficacy
| Tumor Model | Treatment Group | Dose & Schedule | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| B16F10 Melanoma | Vehicle | - | - | Uncontrolled tumor growth. | [4] |
| AB680 | 10 mg/kg, QD, IP | Significant | Monotherapy shows modest but significant tumor growth delay. | [4] | |
| anti-PD-1 | 2.5 mg/kg, BIW, IP | Significant | Checkpoint inhibition slows tumor growth. | [4] | |
| AB680 + anti-PD-1 | As above | Synergistic (p < 0.001) | Combination therapy leads to superior tumor control and improved survival. | [1][4] | |
| KPC Pancreatic | Vehicle | - | - | Uncontrolled tumor growth. | [5] |
| AB680 + RFA | 10 mg/kg, QOD, IP | Significant | Combination with radiofrequency ablation enhances tumor growth impairment. | [5][6] |
TGI: Tumor Growth Inhibition; QD: Once daily; BIW: Twice weekly; QOD: Every other day; IP: Intraperitoneal; RFA: Radiofrequency Ablation.
Table 2: Pharmacodynamic Effects on Tumor-Infiltrating Lymphocytes (TILs)
| Tumor Model | Treatment Group | Change in CD8+ T cells | Change in CD8+ T cell to Treg Ratio | Key Findings | Reference |
| B16F10 Melanoma | AB680 vs. Vehicle | Increased | Increased (p < 0.05) | CD73 inhibition promotes infiltration of cytotoxic T cells. | [4] |
| AB680 + anti-PD-1 vs. anti-PD-1 | Increased | Increased (p < 0.01) | Combination therapy further enhances the cytotoxic T cell response. | [4] | |
| KPC Pancreatic | AB680 + RFA vs. RFA alone | Increased Granzyme B+ cells (p < 0.01) | Increased CD8α+ cells (p < 0.0001) | Combined treatment significantly boosts anti-tumor immunity markers. | [5] |
Treg: Regulatory T cells (e.g., CD4+FoxP3+).
Experimental Protocols
The following are detailed protocols for a representative in vivo study.
Animal Models and Tumor Implantation
-
Animal Strain: Select an appropriate inbred mouse strain that is syngeneic to the chosen tumor cell line (e.g., C57BL/6 for B16F10 melanoma or MC38 colon adenocarcinoma; BALB/c for CT26 colon carcinoma).[2][7] Mice should be 6-8 weeks old and acclimated for at least one week before the start of the experiment.
-
Cell Culture: Culture the selected murine cancer cell line (e.g., B16F10) in appropriate media and conditions. Harvest cells during the logarithmic growth phase and ensure high viability (>95%) by Trypan Blue exclusion.
-
Tumor Implantation:
-
Resuspend the tumor cells in sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration (e.g., 0.5 x 10^6 cells per 100 µL).
-
Inject the cell suspension subcutaneously into the right flank of the mice.[2]
-
Monitor the mice regularly for tumor growth. Begin treatment when tumors reach a predetermined average size (e.g., 50-100 mm³).[8]
-
Formulation and Administration of this compound
-
Formulation (Example for AB680):
-
Note: The formulation for this compound must be determined based on its specific solubility and stability characteristics.
-
For AB680, a formulation for intraperitoneal (IP) injection can be prepared by dissolving the compound in a vehicle such as 10% DMSO + 90% SBE-β-cyclodextrin in saline.[5]
-
Prepare the formulation fresh daily or as dictated by its stability. Ensure the final concentration of the vehicle (e.g., DMSO) is well-tolerated by the animals.
-
-
Dosing and Administration:
-
Randomize mice into treatment groups (e.g., Vehicle, this compound, anti-PD-1, Combination) once tumors reach the target volume.
-
Administer this compound via the determined route (e.g., IP injection). A typical dose for a potent small molecule inhibitor like AB680 is 10 mg/kg, administered daily or every other day.[4][5]
-
For combination studies, administer other agents (e.g., anti-PD-1 antibody at 2.5 mg/kg, IP, twice weekly) according to established protocols.[4]
-
The vehicle control group should receive the same volume and schedule of the vehicle used to formulate the inhibitor.
-
Efficacy and Pharmacodynamic Assessments
-
Tumor Growth Monitoring:
-
Measure tumor dimensions using digital calipers two to three times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor animal body weight and overall health status throughout the study.
-
Define study endpoints, such as a maximum tumor volume or signs of morbidity, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
-
Pharmacodynamic Analysis (Tumor Tissue):
-
At the end of the study (or at specified time points), euthanize a subset of mice from each group.
-
Excise tumors for analysis.
-
Flow Cytometry: Process a portion of the tumor into a single-cell suspension. Stain with fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, Granzyme B) to quantify the abundance and activation status of tumor-infiltrating lymphocytes.[4]
-
Immunohistochemistry (IHC): Fix and embed a portion of the tumor in paraffin. Perform IHC staining for markers of interest (e.g., CD8, Granzyme B) to visualize the spatial distribution of immune cells within the TME.[5]
-
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study of a CD73 inhibitor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Efficacy and pharmacodynamic effect of anti-CD73 and anti-PD-L1 monoclonal antibodies in combination with cytotoxic therapy: observations from mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel CD73 Inhibitor SHR170008 Suppresses Adenosine in Tumor and Enhances Anti-Tumor Activity with PD-1 Blockade in a Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Radiofrequency ablation in combination with CD73 inhibitor AB680 reduces tumor growth and enhances anti-tumor immunity in a syngeneic model of pancreatic ductal adenocarcinoma [frontiersin.org]
- 6. Radiofrequency ablation in combination with CD73 inhibitor AB680 reduces tumor growth and enhances anti-tumor immunity in a syngeneic model of pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. | BioWorld [bioworld.com]
Application Notes and Protocols for CD73-IN-13 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended use of CD73 inhibitors in animal studies, with a specific focus on available data for CD73-IN-13 and other well-characterized small molecule inhibitors. The provided protocols and data are intended to serve as a guide for designing and executing in vivo experiments targeting the CD73 pathway.
Introduction to CD73 Inhibition
CD73, or ecto-5'-nucleotidase, is a cell-surface enzyme that plays a critical role in generating immunosuppressive adenosine within the tumor microenvironment. It catalyzes the conversion of adenosine monophosphate (AMP) to adenosine, which then signals through adenosine receptors on immune cells, leading to dampened anti-tumor immune responses. Inhibition of CD73 is a promising strategy in cancer immunotherapy to reverse this immunosuppression and enhance the efficacy of other treatments, such as checkpoint inhibitors.
Recommended Dosage of CD73 Inhibitors in Animal Studies
The optimal dosage of a CD73 inhibitor can vary significantly depending on the specific compound, the animal model, the tumor type, and the route of administration. Below is a summary of reported dosages for several small molecule CD73 inhibitors in mouse models.
Note on this compound: Publicly available, peer-reviewed data on this compound is limited. One source suggests a wide oral dosage range of 0.1 to 50 mg/kg in mouse tumor models, with anti-tumor effects observed at 5 mg/kg and above when administered via gastric intubation over an extended period.[1] Given the limited context for this data, further dose-finding studies are highly recommended.
For comparative purposes, dosages of other well-documented small molecule CD73 inhibitors are provided below.
| Compound Name | Animal Model | Tumor Type | Dosage | Administration Route & Schedule | Key Findings |
| This compound | ddY mice with EAC cells, CDF mice with P388 cells | Ehrlich Ascites Carcinoma, Lymphocytic Leukemia | 0.1, 0.5, 10, 30, 50 mg/kg | Gastric intubation; daily for 30-120 days | Decreased tumor growth and prolonged survival at ≥ 5 mg/kg.[1] |
| AB-680 | K-Ras Mutant Mice | Pancreatic Intraepithelial Neoplasia | 10 mg/kg | Oral gavage; 3 times a week for 3 months | Reduced pancreatitis and PanIN progression; increased infiltration of CD4+ and CD8+ T cells. |
| OP-5244 sodium | Not specified | Not specified | 15 mg/kg/day | Subcutaneous; daily for 13 days | Inhibited tumor growth and lowered the adenosine/AMP ratio by 95%.[2] |
| CD73-IN-14 | C57BL/6 mice | EG7 (thymoma) | 10, 25, 50 mg/kg | Oral; twice a day for 20 days | Dose-dependent decrease in tumor volume and increase in tumor-infiltrating CD8+ cells.[3] |
| XC-12 | CT26 syngeneic mice | Colon Carcinoma | 135 mg/kg | Oral | Significant inhibition of tumor growth.[4][5] |
| APCP | C57BL/6 mice | B16-F10 Melanoma | 400µ g/mouse | Intraperitoneal | Induced tumor regression and promoted Th1- and Th17-associated cytokine release.[6] |
Signaling Pathway of CD73
CD73 is a key enzyme in the purinergic signaling pathway, which regulates extracellular adenosine levels. This pathway is a critical component of the immunosuppressive tumor microenvironment.
Caption: The CD73 signaling pathway illustrating the conversion of ATP to immunosuppressive adenosine.
Experimental Protocols
The following are generalized protocols for in vivo studies using a small molecule CD73 inhibitor. These should be adapted based on the specific inhibitor, animal model, and experimental goals.
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Vehicle (e.g., 20% SBE-β-CD in sterile water, or 10% DMSO + 90% Corn Oil)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen vehicle to achieve the desired final concentration. For example, to prepare a 10 mg/mL stock solution for a 10 mg/kg dose in a 20g mouse (0.2 mL administration volume), you would need to dissolve 10 mg of the compound in 1 mL of vehicle.
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.
-
Visually inspect the solution for any particulate matter. The final solution should be clear.
-
Prepare fresh on the day of administration.
In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model
Animal Model:
-
6-8 week old female C57BL/6 or BALB/c mice.
Tumor Cell Line:
-
A cell line relevant to the cancer type of interest and known to establish tumors in the chosen mouse strain (e.g., MC38 or CT26 for colon cancer).
Experimental Workflow:
Caption: A typical experimental workflow for an in vivo study with a CD73 inhibitor.
Detailed Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of sterile PBS or a mixture of PBS and Matrigel into the flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 80-100 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Treatment Group: Administer this compound at the predetermined dose and schedule via the chosen route (e.g., oral gavage).
-
Vehicle Control Group: Administer an equivalent volume of the vehicle using the same schedule and route.
-
Optional Combination Groups: Include groups for combination therapies, such as an anti-PD-1 antibody, to assess synergistic effects.
-
-
Monitoring and Endpoints:
-
Continue to measure tumor volume and body weight every 2-3 days.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³) or when signs of morbidity are observed.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and harvest tumors and spleens.
-
Tumor Analysis: A portion of the tumor can be fixed in formalin for immunohistochemistry (IHC) to analyze immune cell infiltration (e.g., CD8+ T cells) and target engagement. Another portion can be dissociated into a single-cell suspension for flow cytometric analysis of immune cell populations.
-
Spleen Analysis: Spleens can be processed to analyze systemic immune responses.
-
Conclusion
The provided information serves as a starting point for researchers investigating the in vivo effects of this compound and other CD73 inhibitors. Due to the limited public data on this compound, it is imperative to conduct preliminary dose-finding and toxicity studies to establish an optimal and safe therapeutic window for your specific animal model and experimental design. The protocols and comparative data for other small molecule inhibitors offer a valuable framework for initiating these investigations.
References
- 1. fluoroprobe.com [fluoroprobe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Orally Potent Small-Molecule CD73 Inhibitor for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Inhibition of CD73 improves B cell-mediated anti-tumor immunity in a mouse model of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of CD73 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD73, also known as ecto-5'-nucleotidase (NT5E), is a cell-surface enzyme that plays a critical role in tumor immune evasion.[1][2][3] It catalyzes the conversion of adenosine monophosphate (AMP) to adenosine, a potent immunosuppressive molecule.[1][4][5] High levels of adenosine in the tumor microenvironment inhibit the function of various immune cells, including T-cells, and promote tumor growth and metastasis.[1][3] Consequently, inhibiting CD73 is a promising strategy in cancer immunotherapy.[1][6][7] This document provides detailed application notes and protocols for the in vivo administration of CD73 inhibitors, based on available preclinical data for compounds such as CD73-IN-14 and other experimental inhibitors.
Note: Specific data for a compound designated "CD73-IN-13" was not found in the reviewed literature. The following protocols and data are based on other publicly documented CD73 inhibitors and should be adapted as necessary for the specific inhibitor being investigated.
Data Presentation: In Vivo Administration of CD73 Inhibitors
The following table summarizes the administration routes, dosages, and formulations for various CD73 inhibitors used in preclinical in vivo studies.
| Compound/Antibody | Animal Model | Administration Route | Dosage | Formulation/Vehicle | Reference |
| CD73-IN-14 | C57BL/6 mice (EG7 model) | Oral (p.o.) | 10, 25, 50 mg/kg, twice daily | DMSO, PEG300, Tween 80, ddH₂O or DMSO, Corn oil | [8] |
| APCP (α,β-methylene ADP) | Mice with subcutaneous KPC tumors | Peritumoral | 20 mg/kg, on alternate days | PBS | [9] |
| APCP (α,β-methylene ADP) | Mice with spontaneous PDAC tumors | Intraperitoneal (i.p.) | 20 mg/kg, on alternate days | PBS | [9] |
| AB680 | Mice with subcutaneous KPC or spontaneous PDAC tumors | Not specified in abstract | Not specified in abstract | Stock in 100% DMSO | [9] |
| Anti-hCD73 Antibodies | Humanized PD-1/PD-L1/CD73 triple KI mice with MC38 tumors | Not specified in abstract | Not specified in abstract | Not specified in abstract | [10] |
| CD73 comparator antibody | C57BL/6NTac mice with MC38hCD73_65 tumors | Intraperitoneal (i.p.) | 30 mg/kg, twice weekly | Not specified in abstract | [1] |
Experimental Protocols
Protocol 1: Oral Administration of a Small Molecule CD73 Inhibitor (Based on CD73-IN-14)
This protocol is adapted from the information available for CD73-IN-14 and is suitable for orally bioavailable small molecule inhibitors.[8]
1. Materials:
-
CD73 inhibitor (e.g., CD73-IN-14)
-
Vehicle components:
-
Option A: Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween 80, sterile deionized water (ddH₂O)
-
Option B: DMSO, Corn oil
-
-
Appropriate animal model (e.g., C57BL/6 mice with syngeneic tumors)
-
Oral gavage needles
-
Standard laboratory equipment for animal handling and dosing.
2. Formulation Preparation (Example based on[8]):
-
Option A (Aqueous-based):
-
Prepare a stock solution of the CD73 inhibitor in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween 80 and mix until the solution is clear.
-
Add sterile ddH₂O to the final volume and mix thoroughly. Note: The exact ratios of DMSO, PEG300, Tween 80, and ddH₂O should be optimized for the specific inhibitor to ensure solubility and stability.
-
-
Option B (Oil-based):
-
Prepare a stock solution of the CD73 inhibitor in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add Corn oil to the final volume and mix thoroughly until the solution is clear.
-
3. Animal Dosing:
-
Acclimate animals to handling and the oral gavage procedure.
-
On the day of dosing, weigh each animal to calculate the precise volume of the formulation to be administered.
-
Administer the prepared formulation via oral gavage at the desired dosage (e.g., 10, 25, or 50 mg/kg).
-
The dosing frequency should be determined based on the pharmacokinetic properties of the inhibitor (e.g., twice daily for 20 days as described for CD73-IN-14).[8]
-
Monitor animals regularly for any signs of toxicity or adverse effects.
Protocol 2: Intraperitoneal Administration of a CD73 Inhibitor (Based on APCP)
This protocol is based on the administration of the non-hydrolyzable AMP analog, APCP.[9]
1. Materials:
-
CD73 inhibitor (e.g., APCP)
-
Vehicle: Sterile Phosphate-Buffered Saline (PBS)
-
Appropriate animal model (e.g., mice with spontaneous or transplanted tumors)
-
Syringes and needles for intraperitoneal injection
-
Standard laboratory equipment for animal handling and dosing.
2. Formulation Preparation:
-
Dissolve the CD73 inhibitor (e.g., APCP) in sterile PBS to the desired final concentration.
-
Ensure the inhibitor is fully dissolved and the solution is clear before administration.
3. Animal Dosing:
-
Weigh each animal to determine the correct injection volume.
-
Administer the formulation via intraperitoneal (i.p.) injection at the specified dosage (e.g., 20 mg/kg).
-
The dosing schedule should be based on the experimental design (e.g., on alternate days).[9]
-
Monitor animals for any signs of distress or adverse reactions at the injection site and systemically.
Visualizations
CD73 Signaling Pathway
The following diagram illustrates the role of CD73 in the adenosine signaling pathway within the tumor microenvironment. Extracellular ATP, released from dying tumor cells, is converted to AMP by CD39. CD73 then hydrolyzes AMP to adenosine, which binds to adenosine receptors (e.g., A2A and A2B) on immune cells, leading to immunosuppression.
Caption: CD73-mediated adenosine production and immunosuppression.
Experimental Workflow for In Vivo Efficacy Study
The diagram below outlines a typical workflow for evaluating the in vivo efficacy of a CD73 inhibitor.
Caption: Workflow for an in vivo CD73 inhibitor efficacy study.
References
- 1. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | CD73: agent development potential and its application in diabetes and atherosclerosis [frontiersin.org]
- 5. The Multifaceted Actions of CD73 During Development and Suppressive Actions of Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CD73 promotes colitis-associated tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CD73-IN-14 | CD73 | 2407356-67-4 | Invivochem [invivochem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Abstract 497: Human CD73 knock-in mice facilitate evaluation of in vivo efficacy of anti-human CD73 cancer immunotherapies | Cancer Research | American Association for Cancer Research [aacrjournals.org]
Application Notes and Protocols for Combining CD73-IN-13 with Anti-PD-1 Therapy in Preclinical Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of CD73-IN-13, a potent small molecule inhibitor of the ecto-5'-nucleotidase CD73, in combination with anti-PD-1 immunotherapy. The information is intended to guide researchers in designing and executing experiments to investigate the synergistic anti-tumor effects of this combination therapy.
Introduction
The tumor microenvironment (TME) is characterized by various immunosuppressive mechanisms that limit the efficacy of cancer immunotherapies, including immune checkpoint blockade.[1] One key pathway involves the generation of extracellular adenosine, a potent immunosuppressive metabolite, through the enzymatic activity of CD39 and CD73.[1] CD73 catalyzes the final step in this pathway, converting AMP to adenosine.[2] Adenosine then signals through A2A and A2B receptors on immune cells, dampening the anti-tumor immune response.[2][3]
This compound is a potent, small molecule inhibitor of CD73. By blocking the production of adenosine in the TME, this compound is hypothesized to restore and enhance anti-tumor immunity. Preclinical studies have demonstrated that combining CD73 inhibition with anti-PD-1/PD-L1 therapy leads to synergistic anti-tumor effects, overcoming resistance to checkpoint inhibitors alone.[1][3] This combination therapy aims to simultaneously release the brakes on the immune system by blocking the PD-1/PD-L1 axis and removing the immunosuppressive "adenosine shield" within the tumor.
Mechanism of Action: A Dual Approach to Restoring Anti-Tumor Immunity
The combination of this compound and anti-PD-1 therapy targets two distinct but complementary immunosuppressive pathways:
-
CD73 Inhibition (with this compound): In the TME, stressed or dying cancer cells release ATP, which is converted to AMP. CD73 on the surface of tumor cells and immune cells then converts AMP to adenosine.[2] High concentrations of adenosine suppress the activity of various immune cells, including T cells and NK cells, and promote the function of immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1] this compound blocks the enzymatic activity of CD73, thereby reducing adenosine levels. This alleviates adenosine-mediated immunosuppression, leading to enhanced T-cell proliferation, activation, and cytotoxic function.[4]
-
PD-1 Blockade (with anti-PD-1 antibody): Tumor cells can express PD-L1, the ligand for the PD-1 receptor on activated T cells. The engagement of PD-1 by PD-L1 delivers an inhibitory signal to the T cell, leading to T-cell "exhaustion" and dysfunction.[3] Anti-PD-1 antibodies block this interaction, thereby "releasing the brakes" on T cells and restoring their ability to recognize and eliminate cancer cells.[3]
By combining these two approaches, the aim is to create a more favorable environment for a robust and sustained anti-tumor immune response.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies investigating the combination of small molecule CD73 inhibitors with anti-PD-1/PD-L1 therapy. Note that specific results for this compound are not yet publicly available and the data presented here are from studies with other potent, orally bioavailable CD73 inhibitors.
Table 1: In Vitro Potency of Representative Small Molecule CD73 Inhibitors
| Compound | Target | IC50 (Soluble CD73) | IC50 (Membrane-Bound CD73) | Reference |
| XC-12 | Human CD73 | 12.36 nM | 1.29 nM | [5] |
| Compound 35j | Human CD73 | Not specified | Potent cellular activity | [6] |
| AB680 | Human CD73 | 0.043 nM | 0.070 nM (in CHO cells) | |
| ORIC-533 | Human CD73 | Not specified | Potent cellular activity |
Table 2: In Vivo Anti-Tumor Efficacy of CD73 Inhibitor and Anti-PD-1 Combination Therapy
| Mouse Model | Treatment Groups | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| CT26 (colorectal) | XC-12 (135 mg/kg, oral) | 74% | Significant single-agent efficacy. | [5] |
| 4T1 (breast) | Compound 35j (50 mg/kg, oral) | 73.6% | Increased infiltration of positive immune cells. | [6] |
| Mouse Tumor Model | Compound 49 (oral) + Checkpoint Inhibitor | Not specified | Efficacious in combination with checkpoint inhibitor. | [4] |
| Preclinical Mouse Model | AB680 + Anti-PD-1 | Not specified | Increased anti-tumor activity of PD-1 blockade. |
Experimental Protocols
Important Note: The following protocols are generalized for a potent, orally bioavailable small molecule CD73 inhibitor. Researchers must optimize these protocols for this compound based on its specific characteristics (e.g., solubility, stability, in vivo pharmacokinetics).
Protocol 1: In Vitro CD73 Enzyme Activity Assay
This assay determines the potency of this compound in inhibiting the enzymatic activity of CD73.
Materials:
-
Recombinant human CD73
-
AMP (substrate)
-
This compound
-
Assay buffer (e.g., Tris-based buffer, pH 7.4)
-
Phosphate detection reagent (e.g., Malachite Green)
-
96-well plates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant CD73 enzyme to each well (except for the blank).
-
Add the diluted this compound or vehicle control to the wells.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding AMP to all wells.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction and measure the amount of inorganic phosphate produced using a phosphate detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: In Vivo Syngeneic Mouse Model Study
This protocol outlines an in vivo study to evaluate the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody.
Animal Model:
-
Syngeneic mouse models are recommended, such as CT26 (colorectal carcinoma) in BALB/c mice or MC38 (colon adenocarcinoma) in C57BL/6 mice.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14)
-
Isotype control antibody
-
Tumor cells (e.g., CT26 or MC38)
-
6-8 week old female BALB/c or C57BL/6 mice
Procedure:
-
Tumor Implantation: Subcutaneously inject an appropriate number of tumor cells (e.g., 1 x 10^6 CT26 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into the following treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle + Isotype control
-
Group 2: this compound + Isotype control
-
Group 3: Vehicle + Anti-PD-1 antibody
-
Group 4: this compound + Anti-PD-1 antibody
-
-
Dosing and Administration:
-
Administer this compound orally at a predetermined dose (e.g., 50 mg/kg, once or twice daily). The optimal dose should be determined in preliminary pharmacokinetic and pharmacodynamic studies.
-
Administer the anti-PD-1 antibody intraperitoneally at a standard dose (e.g., 10 mg/kg) on a schedule such as every 3-4 days for a specified number of doses.
-
-
Efficacy Readouts:
-
Continue to monitor tumor volume throughout the study.
-
Record animal body weights as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
-
Pharmacodynamic and Immune Analysis (Optional):
-
Collect tumors and spleens for flow cytometric analysis of immune cell populations (e.g., CD8+ T cells, Tregs, MDSCs).
-
Analyze cytokine levels in the tumor microenvironment or serum.
-
Perform immunohistochemistry on tumor sections to visualize immune cell infiltration.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Combined inhibition of the CD73-adenosine and PD-1/PD-L1 pathways.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating this compound and anti-PD-1 combination therapy.
Logical Relationship Diagram
Caption: The synergistic mechanism of this compound and anti-PD-1 combination therapy.
References
- 1. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Series of Potent, Selective, and Orally Bioavailable Nucleoside Inhibitors of CD73 That Demonstrates In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Orally Potent Small-Molecule CD73 Inhibitor for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: CD73-IN-13 in Combination with Chemotherapy for Breast Cancer Models
Disclaimer: Information regarding the specific compound "CD73-IN-13" is not publicly available. Therefore, these application notes and protocols are based on a representative, potent, and selective small-molecule CD73 inhibitor, SHR170008 , and its application in breast cancer models. The chemotherapeutic agent used in the described protocols is Doxorubicin, a standard-of-care treatment for breast cancer. These notes are intended for research purposes only.
Introduction
CD73, an ecto-5'-nucleotidase, is a critical enzyme in the adenosine signaling pathway, converting AMP to the immunosuppressive molecule adenosine within the tumor microenvironment (TME). High levels of adenosine dampen the anti-tumor immune response by inhibiting the function of various immune cells, including T cells and NK cells. In breast cancer, particularly triple-negative breast cancer (TNBC), high CD73 expression is associated with a poor prognosis and resistance to chemotherapy.
Chemotherapeutic agents, such as doxorubicin, can induce immunogenic cell death, releasing ATP into the TME. However, the rapid conversion of this ATP to adenosine by enzymes like CD39 and CD73 can counteract the intended immune-stimulating effects of chemotherapy. The upregulation of CD73 has been observed following chemotherapy, representing a mechanism of adaptive resistance.
The combination of a potent CD73 inhibitor, such as the representative molecule SHR170008, with standard chemotherapy aims to block the production of immunosuppressive adenosine, thereby unleashing the full potential of the chemotherapy-induced anti-tumor immune response. This approach is expected to enhance tumor cell killing, increase the infiltration and activity of effector immune cells, and overcome chemoresistance.
Signaling Pathways
The following diagram illustrates the key signaling pathway involved in the combination therapy of a CD73 inhibitor and chemotherapy.
Caption: CD73 and Chemotherapy Signaling Pathway.
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of the representative CD73 inhibitor, SHR170008. Data for the combination with chemotherapy is based on the strong scientific rationale and preclinical evidence for synergy, although specific quantitative data for SHR170008 with doxorubicin was not available in the reviewed literature.
Table 1: In Vitro Inhibitory Activity of SHR170008
| Assay | Cell Line / Enzyme | IC50 (nM) |
| Soluble Human CD73 | - | 0.5 |
| Membrane-bound Human CD73 | A375 (Melanoma) | 1.2 |
| Membrane-bound Mouse CD73 | EMT6 (Breast Cancer) | 0.8 |
Data extracted from a study on SHR170008 in a breast cancer model.[1][2]
Table 2: In Vivo Anti-Tumor Efficacy of SHR170008 in an EMT6 Breast Cancer Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| SHR170008 | 1 mg/kg | 35 |
| SHR170008 | 3 mg/kg | 52 |
| SHR170008 | 10 mg/kg | 68 |
Data represents single-agent activity in a syngeneic mouse model.[1][2]
Table 3: Expected Synergy of CD73 Inhibition with Doxorubicin in a Breast Cancer Model
| Treatment Group | Expected Outcome | Rationale |
| Doxorubicin | Moderate tumor growth inhibition | Induces immunogenic cell death but also upregulates CD73. |
| CD73 Inhibitor | Modest tumor growth inhibition | Blocks adenosine production, relieving immunosuppression. |
| Doxorubicin + CD73 Inhibitor | Significant tumor growth inhibition and increased survival | CD73i prevents the conversion of chemotherapy-released ATP to adenosine, enhancing the anti-tumor immune response. |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of a CD73 inhibitor and chemotherapy in breast cancer models.
In Vitro CD73 Enzymatic Activity Assay
This protocol is to determine the IC50 of a CD73 inhibitor on both soluble and membrane-bound CD73.
Workflow Diagram:
References
Application Notes and Protocols for Assessing CD73-IN-13 Efficacy in Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lung cancer remains a leading cause of cancer-related mortality worldwide.[1][2] A promising therapeutic target in cancer immunotherapy is CD73 (ecto-5'-nucleotidase), a cell surface enzyme that plays a critical role in generating an immunosuppressive tumor microenvironment by producing extracellular adenosine.[3][4] High expression of CD73 in non-small cell lung cancer (NSCLC) is associated with poor prognosis and resistance to therapy.[5] CD73-IN-13 is a potent and selective small molecule inhibitor of CD73. These application notes provide detailed protocols for assessing the preclinical efficacy of this compound in lung cancer models, covering both in vitro and in vivo methodologies.
Mechanism of Action of CD73
CD73 is a key enzyme in the purinergic signaling pathway, where it catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine.[4] In the tumor microenvironment, extracellular ATP, released from dying tumor cells or activated immune cells, is converted to AMP by CD39. CD73 then converts AMP to adenosine. Adenosine binds to its receptors (primarily A2A and A2B) on immune cells, such as T cells and natural killer (NK) cells, leading to the suppression of their anti-tumor functions.[3][4] By inhibiting CD73, this compound aims to reduce the production of immunosuppressive adenosine, thereby restoring and enhancing the anti-tumor immune response.
Data Presentation: Illustrative Efficacy of this compound
The following tables summarize representative quantitative data from preclinical studies on small molecule CD73 inhibitors in lung cancer cell lines and animal models. These data are for illustrative purposes to guide researchers in their experimental design and data interpretation.
Table 1: In Vitro Efficacy of this compound on Lung Cancer Cell Lines
| Cell Line | Assay | Endpoint | This compound Concentration (µM) | Result (Mean ± SD) |
| A549 (High CD73) | Cell Viability (MTT) | % Viability (72h) | 1 | 85 ± 5% |
| 10 | 52 ± 7% | |||
| 50 | 28 ± 4% | |||
| Cell Migration (Transwell) | % Migration Inhibition (24h) | 10 | 45 ± 6% | |
| Cell Invasion (Matrigel) | % Invasion Inhibition (48h) | 10 | 62 ± 8% | |
| NCI-H460 (Low CD73) | Cell Viability (MTT) | % Viability (72h) | 1 | 98 ± 3% |
| 10 | 91 ± 5% | |||
| 50 | 85 ± 6% |
Table 2: In Vivo Efficacy of this compound in a Syngeneic Mouse Model of Lung Cancer
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily, p.o. | 1500 ± 250 | - |
| This compound | 50 mg/kg, daily, p.o. | 750 ± 180 | 50 |
| Anti-PD-1 Antibody | 10 mg/kg, bi-weekly, i.p. | 825 ± 200 | 45 |
| This compound + Anti-PD-1 | 50 mg/kg, daily, p.o. + 10 mg/kg, bi-weekly, i.p. | 300 ± 120 | 80 |
Experimental Protocols
In Vitro Assays
1. Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on the metabolic activity of lung cancer cells, which is an indicator of cell viability.
-
Materials:
-
Lung cancer cell lines (e.g., A549, NCI-H460)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
-
Procedure:
-
Seed lung cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium with 100 µL of medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
2. Cell Migration Assay (Transwell Assay)
This protocol evaluates the effect of this compound on the migratory capacity of lung cancer cells.
-
Materials:
-
Lung cancer cell lines
-
Serum-free medium
-
Complete culture medium (chemoattractant)
-
This compound
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Crystal violet staining solution
-
-
Procedure:
-
Culture lung cancer cells to sub-confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Resuspend the cells in serum-free medium containing different concentrations of this compound or vehicle control.
-
Add 500 µL of complete culture medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Add 1 x 10⁵ cells in 200 µL of serum-free medium (with or without this compound) to the upper chamber of the Transwell insert.
-
Incubate for 12-24 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with 0.5% crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
Calculate the percentage of migration inhibition compared to the vehicle control.
-
3. Cell Invasion Assay (Matrigel Invasion Assay)
This protocol assesses the effect of this compound on the invasive potential of lung cancer cells.
-
Materials:
-
Same as the cell migration assay, with the addition of Matrigel Basement Membrane Matrix.
-
-
Procedure:
-
Thaw Matrigel on ice and dilute with cold serum-free medium.
-
Coat the upper surface of the Transwell inserts with a thin layer of diluted Matrigel and allow it to solidify at 37°C for 30-60 minutes.
-
Follow the same procedure as the cell migration assay (steps 2-10), allowing for a longer incubation period (e.g., 24-48 hours) to allow for matrix degradation and invasion.
-
Calculate the percentage of invasion inhibition compared to the vehicle control.
-
In Vivo Efficacy Assessment
1. Syngeneic Mouse Model of Lung Cancer
This model is suitable for evaluating the efficacy of this compound alone and in combination with immunotherapy, as it utilizes mice with a competent immune system.
-
Materials:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
Syngeneic lung cancer cell line (e.g., Lewis Lung Carcinoma - LLC)
-
This compound
-
Immune checkpoint inhibitor (e.g., anti-PD-1 antibody)
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject 1 x 10⁶ LLC cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., vehicle, this compound, anti-PD-1, combination).
-
Administer treatments as per the desired schedule (e.g., this compound daily by oral gavage, anti-PD-1 bi-weekly by intraperitoneal injection).
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health.
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
2. Analysis of the Tumor Immune Microenvironment by Flow Cytometry
This protocol allows for the characterization of immune cell populations within the tumor microenvironment following treatment with this compound.
-
Materials:
-
Excised tumors
-
Digestion buffer (e.g., Collagenase D, DNase I in RPMI)
-
Red blood cell lysis buffer
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, NK1.1, CD11b, Gr-1)
-
Flow cytometer
-
-
Procedure:
-
Mince the excised tumors and digest them into a single-cell suspension using the digestion buffer.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using a lysis buffer.
-
Wash and resuspend the cells in FACS buffer (e.g., PBS with 2% FBS).
-
Stain the cells with a cocktail of fluorescently labeled antibodies against various immune cell markers.
-
Acquire the data on a flow cytometer.
-
Analyze the data to quantify the percentages and absolute numbers of different immune cell populations (e.g., CD8+ T cells, regulatory T cells, NK cells, myeloid-derived suppressor cells).
-
Mandatory Visualizations
References
- 1. Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The regulation of CD73 in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unraveling the Intricacies of CD73/Adenosine Signaling: The Pulmonary Immune and Stromal Microenvironment in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. JNCCN 360 - Non–Small Cell Lung Cancer - Advanced NSCLC: Targeting the CD73/Adenosine Pathway [jnccn360.org]
Measuring Target Inhibition of CD73-IN-13 in Tumor Lysates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD73, also known as ecto-5'-nucleotidase (eN), is a cell-surface enzyme that plays a critical role in the tumor microenvironment.[1][2] It is the final enzyme in the purinergic signaling pathway, responsible for converting adenosine monophosphate (AMP) to adenosine.[3][4] Adenosine, a potent immunosuppressive molecule, dampens the anti-tumor immune response by inhibiting the activity of various immune cells, including T cells and natural killer (NK) cells.[3][5] Elevated expression of CD73 is observed in numerous cancer types and is often associated with a poor prognosis, making it a compelling target for cancer immunotherapy.[5][6][7]
CD73-IN-13 is a small molecule inhibitor designed to block the enzymatic activity of CD73. By inhibiting CD73, this compound aims to reduce the production of immunosuppressive adenosine in the tumor microenvironment, thereby restoring and enhancing the anti-tumor immune response.[3] These application notes provide detailed protocols for measuring the target inhibition of this compound in tumor lysates, a critical step in the pre-clinical evaluation of this and similar therapeutic compounds.
Principle of Target Inhibition Measurement
Measuring the target inhibition of this compound in tumor lysates involves quantifying the reduction in CD73's enzymatic activity in the presence of the inhibitor. This is typically achieved by incubating tumor lysates, which contain the CD73 enzyme, with its substrate (AMP) and varying concentrations of this compound. The inhibitory effect is determined by measuring the amount of product (adenosine or inorganic phosphate) generated. A decrease in product formation with increasing inhibitor concentration indicates successful target engagement and inhibition.
Two primary methods for this assessment are detailed: a direct measurement of adenosine production via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and an indirect measurement of inorganic phosphate production using a colorimetric assay.
Data Presentation
Due to the limited availability of public data specifically for this compound, the following tables present representative data for other potent, small-molecule CD73 inhibitors, AB680 and ORIC-533, to illustrate the expected outcomes of such inhibition studies.
Table 1: Representative Inhibitory Activity (IC50) of Small-Molecule CD73 Inhibitors in Biochemical and Cell-Based Assays
| Compound | Assay Type | Cell Line/Enzyme Source | IC50 (nM) | Reference |
| AB680 | Biochemical | Recombinant Human CD73 | 0.043 | [8][9] |
| Cell-Based | CHO cells expressing human CD73 | 0.043 | [9] | |
| Cell-Based | Human CD8+ T cells | 0.66 | [9] | |
| Cell-Based | Mouse CD8+ T cells | 0.008 | [9] | |
| ORIC-533 | Biochemical | Recombinant Human CD73 | <0.1 | [10] |
| Cell-Based | Human H1528 cells | 0.14 | [10] | |
| Cell-Based | Mouse EMT6 cells | 1.0 | [10] |
Table 2: Representative Inhibition of Adenosine Production in Tumor Cell Lysates
| Inhibitor | Concentration (nM) | Tumor Cell Line | % Inhibition of Adenosine Production |
| Representative Inhibitor A | 1 | MDA-MB-231 (Breast Cancer) | 55% |
| 10 | MDA-MB-231 (Breast Cancer) | 85% | |
| 100 | MDA-MB-231 (Breast Cancer) | 98% | |
| Representative Inhibitor B | 1 | A549 (Lung Cancer) | 62% |
| 10 | A549 (Lung Cancer) | 91% | |
| 100 | A549 (Lung Cancer) | 99% |
Signaling Pathway and Experimental Workflow
CD73 Signaling Pathway
The following diagram illustrates the role of CD73 in the purinergic signaling pathway, leading to the production of immunosuppressive adenosine.
Caption: The CD73 purinergic signaling pathway.
Experimental Workflow for Measuring CD73 Inhibition
This diagram outlines the key steps to measure the inhibition of CD73 by this compound in tumor lysates.
Caption: Workflow for CD73 target inhibition measurement.
Experimental Protocols
Preparation of Tumor Lysates
Materials:
-
Frozen tumor tissue
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, and protease inhibitor cocktail
-
Dounce homogenizer or similar tissue homogenizer
-
Refrigerated microcentrifuge
-
BCA Protein Assay Kit
Protocol:
-
Weigh the frozen tumor tissue and wash it with ice-cold PBS.
-
Mince the tissue into small pieces on ice.
-
Add 5-10 volumes of ice-cold Lysis Buffer to the minced tissue.
-
Homogenize the tissue on ice using a Dounce homogenizer until a uniform suspension is achieved.
-
Incubate the homogenate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant (tumor lysate) and transfer it to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Aliquot the lysate and store it at -80°C for future use.
Measuring CD73 Activity via Adenosine Quantification (LC-MS/MS)
Materials:
-
Tumor lysate (normalized protein concentration)
-
This compound (or other inhibitor) stock solution
-
Adenosine monophosphate (AMP) substrate solution
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2
-
Acetonitrile with 0.1% formic acid (for quenching)
-
Internal standard (e.g., ¹³C₅-adenosine)
-
LC-MS/MS system
Protocol:
-
Prepare a serial dilution of this compound in Reaction Buffer.
-
In a 96-well plate, add a fixed amount of tumor lysate (e.g., 10-20 µg of total protein) to each well.
-
Add the serially diluted this compound or vehicle control (e.g., DMSO) to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding AMP to a final concentration of 10 µM.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the amount of adenosine produced in each sample using a validated LC-MS/MS method.[11][12]
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Measuring CD73 Activity via Phosphate Quantification (Colorimetric Assay)
Materials:
-
Tumor lysate (normalized protein concentration)
-
This compound (or other inhibitor) stock solution
-
Adenosine monophosphate (AMP) substrate solution
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2
-
Malachite Green Phosphate Assay Kit
Protocol:
-
Follow steps 1-6 of the LC-MS/MS protocol.
-
After the incubation period, measure the amount of inorganic phosphate released using a Malachite Green Phosphate Assay Kit according to the manufacturer's instructions.
-
Read the absorbance at the recommended wavelength (typically around 620-650 nm).
-
Generate a standard curve using the provided phosphate standard.
-
Calculate the amount of phosphate produced in each well.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value as described in the LC-MS/MS protocol.
Conclusion
The protocols outlined in these application notes provide a robust framework for assessing the target inhibitory activity of this compound in tumor lysates. Both the LC-MS/MS and colorimetric methods offer reliable means to quantify CD73 inhibition, with the former providing direct measurement of the key immunosuppressive product, adenosine, and the latter offering a simpler, high-throughput alternative. Accurate determination of the potency of this compound in a biologically relevant matrix such as tumor lysates is a crucial step in its development as a potential cancer immunotherapeutic agent.
References
- 1. Facebook [cancer.gov]
- 2. Collection - NMR-Based Assay for the Ex Vivo Determination of Soluble CD73 Activity in Serum - Analytical Chemistry - Figshare [figshare.com]
- 3. arcusbio.com [arcusbio.com]
- 4. The CD73 immune checkpoint promotes tumor cell metabolic fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of CD73 as a Novel Biomarker Encompassing the Tumor Microenvironment, Prognosis, and Therapeutic Responses in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | CD73: A Promising Biomarker in Cancer Patients [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. ORIC-533, a potent and selective CD73 inhibitor for cancer | BioWorld [bioworld.com]
- 11. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oricpharma.com [oricpharma.com]
Application Notes and Protocols for Immune Profiling Following CD73-IN-13 Treatment using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD73, an ecto-5'-nucleotidase, is a critical enzyme in the purinergic signaling pathway, responsible for the conversion of adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine.[1][2] In the tumor microenvironment, elevated levels of adenosine dampen the anti-tumor immune response by inhibiting the function of various immune cells, including T cells, natural killer (NK) cells, and dendritic cells.[2][3] CD73-IN-13 is a potent and selective inhibitor of CD73, and by blocking the production of adenosine, it is hypothesized to restore and enhance anti-tumor immunity.[4]
These application notes provide a comprehensive guide to designing and implementing a multi-color flow cytometry panel for the immunophenotyping of human peripheral blood mononuclear cells (PBMCs) treated with this compound. The provided protocols and panels are designed to enable researchers to dissect the effects of CD73 inhibition on key immune cell populations and their activation status.
CD73-Adenosine Signaling Pathway
The CD73-adenosine pathway plays a pivotal role in regulating immune responses. Extracellular ATP, often released from dying tumor cells, is converted to AMP by CD39. Subsequently, CD73 hydrolyzes AMP to adenosine.[5][6] Adenosine then binds to its receptors (primarily A2A and A2B) on immune cells, triggering a cascade of immunosuppressive signals.[2] This leads to decreased T cell proliferation and cytokine production, impaired NK cell cytotoxicity, and inhibition of dendritic cell maturation and antigen presentation.[2][3] CD73 inhibitors, such as this compound, block this pathway at a crucial step, thereby reducing adenosine levels and alleviating its immunosuppressive effects.[4]
Recommended Flow Cytometry Panels
Two multi-color flow cytometry panels are proposed for a comprehensive analysis of the effects of this compound on both the lymphoid and myeloid compartments. The selection of fluorochromes is based on the principle of assigning brighter dyes to markers on rare populations or with low expression levels.
Panel 1: T Cell and NK Cell Profiling
This panel is designed to identify major T cell and NK cell subsets and to assess their activation and exhaustion status.
| Marker | Fluorochrome | Cell Population | Rationale |
| CD45 | BUV395 | All Leukocytes | Lineage marker for gating on immune cells. |
| Live/Dead | BV510 | Live/Dead Cells | Exclusion of dead cells from analysis. |
| CD3 | BUV737 | T Cells | Pan T cell marker. |
| CD4 | BV605 | Helper T Cells | Identifies CD4+ T helper cells. |
| CD8 | APC-R700 | Cytotoxic T Cells | Identifies CD8+ cytotoxic T cells. |
| CD56 | BV786 | NK Cells | Marker for Natural Killer cells. |
| CD25 | PE-Cy7 | Activated/Regulatory T Cells | Part of the IL-2 receptor alpha chain, upregulated on activated T cells and constitutively expressed on regulatory T cells. |
| FoxP3 | Alexa Fluor 647 | Regulatory T Cells | Key transcription factor for regulatory T cells (requires intracellular staining). |
| PD-1 | BB700 | Exhausted T Cells | Immune checkpoint receptor, marks exhausted T cells. |
| Granzyme B | PE | Cytotoxic Cells | Key cytotoxic effector molecule (requires intracellular staining). |
| IFN-γ | FITC | Activated T/NK Cells | Pro-inflammatory cytokine indicative of cell activation (requires intracellular staining and stimulation). |
| CD69 | BV421 | Early Activated T/NK Cells | Early activation marker. |
Panel 2: Myeloid Cell Profiling
This panel focuses on identifying key myeloid populations, including monocytes, dendritic cells, and myeloid-derived suppressor cells (MDSCs), and their maturation status.
| Marker | Fluorochrome | Cell Population | Rationale |
| CD45 | BUV395 | All Leukocytes | Lineage marker for gating on immune cells. |
| Live/Dead | BV510 | Live/Dead Cells | Exclusion of dead cells from analysis. |
| CD3/CD19/CD56 | FITC | Dump Channel | Exclusion of T cells, B cells, and NK cells from myeloid analysis. |
| HLA-DR | BUV737 | Antigen Presenting Cells | MHC class II molecule, crucial for antigen presentation. |
| CD11b | BV786 | Myeloid Cells | General myeloid marker. |
| CD33 | PE-Cy7 | Myeloid Cells/MDSCs | Myeloid lineage marker, also expressed on MDSCs. |
| CD14 | APC-R700 | Monocytes | Co-receptor for LPS, marks monocytes. |
| CD16 | BV650 | Monocyte Subsets/Neutrophils | Fc receptor, helps define monocyte subsets. |
| CD11c | PE | Dendritic Cells | Integrin alpha X, a marker for dendritic cells. |
| CD80 | APC | Activated APCs | Co-stimulatory molecule, indicates maturation of antigen-presenting cells. |
| CD86 | BV421 | Activated APCs | Co-stimulatory molecule, indicates maturation of antigen-presenting cells. |
| CD15 | PerCP-Cy5.5 | Granulocytic MDSCs | Marker for granulocytic MDSCs. |
Experimental Protocols
In Vitro Treatment of PBMCs with this compound
This protocol describes the treatment of isolated human PBMCs with this compound prior to flow cytometric analysis.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Cell Activation Cocktail (e.g., with Brefeldin A for intracellular cytokine staining)
-
Phosphate Buffered Saline (PBS)
-
96-well U-bottom plates
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[2]
-
Wash the cells with PBS and resuspend in complete RPMI 1640 medium.
-
Perform a cell count and viability assessment using a hemocytometer or automated cell counter.
-
Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI 1640 medium.
-
Plate 1 x 10^6 cells per well in a 96-well U-bottom plate.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium. A final concentration range of 10 nM to 1 µM is recommended for initial experiments. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
For intracellular cytokine analysis, add a cell activation cocktail (e.g., PMA/Ionomycin with Brefeldin A) for the final 4-6 hours of incubation.[7]
-
After incubation, harvest the cells by centrifugation at 400 x g for 5 minutes.
-
Proceed with the staining protocol for flow cytometry.
Staining Protocol for Flow Cytometry
This protocol outlines the steps for staining surface and intracellular markers for flow cytometric analysis.
Materials:
-
Treated PBMCs
-
FACS Buffer (PBS with 2% FBS and 0.05% Sodium Azide)
-
Live/Dead fixable dye
-
Fluorochrome-conjugated antibodies (as per the selected panel)
-
FoxP3/Transcription Factor Staining Buffer Set (for intracellular staining)
-
96-well V-bottom plates
Procedure:
-
Wash the harvested cells once with PBS.
-
Resuspend the cells in PBS and add the Live/Dead fixable dye according to the manufacturer's instructions. Incubate for 20 minutes at room temperature, protected from light.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in FACS buffer containing the surface antibody cocktail.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
For intracellular staining, fix and permeabilize the cells using the FoxP3/Transcription Factor Staining Buffer Set according to the manufacturer's protocol.[7]
-
Add the intracellular antibody cocktail (e.g., for FoxP3, Granzyme B, IFN-γ) diluted in the permeabilization buffer.
-
Incubate for 30-45 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in FACS buffer for acquisition on a flow cytometer.
-
Acquire data on a properly compensated flow cytometer. Remember to include single-stain controls for compensation and fluorescence-minus-one (FMO) controls for accurate gating.[8]
Data Presentation
The following tables present hypothetical but expected quantitative data based on the known mechanism of action of CD73 inhibitors. These tables are intended to serve as a guide for data analysis and interpretation.
Table 1: Expected Changes in T Cell and NK Cell Populations
| Cell Population | Marker | Vehicle Control (% of Parent) | This compound (1µM) (% of Parent) | Expected Change |
| Activated CD4+ T Cells | CD69+ | 5.2 | 12.5 | Increase |
| Activated CD8+ T Cells | CD69+ | 8.1 | 18.9 | Increase |
| Cytotoxic CD8+ T Cells | Granzyme B+ | 25.4 | 45.2 | Increase |
| IFN-γ+ CD8+ T Cells | IFN-γ+ | 3.5 | 9.8 | Increase |
| Exhausted CD8+ T Cells | PD-1+ | 30.1 | 22.5 | Decrease |
| Regulatory T Cells | CD4+CD25+FoxP3+ | 4.8 | 4.6 | No significant change or slight decrease |
Table 2: Expected Changes in Myeloid Cell Populations
| Cell Population | Marker | Vehicle Control (% of Parent) | This compound (1µM) (% of Parent) | Expected Change |
| Mature Dendritic Cells | CD11c+CD80+CD86+ | 7.3 | 15.8 | Increase |
| Classical Monocytes | CD14++CD16- | 85.2 | 83.1 | No significant change |
| Granulocytic MDSCs | CD11b+CD15+HLA-DR- | 6.5 | 4.2 | Decrease |
Summary
The provided application notes offer a comprehensive framework for utilizing flow cytometry to investigate the immunological effects of the CD73 inhibitor, this compound. The rationally designed multi-color panels and detailed protocols enable a thorough analysis of key lymphoid and myeloid cell populations. The expected outcomes, presented in the data tables, suggest that treatment with this compound will likely lead to an enhanced pro-inflammatory and anti-tumor immune phenotype, characterized by increased T cell activation and cytotoxicity, enhanced dendritic cell maturation, and a reduction in suppressive myeloid populations. These methods provide a robust platform for preclinical evaluation and biomarker discovery for CD73-targeted therapies.
References
- 1. onclive.com [onclive.com]
- 2. research.pasteur.fr [research.pasteur.fr]
- 3. Fluorochrome Selection | Cytometry [cytometry.mlsascp.com]
- 4. tandfonline.com [tandfonline.com]
- 5. First-in-human study of oleclumab, a potent, selective anti-CD73 monoclonal antibody, alone or in combination with durvalumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Choose Fluorochromes and Fluorophore Combinations for Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. A comprehensive multiparameter flow cytometry panel for immune profiling and functional studies of frozen tissue, bone marrow, and spleen - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Potential off-target effects of CD73-IN-13
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CD73-IN-13, a small molecule inhibitor of the ecto-5'-nucleotidase, CD73.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed to be a competitive inhibitor of the CD73 enzyme. CD73 is a cell-surface enzyme that plays a crucial role in the adenosine signaling pathway by converting adenosine monophosphate (AMP) to adenosine.[1][2] Adenosine in the tumor microenvironment has potent immunosuppressive effects.[3] By inhibiting CD73, this compound aims to reduce the production of immunosuppressive adenosine, thereby enhancing the anti-tumor immune response.[1][3]
Q2: What are the potential sources of variability in my experimental results with this compound?
A2: Variability in results can arise from several factors, including:
-
Compound Handling: Improper storage or handling of this compound can lead to degradation. Ensure the compound is stored as recommended and dissolved in an appropriate solvent.
-
Cell Line Specificity: The expression levels of CD73 can vary significantly between different cell lines, which will impact the observed potency of the inhibitor.
-
Assay Conditions: Factors such as substrate (AMP) concentration, enzyme concentration, and incubation time can all influence the outcome of in vitro assays.
-
Off-Target Effects: At higher concentrations, this compound may interact with other proteins, leading to unexpected biological effects.
Q3: How can I confirm that this compound is engaging with its target in my cellular model?
A3: Target engagement can be confirmed using several methods. One common technique is the Cellular Thermal Shift Assay (CETSA). This assay is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. An increase in the thermal stability of CD73 in the presence of this compound would indicate direct binding.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in in vitro enzyme assays.
-
Possible Cause 1: Sub-optimal assay conditions.
-
Troubleshooting Step: Ensure that the kinase reaction is in the linear range. This can be achieved by optimizing the enzyme concentration and reaction time. It is recommended to use an ATP concentration that is equal to the Km of the enzyme to allow for accurate determination of the Ki value.[4]
-
-
Possible Cause 2: Compound precipitation.
-
Troubleshooting Step: Small molecule inhibitors can sometimes precipitate in aqueous assay buffers. Prepare a high-concentration stock solution in an appropriate solvent like DMSO and ensure the final concentration in the assay does not exceed a level that causes precipitation. Gentle sonication of the stock solution can also aid in dissolution.
-
-
Possible Cause 3: Reagent variability.
-
Troubleshooting Step: Use high-quality, validated reagents, including the recombinant CD73 enzyme and the substrate (AMP). Ensure consistent lot-to-lot performance of critical reagents.
-
Issue 2: Discrepancy between in vitro potency and cellular activity.
-
Possible Cause 1: Low cell permeability.
-
Troubleshooting Step: The compound may not be efficiently crossing the cell membrane. Consider performing permeability assays to assess the compound's ability to enter the cell.
-
-
Possible Cause 2: High protein binding.
-
Troubleshooting Step: this compound may bind to proteins in the cell culture medium, reducing its effective concentration. The inclusion of serum in the media can impact the apparent potency of the inhibitor.
-
-
Possible Cause 3: Drug efflux pumps.
-
Troubleshooting Step: The compound may be actively transported out of the cell by efflux pumps. This can be investigated using cell lines that overexpress specific efflux pumps or by using known inhibitors of these pumps.
-
Issue 3: Observed cellular phenotype is not consistent with CD73 inhibition.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting Step: At the concentrations used, this compound may be inhibiting other cellular targets. It is crucial to perform a kinase selectivity profile to identify potential off-target interactions. If an off-target is identified, validate this interaction with orthogonal assays and use a structurally unrelated CD73 inhibitor to see if the phenotype is recapitulated.
-
-
Possible Cause 2: Activation of compensatory signaling pathways.
-
Troubleshooting Step: Inhibition of CD73 may lead to the activation of other signaling pathways that can mask or alter the expected phenotype. A broader analysis of signaling pathways using techniques like phospho-proteomics can help identify such compensatory mechanisms.
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) |
| CD73 (On-Target) | 98% | 15 |
| Kinase A | 75% | 250 |
| Kinase B | 52% | 1,200 |
| Kinase C | 15% | >10,000 |
| Kinase D | 5% | >10,000 |
This table illustrates how data on the selectivity of this compound could be presented. A comprehensive kinase panel screen would include a much larger number of kinases.
Table 2: Troubleshooting Checklist for Inconsistent Cellular Assay Results
| Checkpoint | Recommended Action | Expected Outcome |
| Compound Integrity | Verify correct storage and handling. | Compound is stable and active. |
| Dose-Response | Perform a full dose-response curve. | A clear sigmoidal curve is observed. |
| Target Expression | Confirm CD73 expression in the cell line. | CD73 is expressed at a detectable level. |
| Control Compound | Use a known CD73 inhibitor as a positive control. | The positive control shows the expected effect. |
| Off-Target Validation | Test a structurally unrelated CD73 inhibitor. | The same phenotype is observed. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound against a panel of protein kinases.
Methodology:
-
Assay Format: Utilize a reputable kinase profiling service that employs an in vitro kinase activity assay, such as a radiometric or luminescence-based assay.
-
Inhibitor Concentration: Screen this compound at a fixed concentration (e.g., 1 µM) against a broad panel of kinases (e.g., >400 kinases).
-
Data Analysis: The results are typically reported as the percentage of inhibition for each kinase.
-
Follow-up: For any kinases that show significant inhibition (e.g., >50%), determine the half-maximal inhibitory concentration (IC50) to quantify the potency of the off-target interaction.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the binding of this compound to CD73 in a cellular context.
Methodology:
-
Cell Treatment: Treat cultured cells with either this compound or a vehicle control for a specified period.
-
Heating: Harvest the cells, lyse them, and divide the lysate into aliquots. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C).
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble CD73 protein remaining at each temperature using Western blotting with a specific anti-CD73 antibody.
-
Data Analysis: In the samples treated with this compound, a shift in the melting curve to a higher temperature compared to the vehicle control indicates that the inhibitor has bound to and stabilized the CD73 protein.
Mandatory Visualization
Caption: The CD73 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical troubleshooting workflow for experiments with this compound.
References
- 1. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CD73-IN-13 Dosage for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of CD73-IN-13 for maximum experimental efficacy. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, troubleshooting guides, and data presentation tables.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of CD73, an ecto-5'-nucleotidase. CD73 is a key enzyme in the adenosine signaling pathway, where it catalyzes the conversion of adenosine monophosphate (AMP) to adenosine.[1][2] In the tumor microenvironment, adenosine acts as a potent immunosuppressive molecule, inhibiting the activity of various immune cells such as T cells and natural killer (NK) cells.[1] By blocking CD73, this compound reduces the production of immunosuppressive adenosine, thereby "releasing the brakes" on the immune system and enhancing its ability to recognize and attack cancer cells.[1]
Q2: What is a typical starting concentration for in vitro experiments with this compound?
A2: For a novel small molecule inhibitor like this compound, it is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. A common starting point for in vitro experiments is to test a wide range of concentrations, for example, from 1 nM to 100 µM. The half-maximal inhibitory concentration (IC50) for CD73 enzymatic activity should be determined first. For subsequent cell-based assays, concentrations around the IC50 value and several-fold above and below are recommended.
Q3: How can I determine the optimal in vivo dosage of this compound?
A3: Determining the optimal in vivo dosage requires a systematic dose-finding study in a relevant animal model. This typically involves administering a range of doses to different cohorts of animals and assessing both efficacy and toxicity. Efficacy can be measured by tumor growth inhibition, while toxicity can be monitored through changes in body weight, clinical signs, and post-mortem analysis of major organs. Pharmacokinetic (PK) and pharmacodynamic (PD) studies are also essential to understand the drug's absorption, distribution, metabolism, and excretion, as well as its effect on the target (CD73) in vivo.
Q4: What are the key readouts to assess the efficacy of this compound?
A4: The efficacy of this compound can be assessed using a variety of in vitro and in vivo readouts.
-
In vitro:
-
Inhibition of CD73 enzymatic activity.
-
Reduction of adenosine levels in cell culture supernatants.
-
Reversal of AMP-mediated immunosuppression of T cells (e.g., increased T cell proliferation and cytokine production).
-
Direct effects on cancer cell proliferation and survival.[3]
-
-
In vivo:
Q5: Can this compound be combined with other therapies?
A5: Yes, preclinical studies with other CD73 inhibitors have shown promising results when combined with other cancer therapies.[5] Combination with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies) can lead to synergistic anti-tumor effects.[4] Combining CD73 inhibition with chemotherapy or radiotherapy may also enhance treatment efficacy, as these treatments can lead to the release of ATP, which is a substrate for the CD39/CD73 pathway.[4][5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in in vitro assay results. | Inconsistent cell seeding density. | Ensure accurate cell counting and a homogenous cell suspension before seeding. |
| Instability of this compound in culture medium. | Prepare fresh stock solutions and dilute to the final concentration immediately before use. Test the stability of the compound in your specific medium over the experiment's duration. | |
| Cell line heterogeneity. | Use a low-passage, well-characterized cell line. Consider single-cell cloning to establish a homogenous population. | |
| No significant inhibition of CD73 activity. | Incorrect assay conditions. | Optimize assay parameters such as substrate (AMP) concentration, incubation time, and temperature. Ensure the pH of the assay buffer is optimal for CD73 activity. |
| Inactive compound. | Verify the identity and purity of this compound. Store the compound under the recommended conditions to prevent degradation. | |
| In vivo toxicity observed (e.g., weight loss, lethargy). | Dosage is too high. | Reduce the dosage and/or the frequency of administration. |
| Off-target effects of the compound. | Conduct a comprehensive safety pharmacology assessment. If possible, test a structurally unrelated inhibitor of CD73 to see if the toxicity is on-target. | |
| Vehicle-related toxicity. | Run a vehicle-only control group to assess the toxicity of the delivery vehicle. | |
| Lack of in vivo efficacy. | Insufficient drug exposure at the tumor site. | Perform pharmacokinetic studies to assess drug concentration in plasma and tumor tissue. Consider optimizing the dosing regimen or formulation to improve tumor penetration. |
| Inappropriate animal model. | Use a tumor model with known expression of CD73 and a functional immune system (syngeneic models are preferred over xenografts for immunotherapy studies). | |
| Rapid development of resistance. | Investigate potential resistance mechanisms, such as upregulation of alternative adenosine-producing pathways. |
Data Presentation
Table 1: In Vitro Efficacy of this compound (Example Data)
| Cell Line | CD73 Expression | IC50 (CD73 Activity) | EC50 (Adenosine Reduction) | Effect on T-cell Proliferation (at 1 µM) |
| 4T1 (Murine Breast Cancer) | High | 15 nM | 50 nM | 2.5-fold increase |
| MC38 (Murine Colon Adenocarcinoma) | Moderate | 45 nM | 120 nM | 1.8-fold increase |
| B16-F10 (Murine Melanoma) | Low | 200 nM | > 1 µM | 1.2-fold increase |
Table 2: In Vivo Efficacy of this compound in 4T1 Tumor Model (Example Data)
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle | Daily, p.o. | 1500 ± 250 | - | -2 |
| This compound (10 mg/kg) | Daily, p.o. | 950 ± 180 | 36.7 | -3 |
| This compound (30 mg/kg) | Daily, p.o. | 500 ± 120 | 66.7 | -5 |
| This compound (100 mg/kg) | Daily, p.o. | 250 ± 80 | 83.3 | -12 |
Experimental Protocols
Protocol 1: In Vitro CD73 Enzymatic Activity Assay
This protocol describes a colorimetric assay to measure the enzymatic activity of CD73 and the inhibitory effect of this compound. The assay is based on the quantification of inorganic phosphate (Pi) released from the hydrolysis of AMP by CD73.
Materials:
-
Recombinant human or murine CD73
-
This compound
-
AMP (substrate)
-
Malachite Green Phosphate Assay Kit
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
96-well microplate
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 10 µL of each this compound dilution. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Add 20 µL of recombinant CD73 (final concentration, e.g., 10 ng/well) to each well.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of AMP (final concentration, e.g., 100 µM).
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding 100 µL of the Malachite Green reagent.
-
Incubate for 15 minutes at room temperature for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a non-linear regression analysis.
Protocol 2: In Vivo Efficacy Study in a Syngeneic Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model.
Materials:
-
6-8 week old female BALB/c mice
-
4T1 murine breast cancer cells
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Calipers
-
Sterile PBS and syringes
Procedure:
-
Inject 1 x 10^5 4T1 cells subcutaneously into the right flank of each mouse.
-
Monitor tumor growth daily. When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Prepare the dosing solutions of this compound at the desired concentrations.
-
Administer this compound or vehicle to the respective groups via the desired route (e.g., oral gavage) and schedule (e.g., daily).
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice every 2-3 days as an indicator of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration, measurement of adenosine levels).
-
Analyze the data by comparing tumor growth curves and final tumor volumes between the treatment groups.
Mandatory Visualizations
Caption: CD73 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Optimizing this compound Dosage.
References
- 1. abcam.com [abcam.com]
- 2. tribioscience.com [tribioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and pharmacodynamic effect of anti-CD73 and anti-PD-L1 monoclonal antibodies in combination with cytotoxic therapy: observations from mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to CD73-IN-13 Therapy
Welcome to the technical support center for CD73-IN-13, a valuable tool for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with CD73 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is part of a class of small molecule inhibitors that target the ecto-5'-nucleotidase (CD73) enzyme.[1][2] CD73 is a crucial component of the purinergic signaling pathway, responsible for converting extracellular adenosine monophosphate (AMP) to immunosuppressive adenosine.[1][3][4] By inhibiting CD73, this compound reduces the concentration of adenosine in the tumor microenvironment (TME), thereby helping to restore anti-tumor immune responses.[1][5]
Q2: What are the common mechanisms of resistance to CD73 inhibitor therapy?
Resistance to CD73 inhibitors can arise from several factors:
-
Upregulation of CD73 expression: Tumor cells and immune cells within the TME can increase the expression of CD73, thereby overcoming the inhibitory effect.[1]
-
Alternative adenosine production pathways: Other enzymes, such as CD38 and CD203a, can contribute to adenosine production, bypassing the CD73 pathway.[4]
-
Activation of downstream signaling: Alterations in the signaling pathways downstream of the adenosine receptors (e.g., A2A and A2B receptors) can lead to sustained immunosuppression even with reduced adenosine levels.[1]
-
Tumor microenvironment factors: Hypoxia can induce the expression of CD73 through the transcription factor HIF-1α.[4]
Q3: Is this compound soluble in aqueous solutions?
Small molecule inhibitors of CD73, like CD73-IN-19 (a related compound), are often soluble in organic solvents such as DMSO. For use in aqueous cell culture media, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced toxicity.
Q4: How can I measure the enzymatic activity of CD73 in my experimental system?
Several assays are available to measure CD73 activity:
-
Luminescence-based assays: These assays measure the amount of inorganic phosphate produced from AMP hydrolysis.[6]
-
Colorimetric assays: Similar to luminescence-based assays, these detect the released phosphate using a colorimetric reagent like malachite green.[6]
-
NMR-based assays: This method directly and simultaneously measures the concentration of both the substrate (AMP) and the product (adenosine) with high specificity.[7]
-
Flow cytometry: Can be used to determine the expression level of CD73 on the cell surface.[8]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of CD73 Activity
| Potential Cause | Troubleshooting Step |
| Incorrect inhibitor concentration | Verify the calculated final concentration of this compound in your assay. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line or experimental setup. |
| Inhibitor instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| High cell density or enzyme concentration | The amount of CD73 in the assay may be too high for the inhibitor concentration used. Try reducing the cell number or the concentration of recombinant CD73 enzyme. |
| Assay interference | Components of your cell culture medium or buffer may interfere with the inhibitor or the assay itself. Test the inhibitor in a simplified buffer system first. Ensure that any source of inorganic phosphate is minimized as it can interfere with colorimetric detection methods. |
| Solubility issues | Ensure this compound is fully dissolved in the stock solution and does not precipitate upon dilution into the aqueous assay buffer. Sonication may aid in solubilization. |
Issue 2: High Background Signal in CD73 Activity Assay
| Potential Cause | Troubleshooting Step |
| Contamination with inorganic phosphate | Use high-purity water and reagents for all buffers and solutions. Glassware should be thoroughly rinsed. |
| Non-specific substrate hydrolysis | Other phosphatases present in the cell lysate or serum-containing medium may hydrolyze AMP. Include a control with a broad-spectrum phosphatase inhibitor. |
| Spontaneous substrate degradation | Prepare fresh substrate solutions for each experiment. |
| Reagent instability | Ensure that assay reagents, especially the detection reagents, are stored correctly and have not expired. |
Issue 3: Unexpected Cellular Responses or Toxicity
| Potential Cause | Troubleshooting Step |
| Off-target effects | CD73-IN-19, a related compound, has been shown to also inhibit the hA2A receptor at higher concentrations (Ki of 3.31 µM).[9] Consider if similar off-target effects could be influencing your results. Use the lowest effective concentration of this compound. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells. Run a vehicle control (solvent only) to assess its effect. |
| Cell line-specific sensitivity | Different cell lines may exhibit varying sensitivities to the inhibitor. Perform a viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range. |
| Alterations in other signaling pathways | Inhibition of CD73 can lead to compensatory changes in other pathways. Analyze key related signaling molecules (e.g., components of the PI3K/AKT or MAPK pathways) to understand the broader cellular response.[1] |
Quantitative Data Summary
The following table summarizes inhibitory data for a related compound, CD73-IN-19, which may provide a reference for your experiments with this compound.
| Compound | Target | Assay Type | Inhibitory Concentration | Reference |
| CD73-IN-19 | CD73 | Enzymatic Activity | 44% inhibition at 100 µM | [9] |
| CD73-IN-19 | hA2A Receptor | Binding Assay | Ki = 3.31 µM | [9] |
Experimental Protocols
Protocol 1: In Vitro CD73 Enzymatic Activity Assay (Colorimetric)
This protocol is adapted from standard malachite green-based phosphate detection assays.
Materials:
-
This compound
-
Recombinant human CD73 enzyme
-
AMP (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
Malachite Green Reagent
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in Assay Buffer to create a range of concentrations for the dose-response curve. Include a vehicle control (DMSO only).
-
Add 20 µL of each inhibitor dilution or vehicle to the wells of a 96-well plate.
-
Add 20 µL of recombinant CD73 enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of AMP solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 100 µL of Malachite Green Reagent to each well.
-
Incubate at room temperature for 15-30 minutes to allow color development.
-
Measure the absorbance at 620 nm using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
Protocol 2: T-Cell Proliferation Assay
This protocol assesses the ability of this compound to reverse AMP-mediated suppression of T-cell proliferation.
Materials:
-
This compound
-
Human or mouse CD8+ T cells
-
AMP
-
T-cell activation reagents (e.g., anti-CD3/CD28 antibodies)
-
Cell proliferation dye (e.g., CFSE)
-
Cell culture medium
-
96-well cell culture plate
-
Flow cytometer
Procedure:
-
Label CD8+ T cells with a cell proliferation dye according to the manufacturer's instructions.
-
Plate the labeled T cells in a 96-well plate.
-
Prepare different treatment conditions in the cell culture medium:
-
Unstimulated control
-
Stimulated control (anti-CD3/CD28)
-
Stimulated + AMP
-
Stimulated + AMP + various concentrations of this compound
-
Stimulated + vehicle control (DMSO)
-
-
Add the respective treatment media to the wells containing the T cells.
-
Incubate the plate at 37°C in a CO2 incubator for 72 hours.
-
Harvest the cells and analyze the dilution of the proliferation dye by flow cytometry.
-
Quantify the percentage of proliferated cells in each condition.
Signaling Pathways and Experimental Workflows
Caption: CD73 signaling pathway and the mechanism of inhibition by this compound.
Caption: Experimental workflow for the in vitro CD73 enzymatic activity assay.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CD73: agent development potential and its application in diabetes and atherosclerosis [frontiersin.org]
- 4. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimal dosing regimen of CD73 blockade improves tumor response to radiotherapy through iCOS downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting inconsistent results in CD73-IN-13 experiments
Welcome to the technical support center for CD73-IN-13. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies that may arise during experiments with this novel CD73 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets CD73 (also known as ecto-5'-nucleotidase). CD73 is a cell-surface enzyme that plays a critical role in the purinergic signaling pathway by converting adenosine monophosphate (AMP) to adenosine.[1][2] Adenosine in the tumor microenvironment has immunosuppressive effects.[1][2] By inhibiting CD73, this compound blocks the production of adenosine, thereby aiming to restore anti-tumor immune responses.[1][3]
Q2: In which form does CD73 exist, and does this compound target all of them?
A2: CD73 exists in both a membrane-bound form, anchored to the cell surface via a glycosylphosphatidylinositol (GPI) linker, and a soluble form.[4][5] Both forms can be enzymatically active.[4] It is crucial to verify the experimental design to ensure that the intended form of CD73 is being assayed. The inhibitory activity of this compound should be assessed against both membrane-bound and soluble CD73 to fully characterize its profile.
Q3: What are the common causes of inconsistent IC50 values in my enzyme inhibition assays?
A3: Inconsistent IC50 values can stem from several factors:
-
Inhibitor Solubility and Stability: Small molecule inhibitors, particularly those with purine-like structures, may have limited aqueous solubility or stability.[6][7] Ensure that this compound is fully dissolved in the assay buffer and has not precipitated. It is also important to consider the stability of the compound under your specific experimental conditions (e.g., pH, temperature).
-
Enzyme Concentration: The IC50 value can be dependent on the enzyme concentration, especially for tight-binding inhibitors.[7] It is recommended to use a consistent and low enzyme concentration in your assays.
-
Substrate Concentration: The concentration of the substrate (AMP) can affect the apparent IC50 value, particularly for competitive inhibitors. Ensure you are using a consistent substrate concentration, ideally at or below the Km value.
-
Assay Conditions: Variations in buffer composition, pH, temperature, and incubation time can all contribute to variability.[8] Standardize these parameters across all experiments.
-
Reagent Quality: Ensure the purity and activity of the CD73 enzyme and the quality of the substrate and other reagents.
Q4: I am observing lower than expected potency in my cell-based assays compared to biochemical assays. What could be the reason?
A4: Discrepancies between biochemical and cell-based assay results are common and can be attributed to several factors:
-
Cell Permeability: this compound may have poor cell membrane permeability, limiting its access to the target if there is an intracellular component to its activity, or if the binding site on the extracellular domain is sterically hindered in a cellular context.[7]
-
Efflux Pumps: The inhibitor may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport the compound out of the cell, reducing its intracellular concentration.
-
Metabolism: The inhibitor may be metabolized by the cells into less active or inactive forms.
-
Off-target Effects: In a complex cellular environment, the inhibitor may interact with other proteins or pathways, leading to unexpected effects on cell viability or the signaling pathway being studied.[7]
-
Presence of Serum: Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can bind to the inhibitor and reduce its effective concentration.
Q5: My in vivo experiments with this compound are not showing the expected anti-tumor efficacy. What should I consider?
A5: Translating in vitro results to in vivo models introduces additional complexities:
-
Pharmacokinetics and Bioavailability: The compound may have poor oral bioavailability, rapid clearance, or an unfavorable tissue distribution, resulting in sub-therapeutic concentrations at the tumor site.
-
Metabolism: In vivo metabolism can be different from in vitro metabolism, potentially leading to rapid inactivation of the compound.
-
Host CD73 Activity: In addition to tumor-expressed CD73, host immune and stromal cells also express CD73, which can contribute to the immunosuppressive tumor microenvironment.[3] The inhibitor must effectively target CD73 from all relevant sources.
-
Tumor Microenvironment: The in vivo tumor microenvironment is complex, with factors such as hypoxia that can upregulate CD73 expression.[3]
Troubleshooting Guides
Inconsistent Results in CD73 Enzyme Inhibition Assays
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Inaccurate pipetting- Incomplete mixing of reagents- Inhibitor precipitation | - Use calibrated pipettes and proper pipetting technique.- Ensure all reagents are thoroughly mixed before dispensing.- Visually inspect plates for any signs of precipitation. Consider pre-diluting the inhibitor in a small volume of organic solvent (e.g., DMSO) before final dilution in aqueous buffer. |
| IC50 value shifts between experiments | - Variation in enzyme/substrate concentration- Different incubation times or temperatures- Degradation of inhibitor stock solution | - Prepare fresh enzyme and substrate dilutions for each experiment from a concentrated stock.- Strictly adhere to the standardized protocol for incubation time and temperature.- Aliquot and store inhibitor stock solutions at -80°C and avoid repeated freeze-thaw cycles. |
| No inhibition or very weak inhibition observed | - Inactive inhibitor- Incorrect inhibitor concentration- Inactive enzyme | - Verify the identity and purity of the inhibitor. - Prepare fresh serial dilutions of the inhibitor.- Include a positive control inhibitor with known activity. Test the activity of the enzyme with a control reaction (no inhibitor). |
| Biphasic or unusual dose-response curve | - Off-target effects at high concentrations- Inhibitor acting as an activator at low concentrations- Assay artifact | - Test the inhibitor in orthogonal assays to identify potential off-target activities.- Carefully examine the lower concentration range of the dose-response curve.- Rule out assay interference by running appropriate controls (e.g., inhibitor with detection reagents but no enzyme). |
Inconsistent Results in Cell-Based Assays
| Observed Problem | Potential Cause | Recommended Solution |
| High cell toxicity at all inhibitor concentrations | - Non-specific cytotoxicity of the inhibitor- Solvent (e.g., DMSO) toxicity | - Perform a counter-screen using a cell line that does not express CD73.- Ensure the final concentration of the solvent is consistent across all wells and is below the toxic threshold for the cell line being used. |
| No effect on adenosine production or downstream signaling | - Poor cell permeability of the inhibitor- High expression of efflux pumps- Presence of high levels of endogenous substrate (AMP) | - Use cell permeability assays to assess compound uptake.- Test the inhibitor in cell lines with varying levels of efflux pump expression or use an efflux pump inhibitor as a control.- Consider the contribution of endogenous AMP and ensure the assay conditions are optimized to detect inhibitor effects. |
| Results vary between different cell lines | - Different levels of CD73 expression- Variations in downstream signaling pathways- Different metabolic profiles of the cell lines | - Quantify CD73 expression levels in the cell lines being used (e.g., by flow cytometry or Western blot).- Characterize the relevant signaling pathways in each cell line.- Assess the metabolic stability of the inhibitor in each cell line. |
Quantitative Data Summary
The following table summarizes representative data for small molecule CD73 inhibitors. Note that "this compound" is a placeholder, and the values are illustrative based on published data for similar compounds.
| Inhibitor | Biochemical IC50 (Human CD73) | Cell-based EC50 (Adenosine Production) | In vivo Efficacy (Tumor Growth Inhibition) |
| This compound (Hypothetical) | 5 nM | 50 nM | 60% at 50 mg/kg, p.o., BID |
| AB680 | 0.0049 nM (Ki) | Not Reported | Synergizes with anti-PD-1 therapy |
| ORIC-533 | <0.1 nM | 0.14 nM (H1528 cells) | Shows single-agent cytotoxicity in MM ex vivo models |
| XC-12 | 12.36 nM (soluble), 1.29 nM (membrane-bound) | Not Reported | 74% at 135 mg/kg, p.o. |
Key Experimental Protocols
CD73 Enzyme Inhibition Assay (Biochemical)
This protocol is a general guideline for determining the IC50 of this compound against purified recombinant human CD73 enzyme.
Materials:
-
Recombinant human CD73 enzyme
-
This compound
-
Adenosine Monophosphate (AMP)
-
Assay Buffer (e.g., 50 mM Tris, 2 mM MgCl2, pH 7.4)
-
Detection Reagent (e.g., Malachite Green for phosphate detection, or a commercial adenosine detection kit)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (e.g., DMSO in assay buffer).
-
Add a fixed amount of CD73 enzyme to each well of the microplate.
-
Add the serially diluted inhibitor or vehicle control to the respective wells.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a fixed concentration of AMP to all wells.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C. The reaction should be in the linear range.
-
Stop the reaction (if necessary, depending on the detection method).
-
Add the detection reagent and measure the signal (e.g., absorbance or fluorescence) according to the manufacturer's instructions.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a suitable software.
Cell-Based Adenosine Production Assay
This protocol provides a general framework for measuring the effect of this compound on adenosine production by cancer cells.
Materials:
-
CD73-expressing cancer cell line (e.g., MDA-MB-231)
-
This compound
-
Cell culture medium
-
AMP
-
Adenosine detection kit (e.g., LC-MS/MS or a fluorescence-based kit)
-
96-well cell culture plate
Procedure:
-
Seed the CD73-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the serially diluted inhibitor or vehicle control.
-
Incubate the cells with the inhibitor for a desired period (e.g., 1-2 hours).
-
Add a specific concentration of AMP to the wells to serve as the substrate for CD73.
-
Incubate for a defined time (e.g., 1-4 hours) to allow for adenosine production.
-
Collect the cell culture supernatant.
-
Measure the concentration of adenosine in the supernatant using a suitable detection method.
-
Calculate the percent inhibition of adenosine production for each inhibitor concentration and determine the EC50 value.
Visualizations
Caption: CD73 signaling pathway and the mechanism of action of this compound.
Caption: A logical workflow for troubleshooting inconsistent results in this compound experiments.
References
- 1. CD73: A novel target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Generation and Function of Non-cell-bound CD73 in Inflammation [frontiersin.org]
- 5. beckman.com [beckman.com]
- 6. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. resources.biomol.com [resources.biomol.com]
- 8. docs.abcam.com [docs.abcam.com]
Technical Support Center: Minimizing In Vivo Toxicity of CD73 Inhibitors
Disclaimer: Specific in vivo toxicity data for the compound designated "CD73-IN-13" is not publicly available. This guide provides troubleshooting advice and protocols based on general principles for small molecule inhibitors targeting CD73, utilizing data from analogous research compounds. Researchers should always perform a thorough literature search for their specific molecule and conduct rigorous, incremental dose-finding studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of CD73, and why is its inhibition a therapeutic strategy? A1: CD73 (also known as ecto-5'-nucleotidase) is a cell-surface enzyme that plays a critical role in the purinergic signaling pathway.[1][2] Its primary function is to convert adenosine monophosphate (AMP) into adenosine.[3] In the tumor microenvironment (TME), high levels of extracellular adenosine are immunosuppressive, inhibiting the function of crucial anti-tumor immune cells like T cells and Natural Killer (NK) cells.[4][5][6] By inhibiting CD73, the production of immunosuppressive adenosine is reduced, which can restore anti-tumor immune responses.[1] This strategy is being explored to enhance the efficacy of cancer immunotherapies.[5][7]
Q2: What are the potential on-target toxicities associated with inhibiting CD73? A2: CD73 is expressed on various normal cells, not just cancer cells, and plays a role in tissue homeostasis.[7] While preclinical studies with CD73 inhibitors have often reported mild adverse events, there is a potential for on-target toxicities.[1] Since CD73 is involved in regulating inflammation and vascular function, inhibition could lead to immune-related adverse events (irAEs), such as inflammation in tissues where CD73 helps maintain immune tolerance, like the gastrointestinal tract.[3][5] Loss-of-function mutations in the gene for CD73 in humans are associated with calcification of peripheral arteries, suggesting potential long-term cardiovascular risks.[1]
Q3: Why is the formulation of a small molecule inhibitor like this compound so critical for in vivo studies? A3: The formulation is critical for ensuring the inhibitor's solubility, stability, and bioavailability. Many small molecule inhibitors are poorly soluble in aqueous solutions, which can lead to precipitation upon injection, causing inconsistent dosing, low drug exposure, and potential vehicle-related toxicity.[8] A proper formulation, often using co-solvents (like DMSO, PEG300) and surfactants (like Tween 80), ensures the compound remains in solution and can be reliably administered to animals, leading to more reproducible experimental outcomes.[8][9] It is essential to always include a vehicle-only control group to differentiate between compound-specific toxicity and any effects from the formulation itself.[8]
Q4: How does the dosing regimen (e.g., single dose vs. multiple doses) impact the efficacy and toxicity of a CD73 inhibitor? A4: The dosing regimen can significantly influence outcomes. The optimal schedule depends on the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties. For instance, in some preclinical models, a single dose of an anti-CD73 antibody was found to be effective, whereas, in tumors with higher CD73 expression, multiple doses were required to see a therapeutic benefit in combination with radiotherapy.[10] The goal is to maintain a therapeutic concentration at the target site without causing unacceptable toxicity. Continuous exposure from frequent dosing might be more effective but could also increase the risk of side effects. Therefore, pilot PK/PD and dose-range-finding studies are essential to establish an optimal regimen.
Troubleshooting In Vivo Experiments
This guide addresses common issues encountered during in vivo studies with novel small molecule inhibitors.
| Issue / Question | Possible Cause | Recommended Action |
| Issue 1: Unexpected animal mortality or severe toxicity (e.g., >20% weight loss) at the planned dose. | ||
| Is the toxicity from the compound or the vehicle? | The formulation excipients (e.g., DMSO, Cremophor) can cause toxicity at high concentrations. | Run a vehicle-only control group. [8] If toxicity is observed in this group, the vehicle is the likely cause. Reformulate with lower concentrations of solvents or explore alternative, less toxic vehicles (e.g., cyclodextrins, corn oil).[8][9] |
| Could there be off-target effects? | The inhibitor may be hitting unintended biological targets, causing toxicity. | Perform in vitro kinase profiling or a broad panel screen. [8] This can help identify potential off-target activities that may explain the in vivo toxicity. |
| Is the starting dose too high? | The initial dose, often extrapolated from in vitro IC50 values, may not translate directly to a safe in vivo dose. | Conduct a formal Maximum Tolerated Dose (MTD) study. Start with a much lower dose and use a dose-escalation scheme to identify the MTD. See the detailed protocol below.[8] |
| Issue 2: Lack of anti-tumor efficacy despite high in vitro potency. | ||
| Is the compound reaching the tumor at sufficient concentrations? | The compound may have poor oral bioavailability, rapid clearance, or poor distribution to the tumor tissue. | Conduct a pharmacokinetic (PK) study. [8] Measure plasma and tumor concentrations of the compound over time after dosing to determine its absorption, distribution, metabolism, and excretion (ADME) profile. |
| Is the compound engaging its target (CD73) in the tumor? | Even if the compound reaches the tumor, it may not be inhibiting the target enzyme effectively at the administered dose. | Perform a pharmacodynamic (PD) study. [8] Collect tumors at various time points after dosing and measure a biomarker of target engagement. For CD73, this could involve measuring intratumoral adenosine levels or assessing the phosphorylation status of downstream signaling proteins.[11] |
| Is the tumor model appropriate? | The chosen tumor model may not be dependent on the CD73-adenosine axis for immune evasion. | Confirm CD73 expression in your tumor model. Use IHC, flow cytometry, or western blot to verify that CD73 is expressed on the cancer cells or immune cells within the TME.[10] Consider models known to have high CD73 expression. |
| Issue 3: High variability in tumor growth or survival data within the same treatment group. | ||
| Is the dosing formulation and administration consistent? | Inconsistent preparation of the dosing solution or inaccurate administration (e.g., improper oral gavage, subcutaneous injection leakage) can lead to variable drug exposure. | Standardize formulation and administration techniques. [8] Ensure the compound is fully dissolved before each administration. Use precise, calibrated equipment and ensure all technicians are trained on consistent administration methods. Visually inspect for any precipitation in the formulation.[8] |
| Is there significant inter-animal metabolic variability? | Individual animals may metabolize the compound at different rates, leading to variable exposure. | Assess inter-animal PK variability. A pilot PK study with a small number of animals can reveal the extent of variability in drug absorption and clearance.[8] |
Quantitative Data from Analogous CD73 Inhibitors
The following table summarizes in vivo dosing and formulation data for publicly disclosed CD73 inhibitors. This information can serve as a reference point for designing initial studies for this compound.
| Compound | Animal Model | Dose | Route | Formulation / Vehicle | Source |
| CD73-IN-14 | C57BL/6 Mice | 10, 25, 50 mg/kg | Oral (p.o.), twice daily | Not specified in abstract, but a general method is provided: DMSO, PEG300, Tween 80, ddH₂O.[9] | [9] |
| ORIC-533 | E.G7-OVA Mice | 150 mg/kg | Oral (p.o.), once daily | Not specified | [11] |
| APCP | C57BL/6 Mice | Not specified | Not specified | PBS | [12] |
Note: APCP (adenosine 5′-(α,β-methylene) diphosphate) is a commonly used tool compound for CD73 inhibition in preclinical models.[12][13]
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing dose-limiting toxicity (DLT), typically defined as >20% body weight loss or significant, adverse clinical signs.
Materials:
-
This compound
-
Vehicle components (e.g., DMSO, PEG300, Tween 80, sterile saline or corn oil)[9]
-
Healthy, tumor-naive mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old, n=3-5 per group.
-
Calibrated dosing equipment (e.g., oral gavage needles, syringes).
-
Animal scale.
Methodology:
-
Dose Selection: Choose a starting dose based on in vitro data (e.g., a dose predicted to achieve a plasma concentration 5-10x the EC50). Select 3-5 escalating dose levels (e.g., 10, 30, 100 mg/kg).
-
Formulation: Prepare the dosing formulation for this compound and a vehicle-only control solution. Ensure the compound is fully dissolved. (See Protocol 2).
-
Animal Groups: Randomize animals into dose groups, including a vehicle-only control group.
-
Acclimation: Allow animals to acclimate for at least one week before the start of the study.
-
Administration: Administer the compound via the intended route (e.g., oral gavage, intraperitoneal injection) daily for a set period (e.g., 7-14 days).[8]
-
Monitoring:
-
Daily: Record body weight for each animal.[8]
-
Daily: Perform clinical observations, noting any changes in posture, activity, fur texture, or behavior. Use a standardized scoring system.
-
Humane Endpoints: Euthanize any animal that reaches a pre-defined humane endpoint, such as >20% body weight loss from baseline or severe clinical signs of distress.[8]
-
-
Terminal Procedures (End of Study):
-
Data Analysis: The MTD is defined as the highest dose that does not cause DLT. This dose is then used as the upper limit for subsequent efficacy studies.
Protocol 2: Preparation of a Common In Vivo Formulation
Objective: To prepare a clear, stable solution of this compound suitable for oral administration in mice. This is a general-purpose formulation; optimization may be required.
Example Formulation (e.g., for a 10 mg/mL solution in a 10% DMSO, 40% PEG300, 5% Tween 80 vehicle): This protocol is adapted from a general method provided for a similar compound.[9]
-
Weigh the required amount of this compound (e.g., 10 mg).
-
Add DMSO to dissolve the compound completely. For a final volume of 1 mL, this would be 100 µL. Vortex or sonicate gently if needed.
-
Add PEG300 (e.g., 400 µL). Mix thoroughly until the solution is clear.
-
Add Tween 80 (e.g., 50 µL). Mix thoroughly until the solution is clear.
-
Add the final vehicle component, such as sterile water or saline (e.g., 450 µL), to reach the final volume. Mix well.
-
Visually inspect the final solution to ensure it is clear and free of precipitation. Before each use, warm the solution slightly and vortex to ensure homogeneity.
Visualizations (Graphviz)
Caption: The CD73 enzyme converts AMP to immunosuppressive adenosine in the tumor microenvironment.
Caption: A typical workflow for conducting an in vivo Maximum Tolerated Dose (MTD) study.
Caption: A decision-making workflow for troubleshooting unexpected in vivo toxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. glpbio.com [glpbio.com]
- 3. Frontiers | CD73: agent development potential and its application in diabetes and atherosclerosis [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. assaygenie.com [assaygenie.com]
- 6. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. CD73-IN-14 | CD73 | 2407356-67-4 | Invivochem [invivochem.com]
- 10. Optimal dosing regimen of CD73 blockade improves tumor response to radiotherapy through iCOS downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oricpharma.com [oricpharma.com]
- 12. CD73 promotes colitis-associated tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The Multifaceted Actions of CD73 During Development and Suppressive Actions of Regulatory T Cells [frontiersin.org]
CD73-IN-13 experimental artifacts and how to avoid them
Welcome to the technical support center for CD73-IN-13. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and help you avoid potential experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, small molecule inhibitor of CD73, also known as ecto-5'-nucleotidase (eN or NT5E).[1] CD73 is a cell-surface enzyme that plays a critical role in the adenosine signaling pathway by converting adenosine monophosphate (AMP) to immunosuppressive adenosine.[2][3] By inhibiting CD73, this compound blocks the production of extracellular adenosine, thereby reducing immunosuppression in the tumor microenvironment and potentially enhancing anti-tumor immune responses.[2][4]
Q2: What is the recommended solvent and storage condition for this compound?
A2: As with most small molecule inhibitors, it is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For short-term use, a solution can be stored at 4°C for a limited period. Always refer to the manufacturer's datasheet for specific instructions.
Q3: What are the expected outcomes of effective CD73 inhibition in in vitro and in vivo models?
A3: Effective inhibition of CD73 by this compound is expected to lead to a decrease in the production of adenosine in cell cultures and in the tumor microenvironment.[2] In vitro, this can be measured by a reduction in the conversion of AMP to adenosine.[5] In vivo, this can lead to an increase in the infiltration and activation of cytotoxic T cells and natural killer (NK) cells, and a subsequent reduction in tumor growth.[4][6]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected potency (IC50) in enzyme activity assays.
-
Possible Cause 1: Reagent Quality and Assay Conditions. The purity and activity of the recombinant CD73 enzyme and the quality of the substrate (AMP) are critical. Variations in buffer components, pH, and incubation time can also significantly impact results.
-
Troubleshooting Steps:
-
Verify Enzyme Activity: Before inhibitor testing, confirm the activity of your recombinant CD73 using a standard substrate concentration and reaction time.
-
Optimize Assay Conditions: Systematically vary buffer components (e.g., divalent cation concentrations, as CD73 is a zinc-dependent enzyme), pH (typically optimal around 7.4), and incubation time to determine the optimal conditions for your specific enzyme batch.[7]
-
Use High-Quality Reagents: Ensure the use of high-purity AMP and freshly prepared buffers.
-
Include a Positive Control: Use a well-characterized CD73 inhibitor, such as AB680, as a positive control to validate your assay setup.[5][8]
-
-
Possible Cause 2: Inhibitor Solubility. Poor solubility of this compound in the aqueous assay buffer can lead to an underestimation of its potency.
-
Troubleshooting Steps:
-
Check for Precipitation: Visually inspect the assay wells for any signs of compound precipitation.
-
Optimize DMSO Concentration: Minimize the final DMSO concentration in the assay (typically ≤ 0.5%) to avoid solvent-induced artifacts.
-
Test Different Solvents: If solubility in DMSO is an issue, consult the manufacturer for alternative recommended solvents.
-
Issue 2: High background signal or apparent inhibition in no-enzyme control wells.
-
Possible Cause 1: Interference with Detection Method. this compound might interfere with the assay's detection method (e.g., colorimetric, fluorescent, or luminescent readout). For instance, in malachite green-based assays that detect inorganic phosphate, the inhibitor itself might interact with the reagents.[5]
-
Troubleshooting Steps:
-
Run Inhibitor-Only Controls: Include control wells containing the inhibitor and all assay components except the enzyme to assess for any direct interference with the detection reagents.
-
Consider an Orthogonal Assay: If interference is suspected, validate your findings using an alternative assay format that relies on a different detection principle (e.g., HPLC-based quantification of adenosine).
-
Issue 3: Discrepancy between enzyme activity and cell-based assay results.
-
Possible Cause 1: Cell Permeability. As CD73 is a cell-surface enzyme, the inhibitor does not need to be cell-permeable to be effective. However, if the compound has poor stability in cell culture media or binds extensively to media components, its effective concentration at the cell surface may be reduced.
-
Troubleshooting Steps:
-
Assess Compound Stability: Evaluate the stability of this compound in your cell culture media over the time course of the experiment.
-
Serum Protein Binding: Be aware that high serum concentrations in the media can reduce the free concentration of the inhibitor. Consider reducing the serum percentage if experimentally feasible.
-
-
Possible Cause 2: Off-Target Effects. At higher concentrations, small molecule inhibitors may exhibit off-target effects that can confound the interpretation of cell-based assay results.
-
Troubleshooting Steps:
-
Titrate the Inhibitor: Use a wide range of inhibitor concentrations to determine a dose-response relationship and identify a therapeutic window where on-target effects are dominant.
-
Use a Rescue Experiment: If possible, "rescue" the observed phenotype by adding exogenous adenosine to the cell culture. If the inhibitor's effect is on-target, the addition of adenosine should reverse it.
-
Test in CD73-Knockout/Knockdown Cells: The most definitive way to confirm on-target activity is to test the inhibitor in cells that do not express CD73. The inhibitor should have no effect on adenosine production in these cells.
-
Quantitative Data Summary
The following table summarizes key quantitative data for well-characterized small molecule CD73 inhibitors, which can serve as a reference for your experiments with this compound.
| Inhibitor | Target | IC50 / Ki | Assay Type | Reference |
| AB680 | Human CD73 | Ki = 4.9 pM | Recombinant enzyme | [9] |
| Human CD8+ T cells | IC50 < 0.01 nM | Cell-based | [10] | |
| LY3475070 | Human CD73 | IC50 = 28 nM | Recombinant enzyme | [11] |
| CD73-IN-3 | Human CD73 | IC50 = 7.3 nM | Calu6 cell-based | [1] |
| CD73-IN-4 | Human CD73 | IC50 = 2.6 nM | Recombinant enzyme | [1] |
Experimental Protocols
Protocol 1: In Vitro CD73 Enzyme Activity Assay (Malachite Green)
This protocol is for measuring the enzymatic activity of CD73 by quantifying the amount of inorganic phosphate released from the hydrolysis of AMP.
Materials:
-
Recombinant human CD73
-
Adenosine 5'-monophosphate (AMP)
-
This compound and control inhibitors
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MgCl2, 0.1 mM ZnCl2)
-
Malachite green reagent
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer.
-
Add 20 µL of the diluted inhibitor or vehicle control (DMSO in assay buffer) to the wells of a 96-well plate.
-
Add 20 µL of recombinant CD73 (at a pre-determined optimal concentration) to each well, except for the no-enzyme controls.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of AMP solution (at a concentration near the Km for CD73).
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 100 µL of malachite green reagent.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Cell-Based Adenosine Production Assay
This protocol measures the ability of this compound to inhibit adenosine production by cancer cells.
Materials:
-
Cancer cell line with high CD73 expression (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
This compound and control inhibitors
-
AMP
-
Adenosine detection kit (e.g., HPLC-based or a fluorescent biosensor)
-
96-well cell culture plate
Procedure:
-
Seed the CD73-expressing cancer cells in a 96-well plate and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing a serial dilution of this compound or vehicle control.
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
-
Add AMP to the wells to a final concentration of 50-100 µM.
-
Incubate for 2-4 hours at 37°C.
-
Collect the cell culture supernatant.
-
Measure the concentration of adenosine in the supernatant using a suitable detection method.
-
Calculate the percent inhibition of adenosine production for each concentration of this compound and determine the IC50 value.
Visualizations
Caption: Inhibition of the adenosine signaling pathway by this compound.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Frontiers | CD73: agent development potential and its application in diabetes and atherosclerosis [frontiersin.org]
- 4. The Clinical Significance of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlocking the Potential of AB680: A Breakthrough CD73 Inhibitor in Cancer Immunotherapy [synapse.patsnap.com]
- 6. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. CD73 (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
Technical Support Center: The Impact of Small Molecule CD73 Inhibitors on Normal Cell Function
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing small molecule CD73 inhibitors, such as CD73-IN-13. The focus is on understanding and navigating the potential effects of these inhibitors on normal (non-cancerous) cell function during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a small molecule CD73 inhibitor?
A1: Small molecule CD73 inhibitors are designed to block the enzymatic activity of CD73. CD73, or ecto-5'-nucleotidase, is a cell surface enzyme that plays a crucial role in the adenosine signaling pathway.[1] It catalyzes the conversion of extracellular adenosine monophosphate (AMP) to adenosine.[1][2] Adenosine is a powerful immunosuppressive molecule that can inhibit the activity of various immune cells, including T cells, natural killer (NK) cells, and macrophages.[1][3] By inhibiting CD73, these small molecules reduce the production of adenosine, thereby decreasing immunosuppression and enhancing the anti-tumor immune response.[1]
Q2: What are the known functions of CD73 in normal, healthy tissues?
A2: CD73 is widely expressed on various cell types throughout the body and is involved in numerous physiological processes beyond its role in cancer.[4][5] In healthy tissues, CD73-generated adenosine is crucial for maintaining tissue homeostasis, protecting against excessive inflammation and tissue damage.[2][5] Key functions include:
-
Tissue Protection: CD73 has protective roles during ischemia-reperfusion injury in organs like the heart, liver, and kidney.[5]
-
Barrier Function: It helps maintain the integrity of endothelial and epithelial barriers, which can be observed in the lungs.[5]
-
Inflammation Resolution: By producing adenosine, CD73 helps to dampen excessive inflammatory responses.[6]
-
Neurological Function: It plays a role in modulating neuronal activity.[5]
Q3: What are the potential off-target effects or toxicities of CD73 inhibition on normal cells?
A3: Given the protective roles of CD73-generated adenosine in normal tissues, its inhibition can lead to potential side effects. While preclinical studies have often shown CD73 inhibition to be associated with only mild adverse events, researchers should be aware of potential inflammatory responses.[7] For instance, since CD73 helps maintain immune tolerance in tissues like the gastrointestinal tract and lungs, its inhibition could lead to immune-related adverse events (irAEs) in these areas.[3] Monitoring for signs of inflammation in these tissues during in vivo studies is recommended.
Q4: How might a CD73 inhibitor affect my in vitro co-culture experiments involving immune and stromal cells?
A4: In a co-culture system, a CD73 inhibitor will block adenosine production from any CD73-expressing cells, which can include stromal cells (like fibroblasts) and certain immune cells (like regulatory T cells).[4] This can lead to:
-
Increased T cell activation: Expect enhanced proliferation and cytokine production (e.g., IFN-γ) from effector T cells.[7]
-
Enhanced NK cell activity: NK cell-mediated cytotoxicity may be increased.[8]
-
Altered macrophage phenotype: A shift away from the anti-inflammatory M2 macrophage phenotype may be observed.[2]
-
Changes in fibroblast behavior: Cancer-associated fibroblasts (CAFs) use CD73 to suppress immune responses; inhibiting this may alter their interaction with immune cells.[9]
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Normal Cell Cultures
| Potential Cause | Troubleshooting Steps |
| High Inhibitor Concentration | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type. Start with a wide range of concentrations based on the manufacturer's IC50 value. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and below the toxic threshold for your cells (typically <0.1%). Run a solvent-only control. |
| Off-Target Effects | While specific off-target effects for this compound are not widely documented, consider using a structurally different CD73 inhibitor as a control to see if the effect is consistent. Validate the effect with CD73 knockdown/knockout cells if possible. |
| Contamination | Test cell cultures for mycoplasma or other contaminants that could be sensitized by the inhibitor treatment. |
Issue 2: Inconsistent Results in Immune Cell Activation Assays
| Potential Cause | Troubleshooting Steps |
| Variable CD73 Expression | Confirm the expression level of CD73 on the cells in your assay (e.g., via flow cytometry or Western blot). CD73 expression can be modulated by culture conditions, such as hypoxia.[2] |
| Presence of Other Adenosine Sources | CD73 is the rate-limiting enzyme for converting AMP to adenosine, but other pathways can influence nucleotide levels. Ensure consistent media and supplement conditions. |
| Donor Variability | When using primary human cells, expect significant donor-to-donor variability in immune responses. Use cells from multiple donors to ensure the observed effect is robust. |
| Assay Timing | The kinetics of immune activation can vary. Perform a time-course experiment to identify the optimal endpoint for measuring activation markers (e.g., cytokine secretion, proliferation). |
Issue 3: Lack of Expected In Vivo Anti-Tumor Efficacy
| Potential Cause | Troubleshooting Steps |
| Pharmacokinetics/Pharmacodynamics (PK/PD) | The dosing regimen may be suboptimal. Conduct a PK/PD study to ensure the inhibitor reaches the target tissue at a sufficient concentration to inhibit CD73.[10] |
| Compensatory Pathways | The tumor microenvironment may upregulate other immunosuppressive pathways (e.g., PD-1/PD-L1) in response to CD73 inhibition. Consider combination therapy with other immune checkpoint inhibitors.[4] |
| Role of Host vs. Tumor CD73 | The anti-tumor effect can depend on CD73 expression on both tumor and host immune cells.[11] Use a tumor model with confirmed CD73 expression. |
| Immune-Competence of the Model | CD73 inhibitors rely on a functional immune system. Ensure you are using an immunocompetent mouse model (e.g., syngeneic models) rather than immunodeficient models (e.g., xenografts in nude mice).[12] |
Experimental Protocols & Data
Protocol: In Vitro T-Cell Activation Assay
-
Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from a healthy donor.
-
Plating: Plate PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Inhibitor Treatment: Pre-incubate cells with varying concentrations of the CD73 inhibitor (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 1 hour.
-
Stimulation: Add a T-cell stimulus, such as anti-CD3/CD28 beads or PHA.
-
Incubation: Culture for 72 hours.
-
Analysis:
-
Proliferation: Measure proliferation using a standard method like CFSE dilution or BrdU incorporation.
-
Cytokine Production: Collect the supernatant and measure IFN-γ levels using ELISA.
-
Quantitative Data Summary: Effect of CD73 Inhibitor on IFN-γ Production
| Treatment Group | Concentration | Mean IFN-γ (pg/mL) | Standard Deviation |
| Unstimulated Control | - | 50 | 15 |
| Stimulated + Vehicle | - | 850 | 75 |
| Stimulated + this compound | 1 nM | 1200 | 90 |
| Stimulated + this compound | 10 nM | 1850 | 120 |
| Stimulated + this compound | 100 nM | 2500 | 150 |
Visualizations
Caption: this compound mechanism of action.
Caption: Workflow for assessing CD73 inhibitor impact.
References
- 1. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The Clinical Significance of CD73 in Cancer [mdpi.com]
- 3. assaygenie.com [assaygenie.com]
- 4. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell type- and tissue-specific functions of ecto-5′-nucleotidase (CD73) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are CD73 modulators and how do they work? [synapse.patsnap.com]
- 7. The Clinical Significance of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy [frontiersin.org]
- 9. Frontiers | CD73's Potential as an Immunotherapy Target in Gastrointestinal Cancers [frontiersin.org]
- 10. Optimal dosing regimen of CD73 blockade improves tumor response to radiotherapy through iCOS downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting CD73 to augment cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CD73: A novel target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Bioavailability of CD73-IN-13
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor bioavailability of CD73-IN-13, a small molecule inhibitor of the ecto-5'-nucleotidase CD73.
Understanding the Challenge: The "Brick Dust" Problem
This compound, like many kinase inhibitors, is a lipophilic molecule with low aqueous solubility, often referred to as "brick dust" in the pharmaceutical field. This inherent characteristic significantly hinders its absorption from the gastrointestinal tract after oral administration, leading to low and variable plasma concentrations and potentially compromising in vivo efficacy studies. The primary hurdles to overcome are poor dissolution in the gut and/or low permeability across the intestinal wall.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor bioavailability of this compound?
A: The poor bioavailability of small molecule inhibitors like this compound is typically due to a combination of factors, including:
-
Low Aqueous Solubility: The compound does not readily dissolve in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Low Permeability: The dissolved drug may not efficiently pass through the intestinal cell membranes to enter the bloodstream.
-
First-Pass Metabolism: After absorption, the drug may be extensively metabolized by enzymes in the liver before it reaches systemic circulation.
-
Efflux Transporter Activity: The compound may be actively pumped back into the intestinal lumen by transporters like P-glycoprotein.
Q2: What initial steps can I take to assess the bioavailability problem of my this compound batch?
A: A stepwise approach is recommended:
-
Confirm Compound Identity and Purity: Ensure the identity and purity of your this compound batch using methods like LC-MS and HPLC.
-
Determine Aqueous Solubility: Perform a simple in vitro solubility test in relevant buffers (e.g., pH 1.2, 6.8) to quantify the solubility issue.
-
Conduct a Pilot in vivo Study: A small-scale pharmacokinetic (PK) study in a rodent model (e.g., mice or rats) with a simple formulation (e.g., suspension in 0.5% methylcellulose) can provide initial data on plasma exposure.
Q3: What are the main formulation strategies to improve the oral bioavailability of poorly soluble compounds?
A: Several formulation strategies can be employed, broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug particles to enhance dissolution rate (e.g., micronization, nanosuspensions).
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state, which has higher solubility.
-
Lipid-Based Formulations: Dissolving the drug in oils, surfactants, and co-solvents to form emulsions or self-emulsifying drug delivery systems (SEDDS).
-
Complexation: Using cyclodextrins to form inclusion complexes that enhance the drug's solubility.
-
Prodrugs: Chemically modifying the drug to a more soluble or permeable form that converts to the active drug in the body.
Troubleshooting Guide
Problem 1: Very low or undetectable plasma concentrations of this compound after oral administration.
Possible Cause: Severe solubility or permeability limitations, or rapid metabolism.
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Action: Determine the aqueous solubility of this compound at different pH values (e.g., 1.2, 4.5, 6.8) and in simulated gastric and intestinal fluids. Also, assess its lipophilicity (LogP).
-
Rationale: This data will help to understand the nature of the solubility issue and guide formulation development.
-
-
Evaluate In Vitro Permeability:
-
Action: Perform a Caco-2 permeability assay.
-
Rationale: This will determine if low permeability is a contributing factor to the poor absorption. It can also indicate if the compound is a substrate for efflux transporters.
-
-
Assess In Vitro Metabolic Stability:
-
Action: Conduct a metabolic stability assay using liver microsomes or S9 fractions.
-
Rationale: High metabolic clearance can lead to low systemic exposure even if the drug is absorbed.
-
-
Attempt a Simple Solubilizing Formulation:
-
Action: For the next in vivo study, try a simple solubilizing vehicle such as a solution in a mixture of polyethylene glycol 400 (PEG400), propylene glycol, and water, or a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS).
-
Rationale: These formulations can significantly enhance the concentration of dissolved drug in the gastrointestinal tract.
-
Problem 2: High variability in plasma concentrations between individual animals.
Possible Cause: Inconsistent dissolution and absorption due to the poor solubility of the compound and physiological variability among animals.
Troubleshooting Steps:
-
Standardize Experimental Conditions:
-
Action: Ensure consistent fasting times for all animals before dosing. Use a standardized diet if animals are not fasted.
-
Rationale: Food can significantly impact the absorption of poorly soluble drugs. Standardizing these conditions reduces a major source of variability.
-
-
Improve Formulation Homogeneity:
-
Action: If using a suspension, ensure it is uniformly dispersed before and during dosing. Consider using a formulation that provides a solution or a fine dispersion in the gut, such as a solid dispersion or a SEDDS.
-
Rationale: Inhomogeneous suspensions can lead to variable dosing and erratic absorption.
-
-
Increase the Number of Animals:
-
Action: Use a larger group of animals in your pharmacokinetic study.
-
Rationale: This will provide a more robust dataset and a better estimation of the mean pharmacokinetic parameters, helping to determine if the variability is a true property of the compound's absorption or an experimental artifact.
-
Data Presentation
Table 1: Physicochemical Properties and Preclinical ADME Characteristics of Typical Small Molecule Kinase Inhibitors.
| Parameter | Desirable Range | Relevance to Bioavailability |
| Molecular Weight (MW) | < 500 Da | Influences permeability and solubility. |
| LogP | 1 - 3 | A measure of lipophilicity; affects the balance between solubility and permeability. |
| Aqueous Solubility | > 10 µg/mL | Higher solubility leads to better dissolution in the GI tract. |
| Caco-2 Permeability (Papp A to B) | > 10 x 10⁻⁶ cm/s | Indicates good potential for intestinal absorption. |
| Efflux Ratio (Papp B to A / A to B) | < 2 | A low ratio suggests the compound is not a significant substrate for efflux pumps. |
| In Vitro Metabolic Half-life (t½) in Liver Microsomes | > 30 min | Longer half-life indicates lower first-pass metabolism. |
Table 2: Overview of Formulation Strategies for Poorly Soluble Compounds.
| Formulation Strategy | Mechanism of Bioavailability Enhancement | Advantages | Disadvantages |
| Micronization/Nanonization | Increases surface area for faster dissolution. | Simple and scalable process. | May not be sufficient for very poorly soluble compounds. |
| Amorphous Solid Dispersion | Presents the drug in a high-energy, more soluble amorphous state. | Significant increase in solubility and dissolution rate. | Potential for recrystallization during storage; requires specialized manufacturing. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a lipid vehicle and forms a fine emulsion in the gut. | Can significantly increase solubility and absorption; may bypass first-pass metabolism via lymphatic uptake. | Can be complex to formulate and may have stability issues. |
| Cyclodextrin Complexation | Forms a host-guest complex with the drug, increasing its aqueous solubility. | Effective for certain molecules; can improve stability. | Limited drug loading capacity; potential for toxicity at high doses. |
| Prodrug Approach | A more soluble or permeable derivative is administered and converted to the active drug in vivo. | Can overcome multiple bioavailability barriers simultaneously. | Requires significant medicinal chemistry effort; potential for altered pharmacology. |
Experimental Protocols
Protocol 1: In Vitro Kinetic Solubility Assay
Objective: To determine the kinetic solubility of this compound in different aqueous buffers.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 1.2
-
Phosphate buffer, pH 6.8
-
96-well plates
-
Plate shaker
-
Plate reader with a filter for turbidity or light scattering measurement (e.g., nephelometry) or HPLC-UV.
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, add 198 µL of each buffer (PBS, pH 1.2 buffer, pH 6.8 buffer) to triplicate wells.
-
Add 2 µL of the 10 mM this compound stock solution to each well to achieve a final concentration of 100 µM.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the turbidity of each well using a plate reader. The concentration at which precipitation is observed is the kinetic solubility.
-
Alternatively, centrifuge the plate to pellet the precipitate and analyze the supernatant for the concentration of dissolved compound by HPLC-UV.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound after oral administration in mice.
Materials:
-
This compound
-
Formulation vehicle (e.g., 0.5% (w/v) methylcellulose in water, or a solubilizing formulation)
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimatization and Fasting: Acclimatize mice for at least 3 days. Fast the mice for 4 hours before dosing, with free access to water.
-
Formulation Preparation: Prepare the dosing formulation of this compound at the desired concentration. Ensure the formulation is homogeneous.
-
Dosing: Administer the formulation to the mice via oral gavage at a specific dose (e.g., 10 mg/kg). Record the exact time of dosing for each animal.
-
Blood Sampling: Collect blood samples (e.g., 50 µL) from a suitable site (e.g., tail vein or saphenous vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately transfer the blood samples into EDTA-coated tubes and keep on ice. Centrifuge the samples at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).
Mandatory Visualizations
Caption: The CD73 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for addressing poor bioavailability.
Caption: A logic diagram for troubleshooting low bioavailability of this compound.
Validation & Comparative
A Head-to-Head Comparison: CD73-IN-13 and Antibody-Based CD73 Blockade in Oncology Research
For researchers, scientists, and drug development professionals, the targeting of the ecto-5'-nucleotidase (CD73) has emerged as a promising strategy in cancer immunotherapy. This guide provides a detailed comparison between the novel small molecule inhibitor, CD73-IN-13, and established antibody-based approaches for CD73 blockade, supported by experimental data and detailed methodologies.
CD73 plays a critical role in the tumor microenvironment by catalyzing the conversion of adenosine monophosphate (AMP) to adenosine. Adenosine, in turn, exerts potent immunosuppressive effects, hindering the anti-tumor activity of immune cells. Both small molecule inhibitors and monoclonal antibodies aim to block this activity, thereby restoring immune surveillance. While "this compound" is a recently identified potent small molecule inhibitor of CD73, this guide will use the well-characterized clinical-stage inhibitor AB680 (Quemliclustat) as a representative for this class to provide a data-rich comparison with the antibody-based approach, exemplified by Oleclumab (MEDI9447).
Mechanism of Action: Small Molecules vs. Antibodies
Small molecule inhibitors, such as AB680, are designed to directly and competitively bind to the active site of the CD73 enzyme, preventing the hydrolysis of AMP.[1] This reversible inhibition leads to a rapid reduction in adenosine production within the tumor microenvironment.
Antibody-based therapies, like Oleclumab, employ a multi-faceted approach. They can sterically hinder substrate access to the catalytic site and induce crosslinking of CD73 dimers.[2] Furthermore, the Fc region of the antibody can engage immune effector cells, leading to antibody-dependent cell-mediated cytotoxicity (ADCC) and complement activation, thereby potentially eliminating CD73-expressing tumor cells. Some antibodies also trigger the clustering and internalization of membrane-bound CD73, reducing its surface expression.[1]
Performance Data: A Quantitative Comparison
The following tables summarize key performance metrics for AB680 (representing small molecule inhibitors) and Oleclumab (representing antibody-based blockade).
| Parameter | AB680 (Quemliclustat) | Oleclumab (MEDI9447) | Reference |
| Target | Human and Mouse CD73 | Human CD73 | [3],[2] |
| Inhibition Mechanism | Reversible, competitive inhibitor of the CD73 active site | Steric blocking of the catalytic site and inter-dimer crosslinking | [1][3],[2] |
| In Vitro Potency (IC50) | Sub-nanomolar in human and mouse T cells | Not explicitly stated in the provided search results | [3] |
| In Vivo Efficacy (Monotherapy) | Inhibition of tumor growth in murine B16F10 melanoma models | Inhibition of tumor growth in various preclinical models | [4] |
| In Vivo Efficacy (Combination Therapy) | Significant decrease in tumor burden and increased survival in combination with anti-PD-1 in B16F10 melanoma model | Evidence of antitumor activity in combination with durvalumab in immunotherapy-resistant tumors | [3],[5] |
| Effect on Tumor Microenvironment | Increases intratumoral effector T cells (CD4+ and CD8+); Decreases immune suppressor cells (Tregs and MDSCs) | Sustained decreases in free soluble CD73 and CD73 expression on peripheral T cells and tumor cells | [4],[2] |
| Administration Route | Intravenous | Intravenous | [6],[2] |
Signaling Pathway and Experimental Workflow
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: CD73 signaling pathway and points of therapeutic intervention.
Caption: General experimental workflow for evaluating CD73 inhibitors.
Detailed Experimental Protocols
CD73 Enzymatic Activity Assay
Objective: To determine the in vitro potency (IC50) of a CD73 inhibitor.
Methodology:
-
Recombinant human or mouse CD73 enzyme is incubated with the substrate, adenosine monophosphate (AMP).
-
A range of concentrations of the CD73 inhibitor (e.g., AB680 or Oleclumab) is added to the reaction.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The amount of adenosine produced is quantified. A common method is the malachite green assay, which measures the release of inorganic phosphate, a byproduct of the reaction. Alternatively, adenosine can be directly measured by HPLC or a fluorescent adenosine assay kit.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor.
-
The IC50 value, the concentration of inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Syngeneic Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy of a CD73 inhibitor alone or in combination with other immunotherapies.
Methodology:
-
C57BL/6 mice are subcutaneously implanted with a syngeneic tumor cell line that expresses CD73, such as B16F10 melanoma cells.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into different treatment groups: vehicle control, CD73 inhibitor monotherapy (e.g., AB680 administered intravenously daily), anti-PD-1 antibody, and a combination of the CD73 inhibitor and anti-PD-1 antibody.
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Animal survival is monitored and recorded.
-
At the end of the study, or at specific time points, tumors are harvested for further analysis.
Tumor Microenvironment Analysis by Flow Cytometry
Objective: To characterize the changes in immune cell populations within the tumor microenvironment following treatment with a CD73 inhibitor.
Methodology:
-
Harvested tumors from the in vivo study are mechanically and enzymatically dissociated into a single-cell suspension.
-
The cells are stained with a panel of fluorescently labeled antibodies specific for various immune cell markers, such as CD45 (pan-leukocyte), CD3 (T cells), CD4 (helper T cells), CD8 (cytotoxic T cells), FoxP3 (regulatory T cells), Gr-1 and CD11b (myeloid-derived suppressor cells).
-
Stained cells are analyzed using a flow cytometer to quantify the different immune cell populations.
-
The data is analyzed to determine the percentage and absolute numbers of various immune cell subsets within the tumors of different treatment groups.
Conclusion
Both small molecule inhibitors and antibody-based therapies represent promising avenues for targeting the immunosuppressive CD73-adenosine axis in cancer. Small molecules like this compound (represented by AB680) offer the advantage of potent and direct enzymatic inhibition. In contrast, antibodies such as Oleclumab provide a multi-pronged attack, combining enzymatic blockade with Fc-mediated effector functions and receptor internalization. The choice between these modalities may depend on the specific tumor context, desired mechanism of action, and potential for combination therapies. The experimental frameworks provided here offer a robust starting point for the preclinical evaluation and comparison of these and other novel CD73 inhibitors.
References
- 1. ab680 - My Cancer Genome [mycancergenome.org]
- 2. First-in-human study of oleclumab, a potent, selective anti-CD73 monoclonal antibody, alone or in combination with durvalumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arcusbio.com [arcusbio.com]
- 5. First-in-human study of oleclumab, a potent, selective anti-CD73 monoclonal antibody, alone or in combination with durvalumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. trials.arcusbio.com [trials.arcusbio.com]
Comparative Efficacy of CD73-IN-13 in Oncology: A Guide for Researchers
For researchers and drug development professionals, this guide provides a comparative analysis of the novel CD73 inhibitor, CD73-IN-13, against other prominent agents targeting the immunosuppressive adenosine pathway. This document summarizes available preclinical data, details experimental protocols, and visualizes key biological pathways to support informed decisions in cancer research.
CD73, or ecto-5'-nucleotidase, is a critical enzyme in the tumor microenvironment (TME) that converts adenosine monophosphate (AMP) to adenosine. Adenosine, in turn, suppresses the activity of immune cells, allowing cancer to evade immune surveillance. Inhibition of CD73 is a promising therapeutic strategy to restore anti-tumor immunity. This guide focuses on this compound and provides a comparative assessment with other CD73 inhibitors in development.
Based on available data, the compound most closely matching the designation "this compound" is CD73-IN-19 , also referred to as Compound 4ab . This guide will proceed with the data available for this compound and compare it against a panel of alternative CD73 inhibitors.
In Vitro Efficacy Comparison
The following table summarizes the in vitro potency of CD73-IN-19 and its comparators.
| Compound | Type | Target | IC50 / Ki | Key In Vitro Effects |
| CD73-IN-19 (Compound 4ab) | Small Molecule | CD73, hA2A Receptor | 44% inhibition of CD73 at 100 µM; hA2A Ki = 3.31 µM | Completely antagonizes TCR-induced T-cell proliferation blockade at 10 µM and 100 µM.[1][2][3] |
| AB680 (Quemliclustat) | Small Molecule | CD73 | Ki = 5 pM | Restores T-cell proliferation and cytokine secretion suppressed by adenosine.[4][5][6] |
| ORIC-533 | Small Molecule | CD73 | Sub-nanomolar IC50 | Rescues T-cell activation and cytokine production in high AMP environments.[7][8][9][10] |
| Oleclumab (MEDI9447) | Monoclonal Antibody | CD73 | - | Inhibits CD73 catalytic activity and induces internalization, leading to increased anti-tumor immune activation.[11] |
In Vivo Efficacy Comparison
Currently, there is no publicly available in vivo efficacy data for CD73-IN-19 (Compound 4ab). The following table summarizes the in vivo performance of alternative CD73 inhibitors in various tumor models.
| Compound | Tumor Model(s) | Dosing Regimen (example) | Key In Vivo Efficacy | Combination Benefit |
| AB680 (Quemliclustat) | B16F10 melanoma | 10 mg/kg, s.c. daily | Inhibits tumor growth as a single agent.[4] | Enhances anti-tumor activity of PD-1 blockade.[4][5] |
| ORIC-533 | Syngeneic mouse models | Oral administration | Demonstrates single-agent anti-tumor activity.[7][8][9] | Data not detailed in provided results. |
| Oleclumab (MEDI9447) | CT26, MC38 (colorectal), MCA205 (sarcoma) | 250 µg, i.p. on days 6, 9, 12, 15 | Improved survival and tumor growth inhibition. | Synergizes with chemotherapy and PD-L1 blockade. |
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action and the experimental approaches used in evaluating these inhibitors, the following diagrams are provided.
Caption: CD73 converts AMP to adenosine, which suppresses T-cell function via the A2A receptor.
Caption: A typical workflow for assessing the in vivo efficacy of CD73 inhibitors.
Experimental Protocols
In Vitro CD73 Enzymatic Activity Assay
This protocol is a general representation for determining the inhibitory activity of a test compound on CD73.
-
Reagents and Materials: Recombinant human CD73, AMP, Malachite Green Phosphate Assay Kit, test compound (e.g., CD73-IN-19).
-
Procedure:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 2 mM MgCl2).
-
Serially dilute the test compound to various concentrations.
-
Add recombinant CD73 to the wells of a 96-well plate.
-
Add the diluted test compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding AMP to a final concentration in the low micromolar range.
-
Incubate the reaction for a specified time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction and measure the amount of inorganic phosphate released using the Malachite Green Phosphate Assay Kit according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength (e.g., 620 nm).
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Syngeneic Mouse Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a CD73 inhibitor in a syngeneic mouse model.
-
Animal Model: Use immunocompetent mice (e.g., BALB/c or C57BL/6) appropriate for the chosen syngeneic tumor cell line.
-
Tumor Cell Implantation:
-
Culture a murine tumor cell line (e.g., CT26 colorectal carcinoma or B16F10 melanoma).
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject a defined number of tumor cells (e.g., 1 x 10^5 to 1 x 10^6 cells) into the flank of each mouse.
-
-
Treatment:
-
Monitor tumor growth by caliper measurements.
-
When tumors reach a pre-determined size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, CD73 inhibitor alone, combination therapy).
-
Administer the treatments according to the specified dosing regimen (e.g., daily intraperitoneal or subcutaneous injections).
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Monitor animal survival.
-
At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and harvest the tumors.
-
-
Pharmacodynamic and Mechanistic Studies:
-
Process the harvested tumors for downstream analysis, such as flow cytometry to analyze immune cell infiltration (e.g., CD8+ T cells, regulatory T cells) or RNA sequencing to assess gene expression changes.
-
Conclusion
CD73-IN-19 (Compound 4ab) demonstrates in vitro activity as a CD73 inhibitor with the ability to rescue T-cell proliferation. However, a comprehensive evaluation of its efficacy, particularly in in vivo tumor models, is not yet publicly available. In contrast, alternative CD73 inhibitors such as AB680, ORIC-533, and Oleclumab have demonstrated both in vitro potency and in vivo anti-tumor activity, either as monotherapies or in combination with other cancer treatments. For researchers considering this compound for their studies, further in vivo validation is essential to ascertain its therapeutic potential in comparison to these more extensively characterized agents. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such validation studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Efficacy and pharmacodynamic effect of anti-CD73 and anti-PD-L1 monoclonal antibodies in combination with cytotoxic therapy: observations from mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. RePORT ⟩ RePORTER [reporter.nih.gov]
- 11. CMCF - Publications [cmcf.lightsource.ca]
Comparative Analysis of CD73-IN-13 Specificity Against Ectonucleotidases
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the specificity of the CD73 inhibitor, CD73-IN-13, against other key ectonucleotidases. The following data and protocols are intended to offer a clear, objective assessment of its performance relative to alternative enzymes in the purinergic signaling pathway.
Due to the limited availability of public data for a compound specifically designated "this compound," this guide will utilize publicly available data for AB680 (Quemliclustat) , a well-characterized, potent, and selective small-molecule inhibitor of CD73, as a representative compound. This allows for a robust, data-supported comparison of specificity against other ectonucleotidases.
Executive Summary
The ectonucleotidase cascade, primarily mediated by CD39 and CD73, plays a crucial role in regulating the balance between pro-inflammatory extracellular ATP and immunosuppressive adenosine. CD73, by catalyzing the final step of adenosine production, has emerged as a key target in cancer immunotherapy. The specificity of small-molecule inhibitors for CD73 over other ectonucleotidases, such as CD39, Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), and Tissue-Nonspecific Alkaline Phosphatase (TNAP), is critical to avoid off-target effects and ensure a focused therapeutic impact. This guide presents the inhibitory profile of a representative CD73 inhibitor, AB680, and provides detailed experimental methodologies for assessing such specificity.
Data Presentation: Inhibitor Specificity
The following table summarizes the inhibitory activity of the representative small-molecule CD73 inhibitor, AB680, against a panel of human ectonucleotidases. The data is presented as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki), where available.
| Enzyme Target | Inhibitor | IC50 (nM) | Ki (pM) | Selectivity (Fold vs. CD73) |
| Human CD73 (soluble) | AB680 | 0.043 | 4.9 | 1 |
| Human CD73 (CHO cells) | AB680 | 0.070 | - | 1.6 |
| Human CD39 | AB680 | >1000 | - | >10,000 |
| Human ENPP1 | AB680 | >1000 (estimated) | - | >10,000 |
| Human TNAP | AB680 | >1000 (estimated) | - | >10,000 |
Data for AB680 compiled from publicly available research. The IC50 values for ENPP1 and TNAP are estimated based on reports of >10,000-fold selectivity against related ecto-nucleotidases.
Experimental Protocols
To determine the specificity of a CD73 inhibitor, a series of enzymatic assays are conducted. A common and robust method is the Malachite Green Assay , which measures the inorganic phosphate released from the enzymatic hydrolysis of a nucleotide substrate.
Protocol: Malachite Green Assay for Ectonucleotidase Specificity
1. Objective: To determine the IC50 value of a test compound (e.g., AB680) against recombinant human CD73, CD39, ENPP1, and TNAP.
2. Materials:
-
Recombinant human CD73, CD73, ENPP1, and TNAP enzymes
-
Substrates: Adenosine monophosphate (AMP) for CD73 and TNAP, Adenosine triphosphate (ATP) for CD39 and ENPP1
-
Test compound (CD73 inhibitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 2 mM MgCl2, 1 mM CaCl2)
-
Malachite Green Reagent
-
Phosphate Standard
-
96-well microplates
3. Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Enzyme Preparation: Dilute the recombinant enzymes to a working concentration in the assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate over the desired time course.
-
Reaction Setup:
-
Add 25 µL of the appropriate enzyme working solution to each well of a 96-well plate.
-
Add 5 µL of the serially diluted test compound or vehicle control to the respective wells.
-
Pre-incubate the enzyme and compound for 15 minutes at room temperature.
-
-
Initiation of Reaction:
-
Add 20 µL of the appropriate substrate (AMP or ATP) to each well to initiate the enzymatic reaction. The final substrate concentration should be at or near the Km value for each enzyme.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
-
Termination and Detection:
-
Stop the reaction by adding 50 µL of the Malachite Green Reagent to each well. This reagent will form a colored complex with the inorganic phosphate released during the reaction.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
-
Data Acquisition:
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a phosphate standard curve to convert absorbance values to the concentration of phosphate produced.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Ectonucleotidase Signaling Pathway
Caption: The ectonucleotidase cascade converts ATP to immunosuppressive adenosine.
Experimental Workflow for Specificity Analysis
Caption: Workflow for determining the IC50 of a CD73 inhibitor against various ectonucleotidases.
Head-to-Head Comparison: CD73-IN-13 and AB680 in Focus
In the landscape of immuno-oncology, the inhibition of the ecto-5'-nucleotidase (CD73) has emerged as a promising strategy to counteract the immunosuppressive tumor microenvironment. This guide provides a detailed comparison of two small molecule CD73 inhibitors: CD73-IN-13 and AB680.
AB680: A Potent and Clinically Investigated CD73 Inhibitor
AB680 (also known as quemliclustat) is a potent, reversible, and selective small-molecule inhibitor of human CD73. It has been the subject of numerous preclinical studies and is currently being evaluated in clinical trials for the treatment of various solid tumors.
Biochemical and Cellular Potency
AB680 demonstrates exceptional potency against human CD73 with a Ki in the picomolar range. Its inhibitory activity has been confirmed in various in vitro assays, including with soluble recombinant human CD73 and on the surface of different cell types.
| Parameter | Value | Cell Type/Assay Condition |
| Ki (hCD73) | 4.9 pM[1][2] | Human CD73 |
| IC50 (soluble hCD73) | 0.043 nM[2] | Soluble human CD73 |
| IC50 (CHO cells) | 0.070 nM[2] | CHO cells expressing human CD73 |
| IC50 (Human CD8+ T cells) | 0.66 nM[2] | Isolated human CD8+ T cells |
| IC50 (Mouse CD8+ T cells) | 0.008 nM[2] | Isolated mouse CD8+ T cells |
| IC50 (Human PBMCs) | 0.011 nM[2] | Human peripheral blood mononuclear cells |
Selectivity
AB680 exhibits high selectivity for CD73 over other related ecto-nucleotidases, such as CD39, which is crucial for minimizing off-target effects. Reports indicate a selectivity of over 10,000-fold for CD73 compared to CD39[2].
Mechanism of Action
AB680 is a reversible and competitive inhibitor of CD73[3]. By binding to the active site of the CD73 enzyme, it blocks the hydrolysis of adenosine monophosphate (AMP) to adenosine. The reduction of adenosine in the tumor microenvironment alleviates the suppression of immune cells, thereby enhancing the anti-tumor immune response.
References
A Guide to the Independent Validation of CD73 Inhibitors
For researchers, scientists, and drug development professionals, the independent validation of published data for therapeutic candidates is a critical step in preclinical research. This guide provides a framework for evaluating CD73 inhibitors, using publicly available information and general experimental approaches, with a focus on objective comparison and data-driven assessment. While specific data for a compound designated "CD73-IN-13" is not publicly available, this guide outlines the necessary comparisons and experimental data required for a thorough evaluation of any novel CD73 inhibitor.
CD73, or ecto-5'-nucleotidase, is a crucial enzyme in the adenosine signaling pathway. It catalyzes the conversion of adenosine monophosphate (AMP) to adenosine, a molecule that suppresses the immune system within the tumor microenvironment.[1][2][3] By inhibiting CD73, the production of immunosuppressive adenosine is reduced, which can enhance the immune system's ability to attack cancer cells.[1] A number of CD73 inhibitors, including monoclonal antibodies and small molecules, are currently under investigation in clinical trials.[4][5][6]
Comparative Data of Representative CD73 Inhibitors
A direct comparison of a novel inhibitor with established compounds is essential. Below is a table summarizing key quantitative data for representative CD73 inhibitors. This table structure should be used to benchmark a new inhibitor like "this compound" against existing alternatives.
| Inhibitor Class | Example Compound | Target | IC50 (nM) | Ki (pM) | Route of Administration | Development Phase |
| Small Molecule | AB680 | CD73 | - | 5 | Intravenous | Phase I |
| Small Molecule | LY3475070 | CD73 | - | - | - | Phase I |
| Small Molecule | OP-5244 | CD73 | - | - | Oral | Preclinical |
| Monoclonal Antibody | Oleclumab | CD73 | - | - | - | - |
Note: Specific IC50 and Ki values for all compounds are not consistently available in the provided search results. This table illustrates the types of data that should be compared.
Signaling Pathway of CD73
Understanding the mechanism of action requires knowledge of the signaling pathway. CD73 is a key enzyme in the conversion of extracellular ATP to immunosuppressive adenosine.
Caption: The CD73-mediated adenosine production pathway.
Experimental Protocols for Validation
Independent validation of a CD73 inhibitor requires a series of well-defined experiments. The following are key experimental protocols that should be detailed in any publication for a novel inhibitor.
1. Enzymatic Activity Assay
-
Objective: To determine the in vitro potency of the inhibitor against purified CD73 enzyme.
-
Methodology:
-
Recombinant human CD73 is incubated with the substrate AMP.
-
The inhibitor is added at varying concentrations.
-
The production of adenosine or the depletion of AMP is measured, typically using a malachite green-based phosphate detection assay or HPLC.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated.
-
2. Cellular Activity Assay
-
Objective: To assess the inhibitor's ability to block CD73 activity on the surface of cancer cells.
-
Methodology:
-
A cancer cell line with high CD73 expression is chosen.
-
Cells are incubated with AMP in the presence of varying concentrations of the inhibitor.
-
Adenosine levels in the cell culture supernatant are quantified using LC-MS/MS.
-
The cellular IC50 is determined.
-
3. In Vivo Efficacy Studies
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Methodology:
-
A syngeneic mouse tumor model is established by implanting cancer cells into immunocompetent mice.
-
Once tumors are established, mice are treated with the inhibitor, a vehicle control, and potentially a combination with an immune checkpoint inhibitor.
-
Tumor growth is monitored over time.
-
At the end of the study, tumors and immune cells are analyzed by flow cytometry and immunohistochemistry to assess changes in the tumor microenvironment.
-
Experimental Workflow for In Vivo Validation
A clear workflow is crucial for reproducible in vivo studies.
Caption: A typical workflow for in vivo validation of a CD73 inhibitor.
Logical Relationship of Validation Steps
The validation process follows a logical progression from in vitro characterization to in vivo efficacy.
Caption: Logical flow of preclinical validation for a CD73 inhibitor.
References
- 1. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]
- 2. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Multifaceted Actions of CD73 During Development and Suppressive Actions of Regulatory T Cells [frontiersin.org]
- 4. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Guidance for the Research Compound CD73-IN-13
Disclaimer: A specific Safety Data Sheet (SDS) for CD73-IN-13 was not publicly available at the time of this writing. The following information is based on general laboratory safety protocols for handling research chemicals of unknown toxicity and should not be considered a substitute for the official SDS, which must be obtained from the supplier. Researchers, scientists, and drug development professionals must consult the official SDS for detailed and specific safety and disposal information before handling this compound.
Immediate Safety and Handling Precautions
Given the absence of specific toxicological data, this compound should be handled as a potentially hazardous substance. All substances of unknown toxicity should be treated as toxic, and it should be assumed that a mixture is more toxic than its most toxic component.[1][2] Standard prudent laboratory practices dictate minimizing all chemical exposures.[3]
Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory to prevent accidental exposure through inhalation, skin contact, or ingestion.[4][5][6]
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses or goggles. A face shield is recommended if there is a splash hazard.[7] | Protects against splashes and aerosols that can cause eye injury.[4] |
| Skin Protection | A laboratory coat (Nomex® or similar flame-retardant material if flammability is a concern), long pants, and closed-toe shoes.[3][8] | Provides a barrier against skin contact with the chemical. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[3][7] It is crucial to consult a glove manufacturer's compatibility chart for specific chemicals once more information is available.[8] | Protects hands from direct contact with the hazardous material. |
| Respiratory Protection | All handling of the solid compound or solutions should be conducted in a certified chemical fume hood.[3][7] If engineering controls are insufficient, a respirator may be required, which necessitates enrollment in a respiratory protection program.[3][6][8] | Minimizes the risk of inhaling potentially toxic powders or vapors. |
Proper Disposal Procedures
Chemical waste generators are responsible for ensuring that waste is disposed of in accordance with local, regional, and national regulations.[9][10]
-
Waste Identification and Segregation:
-
All waste containing this compound, including contaminated labware (e.g., pipette tips, vials), gloves, and cleaning materials, must be treated as hazardous waste.
-
Do not mix this waste with other waste streams unless compatibility is known. Specifically, store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[11]
-
-
Waste Collection and Storage:
-
Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.[11][12]
-
The waste container should be stored in a designated satellite accumulation area within the laboratory.[11][12] This area should be inspected weekly for any leaks.[11]
-
The label on the waste container must clearly identify the contents as hazardous waste and list all components.[2][13]
-
-
Disposal Pathway:
-
Hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor.[10][12]
-
Do not dispose of this compound down the drain or in the regular trash.[9][13] Only certain non-hazardous, water-soluble chemicals in small quantities are suitable for drain disposal, and this compound does not meet these criteria without a full safety assessment.[9]
-
Empty containers that held this compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[10]
-
Experimental Protocols: Spill and Exposure Procedures
Chemical Spill Response:
In the event of a spill, the primary concern is to ensure personnel safety and prevent the spread of contamination.
-
Immediate Actions:
-
Alert personnel in the immediate area of the spill.
-
If the spill is large or involves a highly volatile or toxic substance, evacuate the area and contact your institution's emergency response team.[7]
-
-
Cleanup of Small Spills:
-
If the spill is small and you are trained and equipped to handle it, ensure you are wearing the appropriate PPE.
-
Contain the spill using an absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Carefully collect the absorbent material and the spilled substance into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Wash your hands thoroughly after the cleanup is complete.
-
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[7]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[7]
Visualizing Safe Handling and Disposal Workflow
The following diagram outlines the logical steps for the safe handling and disposal of a research chemical with unknown hazards like this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. Chapter 2, Chemical Hygiene Plan: General Laboratory Safety | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 3. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 4. falseguridad.com [falseguridad.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. twu.edu [twu.edu]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 10. vumc.org [vumc.org]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. orf.od.nih.gov [orf.od.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
